N-(2-methoxyethyl)but-3-en-1-amine
Description
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Properties
IUPAC Name |
N-(2-methoxyethyl)but-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-8-6-7-9-2/h3,8H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLALHXAWUHSBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251382-92-9 | |
| Record name | N-(2-Methoxyethyl)but-3-en-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)but-3-en-1-amine
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-methoxyethyl)but-3-en-1-amine, a valuable secondary amine building block. The document details a robust synthetic strategy via reductive amination, offering a high-yield and selective pathway. Furthermore, it outlines a complete analytical workflow for structural verification and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking practical, field-proven insights into the preparation and validation of this and similar chemical entities.
Strategic Synthesis: Reductive Amination Approach
The synthesis of secondary amines is a cornerstone of organic chemistry, pivotal in the development of pharmaceuticals and functional materials.[1] While classical N-alkylation of primary amines with alkyl halides is a known method, it is often plagued by a lack of selectivity, leading to undesired over-alkylation and complex purification challenges.[2][3]
To circumvent these issues, reductive amination stands out as the superior strategy for preparing this compound. This method involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target secondary amine.[4] The process is highly selective, generally proceeds under mild conditions, and minimizes the formation of tertiary amine byproducts, making it an efficient and reliable choice.[5][6]
Causality of the Synthetic Route
The chosen pathway leverages the reaction between 2-methoxyethylamine and but-3-enal. The initial step is the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal, which then dehydrates to an N-substituted imine. A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. These reagents are particularly effective because they are capable of reducing the protonated iminium ion much faster than the starting aldehyde, allowing the entire transformation to occur in a single pot.[7]
Figure 1: Synthetic pathway for this compound via reductive amination.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process monitoring and a robust purification scheme to ensure the final product's high purity.
Materials:
-
2-Methoxyethylamine (99%)
-
But-3-enal (technical grade, requires fresh distillation)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methoxyethylamine (1.0 eq) dissolved in anhydrous methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath. This initial cooling helps to manage the exothermicity upon aldehyde addition.
-
Add freshly distilled but-3-enal (1.1 eq) dropwise over 15 minutes. The slight excess of the aldehyde ensures complete consumption of the starting amine.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the imine intermediate is critical before reduction.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
-
-
Reduction:
-
Once imine formation is confirmed, re-cool the mixture to 0 °C. This is a critical step to control the reactivity of the reducing agent and prevent potential side reactions.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. NaBH₃CN is stable in weakly acidic conditions that favor iminium ion formation, making it highly selective.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add saturated aqueous NaHCO₃ solution to the aqueous residue until the pH is ~8-9 to neutralize any acid and quench residual reducing agent.
-
Extract the aqueous layer three times with dichloromethane. DCM is an effective solvent for extracting the amine product.
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the pure this compound.
-
Comprehensive Characterization
Structural confirmation and purity assessment are paramount. The following analytical techniques provide a robust validation of the synthesized compound.
Figure 2: Workflow for the purification and characterization of the synthesized amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts for this compound in CDCl₃ are detailed below.
Table 1: Expected ¹H and ¹³C NMR Data
| Assignment | Structure Fragment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| a | CH₂=CH- | ~5.8 | ddt | ~135 |
| b | CH₂=CH- | ~5.1 - 5.0 | m | ~117 |
| c | -CH₂-CH=CH₂ | ~2.3 | q | ~35 |
| d | -NH-CH₂-CH₂- | ~2.7 | t | ~49 |
| e | -NH-CH₂-CH₂-O- | ~2.8 | t | ~48 |
| f | -CH₂-O-CH₃ | ~3.5 | t | ~71 |
| g | -O-CH₃ | ~3.3 | s | ~59 |
| h | -NH - | ~1.5 (broad) | s | - |
Causality of Shifts: The vinyl protons (a, b) appear most downfield due to the anisotropic effect of the double bond. The methoxy protons (g) appear as a sharp singlet. Protons on carbons adjacent to the nitrogen (d, e) and oxygen (f) are deshielded and appear in the 2.7-3.5 ppm range. The broad singlet for the N-H proton (h) is characteristic and its chemical shift can vary with concentration and temperature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. As a secondary amine, the most diagnostic feature is the presence of a single N-H stretching vibration.[8][9]
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
|---|---|---|---|
| ~3350 - 3310 | N-H Stretch | Weak-Medium | Confirms presence of a secondary amine.[10][11] |
| ~3080 | =C-H Stretch | Medium | Alkene C-H bond. |
| 2950 - 2850 | C-H Stretch (sp³) | Strong | Alkane C-H bonds. |
| ~1640 | C=C Stretch | Medium | Alkene double bond. |
| ~1450 | C-H Bend | Medium | Methylene scissoring. |
| ~1120 | C-O-C Stretch | Strong | Ether linkage. |
The absence of a second peak in the 3300-3500 cm⁻¹ region differentiates the product from any unreacted primary amine starting material.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 3: Expected Mass Spectrometry Data
| m/z Value | Ion | Fragmentation Pathway |
|---|---|---|
| 130.12 | [M+H]⁺ | Protonated molecular ion.[12] |
| 129.11 | [M]⁺ | Molecular ion (for EI-MS). |
| 98 | [M-OCH₃]⁺ | Loss of the methoxy radical. |
| 86 | [M-C₃H₅]⁺ | Loss of the allyl radical via alpha-cleavage. |
| 58 | [CH₂=N⁺H-CH₂CH₂OCH₃] | Alpha-cleavage on the butenyl side. |
| 45 | [CH₂CH₂OCH₃]⁺ | Fragment from the methoxyethyl side. |
The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the molecular weight of 129 for C₇H₁₅NO.[9] The dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[13] This would lead to the characteristic fragments at m/z 86 and 58.
Safety and Handling
-
2-Methoxyethylamine: This reagent is flammable, corrosive, and harmful if swallowed or in contact with skin.[14] It causes severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
But-3-enal: This is a volatile and flammable liquid. It should be handled with care in a fume hood.
-
Sodium Cyanoborohydride: This reagent is toxic and releases hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully under basic or neutral conditions.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
References
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Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]
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2-Methoxyethylamine | C3H9NO. PubChem. [Link]
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This compound. PubChem. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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IR: amines. UCLA Chemistry. [Link]
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Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
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A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. (2010). ResearchGate. [Link]
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Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Decoding the IR Spectrum of Secondary Amines. (2026). Oreate AI Blog. [Link]
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The selective n-alkylation of monoethanolamine in PTC condition. (2018). MedCrave online. [Link]
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"N-(2-methoxyethyl)but-3-en-1-amine" chemical properties and reactivity
An In-Depth Technical Guide to N-(2-methoxyethyl)but-3-en-1-amine: Properties, Reactivity, and Synthetic Utility
Executive Summary: this compound is a bifunctional organic molecule featuring a secondary amine and a terminal alkene. This unique combination of a nucleophilic/basic nitrogen center and a reactive π-system makes it a valuable building block in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles and functionalized acyclic molecules. As a member of the homoallylic amine class, it serves as a precursor to structures found in various pharmaceutically relevant compounds[1]. This guide provides a comprehensive overview of its chemical properties, predicted spectroscopic characteristics, key reactivity patterns, plausible synthetic methodologies, and essential safety protocols for its handling.
Introduction to a Versatile Synthetic Building Block
This compound, with CAS Number 1251382-92-9, possesses two key functional groups that dictate its chemical behavior: a secondary amine and a but-3-enyl group[2][3].
-
The Secondary Amine: The nitrogen atom, with its lone pair of electrons, imparts nucleophilic and basic properties to the molecule[4]. It can readily participate in reactions with electrophiles, such as alkylation, acylation, and condensation with carbonyl compounds[5][6].
-
The Homoallylic Alkene: The terminal double bond is positioned at the γ-δ position relative to the nitrogen atom. This "homoallylic" arrangement is a crucial structural motif in synthetic chemistry. The alkene is susceptible to a wide range of transformations, including electrophilic additions, oxidation, and transition-metal-catalyzed reactions.
-
The Methoxyethyl Substituent: This group provides steric bulk and influences the molecule's solubility and polarity. The ether linkage is generally stable under many reaction conditions, offering a point for potential hydrogen bonding and coordination to metal centers.
The interplay between these functional groups allows for sequential or tandem reactions, enabling the construction of diverse molecular architectures from a single, versatile precursor. Its potential application as a pharmaceutical intermediate highlights its importance in drug development and medicinal chemistry[2][7].
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1251382-92-9 | [2][3][8] |
| Molecular Formula | C₇H₁₅NO | [2][3][9] |
| Molecular Weight | 129.20 g/mol | [3][9] |
| IUPAC Name | This compound | [3][8] |
| Appearance | White powder (as per supplier data) | [2] |
| Predicted XlogP | 0.8 | [9] |
| Predicted Boiling Point | ~150-170 °C (Estimated based on similar amines) |
Predicted Spectroscopic Data
The structural features of this compound give rise to a predictable spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each part of the molecule. Protons on carbons adjacent to the nitrogen are deshielded and appear further downfield than typical alkane protons[10][11].
-
δ 5.7-5.9 ppm (1H, m): Internal vinyl proton (-CH=).
-
δ 4.9-5.1 ppm (2H, m): Terminal vinyl protons (=CH₂).
-
δ ~3.5 ppm (2H, t): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
δ ~3.3 ppm (3H, s): Methoxy group protons (CH₃-O-).
-
δ ~2.7 ppm (2H, t): Methylene protons adjacent to nitrogen (-N-CH₂-CH₂-O).
-
δ ~2.6 ppm (2H, t): Methylene protons adjacent to nitrogen (-N-CH₂-CH₂-C=).
-
δ ~2.2 ppm (2H, q): Allylic methylene protons (-CH₂-CH=).
-
Variable Shift (1H, broad s): N-H proton; position is concentration-dependent. Signal disappears upon D₂O exchange[10][11].
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.
-
3350–3310 cm⁻¹: A single, weak-to-moderate peak corresponding to the N-H stretch of the secondary amine[11][12].
-
~3080 cm⁻¹: C-H stretch for the sp²-hybridized carbons of the alkene.
-
2850–2960 cm⁻¹: C-H stretches for the sp³-hybridized carbons.
-
~1640 cm⁻¹: C=C stretching vibration of the terminal alkene.
-
1250–1020 cm⁻¹: C-N stretching of the aliphatic amine[12].
-
~1120 cm⁻¹: Strong C-O stretching of the ether linkage.
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 129. The fragmentation pattern is dominated by α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, yielding a resonance-stabilized cation[10][11]. Two primary α-cleavage pathways are possible, leading to fragments at m/z = 86 (loss of a propyl radical) and m/z = 58 (loss of a C₄H₅O radical).
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the independent and cooperative actions of its amine and alkene functionalities.
Reactions at the Nitrogen Center
The secondary amine is a potent nucleophile and a moderate base (pKa of the conjugate acid is typically ~10-11 for similar amines)[4].
-
N-Alkylation: As a nucleophile, the amine can react with alkyl halides in an Sₙ2 reaction to form tertiary amines. However, this reaction can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts, especially without a large excess of the starting amine[13][14][15].
-
N-Acylation: It reacts readily with acid chlorides and anhydrides to form stable tertiary amides. This reaction is typically high-yielding and is not prone to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine[5].
-
Reductive Amination: The amine can be used in reductive amination protocols with aldehydes or ketones to synthesize more complex tertiary amines.
Reactions of the Alkene
The terminal double bond is a site of high electron density, making it reactive toward electrophiles and a substrate for various metal-catalyzed processes.
-
Electrophilic Addition: Reacts with electrophiles like halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl) according to Markovnikov's rule.
-
Hydroboration-Oxidation: An anti-Markovnikov hydration of the double bond can be achieved, yielding a primary alcohol. This allows for further functionalization at the terminus of the butenyl chain.
-
Oxidative Cleavage: Ozonolysis or treatment with strong oxidizing agents like KMnO₄ will cleave the double bond, producing an aldehyde or carboxylic acid, respectively.
-
Metathesis: The terminal alkene is a suitable substrate for olefin metathesis reactions, enabling carbon-carbon bond formation.
Figure 1: Competing reaction pathways for this compound.
Synthetic Approaches
While not widely documented, a plausible and efficient synthesis of this compound can be achieved via standard organic transformations. The direct alkylation of a primary amine is a common and straightforward method.
Proposed Synthesis: N-Alkylation of 2-Methoxyethylamine
This approach involves the nucleophilic substitution of a 4-halobut-1-ene with 2-methoxyethylamine. Using the primary amine in excess helps to minimize the formation of the dialkylated tertiary amine byproduct[13][16].
Figure 2: Workflow for the synthesis of the target compound via N-alkylation.
Experimental Protocol: Synthesis via N-Alkylation
This protocol is a representative procedure based on established methods for amine alkylation and should be adapted and optimized.
Objective: To synthesize this compound.
Materials:
-
2-Methoxyethylamine (2.0 eq)[17]
-
4-Bromobut-1-ene (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (3.0 eq).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask, followed by 2-methoxyethylamine (2.0 eq). Stir the suspension for 10 minutes.
-
Causality Check: Potassium carbonate is a mild base used to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the primary amine nucleophile. Using an excess of the primary amine also serves this purpose while simultaneously shifting the equilibrium towards the desired mono-alkylation product.[13]
-
Substrate Addition: Add 4-bromobut-1-ene (1.0 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Resuspend the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Handling, Safety, and Storage
No specific safety data sheet (SDS) is available for this compound. However, based on analogous structures like 3-butenylamine and bis(2-methoxyethyl)amine, significant hazards should be assumed[18][19][20].
-
Hazards: The compound is expected to be corrosive , causing severe skin burns and eye damage[18][20]. It is likely harmful if swallowed or inhaled . Vapors may be irritating to the respiratory tract. It may also be a flammable liquid [19][20].
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[2][19][20].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications and Future Outlook
This compound is a valuable intermediate for organic synthesis. The homoallylic amine motif is a key structural feature in numerous natural products and bioactive molecules, making this compound a useful starting material[1][22][23].
-
Pharmaceutical Synthesis: It can be used in the synthesis of nitrogen-containing heterocyclic compounds (e.g., piperidines, pyrrolidines) through intramolecular cyclization reactions.
-
Material Science: The terminal alkene allows for its incorporation into polymers via radical or transition-metal-catalyzed polymerization.
-
Combinatorial Chemistry: As a bifunctional building block, it is well-suited for creating libraries of compounds for high-throughput screening in drug discovery.
The continued development of novel synthetic methods that utilize homoallylic amines will further expand the utility and importance of this compound in both academic research and industrial applications.
References
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Three‐component reactions to access homoallylic amines using allylsilanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Morken, J. P., et al. (n.d.). Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Gagné, M. R., et al. (n.d.). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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(n.d.). Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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(n.d.). Homoallylic amine synthesis by amination (allylation). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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(2025, February 24). Reactions of Amines. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Jasperse, J. (n.d.). Reactions of Amines. Personal Website. Retrieved January 19, 2026, from [Link]
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(n.d.). Amine Reactivity. MSU Chemistry. Retrieved January 19, 2026, from [Link]
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(n.d.). Amine alkylation. Wikipedia. Retrieved January 19, 2026, from [Link]
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(n.d.). Alkylation of Amines. University of Calgary. Retrieved January 19, 2026, from [Link]
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(n.d.). N-ethyl-N-(2-methoxyethyl)propan-1-amine. SpectraBase. Retrieved January 19, 2026, from [Link]
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(n.d.). This compound. PubChemLite. Retrieved January 19, 2026, from [Link]
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(n.d.). (BUT-3-EN-1-YL)(2-METHOXYETHYL)AMINE. Matrix Fine Chemicals. Retrieved January 19, 2026, from [Link]
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(n.d.). N-(2-ethoxyethyl)-3-morpholinopropan-1-amine. PubChem. Retrieved January 19, 2026, from [Link]
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(n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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(n.d.). N-ethyl-2-methylbut-3-en-1-amine. PubChem. Retrieved January 19, 2026, from [Link]
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(n.d.). 2-Methoxyethylamine. PubChem. Retrieved January 19, 2026, from [Link]
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(2025, April 7). Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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(n.d.). Amine Reactivity. MSU Chemistry. Retrieved January 19, 2026, from [Link]
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Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to N-(2-methoxyethyl)but-3-en-1-amine (CAS 1251382-92-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-methoxyethyl)but-3-en-1-amine is a secondary amine that incorporates both a reactive terminal alkene and a methoxyethyl group. This unique combination of functionalities makes it a valuable, albeit niche, building block in organic synthesis, particularly for the construction of more complex molecules in the fields of pharmaceutical and agrochemical research. Its structural features allow for a variety of chemical transformations, offering pathways to novel heterocyclic compounds and other molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, a profile of its expected reactivity, and potential applications, all grounded in established chemical principles.
Introduction
The strategic incorporation of nitrogen-containing moieties is a cornerstone of modern drug discovery and development. Secondary amines, in particular, are prevalent structural motifs in a vast array of biologically active compounds. This compound (CAS 1251382-92-9) emerges as a molecule of interest due to its bifunctional nature. The secondary amine provides a nucleophilic center and a site for further substitution, while the butenyl group offers a handle for reactions such as olefin metathesis, hydroamination, and various addition reactions. The methoxyethyl substituent can influence physicochemical properties like solubility and lipophilicity, and may engage in hydrogen bonding, potentially impacting biological activity. While specific applications of this compound are not widely documented in peer-reviewed literature, its potential as a versatile intermediate is significant.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1251382-92-9 | [1][2][3] |
| Molecular Formula | C₇H₁₅NO | [1][2][3] |
| Molecular Weight | 129.20 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | C=CCCNCCOC | [2] |
| InChI Key | ZLALHXAWUHSBSJ-UHFFFAOYSA-N | [2] |
| Appearance | Likely a liquid at room temperature | Inferred |
| Purity | Typically >97% | [1] |
Synthesis of this compound
Due to the lack of specific published synthetic procedures for this compound, two plausible and widely applicable methods for the synthesis of secondary amines are proposed: N-alkylation of a primary amine and reductive amination .
Synthesis via N-Alkylation of 2-Methoxyethylamine
This approach involves the direct alkylation of 2-methoxyethylamine with a suitable 4-carbon electrophile, such as 4-bromobut-1-ene. The reaction proceeds via an SN2 mechanism. A key challenge in this method is preventing over-alkylation to the tertiary amine. Using a modest excess of the primary amine or employing specific bases like cesium carbonate can enhance selectivity for the desired secondary amine.[4]
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An In-depth Technical Guide to N-(2-methoxyethyl)but-3-en-1-amine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of N-(2-methoxyethyl)but-3-en-1-amine, a secondary amine with potential applications as a versatile intermediate in pharmaceutical and chemical synthesis. The document details its molecular structure, chemical formula, and explores plausible synthetic routes, including N-alkylation and reductive amination, providing detailed theoretical protocols. Furthermore, it delves into the expected physicochemical properties and spectroscopic signatures (NMR, IR, Mass Spectrometry) based on analogous compounds and spectroscopic principles. The guide also discusses the reactivity of the molecule, highlighting the synthetic utility of its secondary amine and terminal alkene functionalities. Finally, potential applications in drug development are considered, alongside essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a bifunctional organic molecule featuring a secondary amine and a terminal alkene. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of more complex nitrogen-containing compounds. Its structural motifs are found in various biologically active molecules, suggesting its potential as a key intermediate in the development of novel therapeutics. This guide aims to provide a detailed technical resource on this compound, consolidating available information and presenting scientifically sound, theoretical approaches to its synthesis and characterization.
Molecular Structure and Chemical Formula
The fundamental identity of this compound is defined by its molecular structure and formula.
-
Molecular Formula: C₇H₁₅NO[1]
-
Molecular Weight: 129.20 g/mol [1]
-
IUPAC Name: this compound[1]
-
CAS Number: 1251382-92-9[1]
-
Canonical SMILES: C=CCCNCCOC[2]
-
InChI Key: ZLALHXAWUHSBSJ-UHFFFAOYSA-N[2]
The structure, depicted below, consists of a but-3-en-1-yl group and a 2-methoxyethyl group attached to a central nitrogen atom, classifying it as a secondary amine.[3]
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Comments |
| Boiling Point | 160-180 °C | Secondary amines exhibit hydrogen bonding, leading to higher boiling points than tertiary amines of similar molecular weight, but lower than corresponding primary amines or alcohols.[4][5] The presence of the ether linkage may slightly increase polarity and boiling point. |
| Density | 0.85 - 0.95 g/mL | Similar to other aliphatic amines and ethers of comparable molecular weight. |
| Solubility | Moderately soluble in water, soluble in organic solvents. | The amine and ether functionalities allow for hydrogen bonding with water, suggesting some water solubility. The hydrocarbon backbone limits extensive solubility. Expected to be fully miscible with common organic solvents like ethanol, methanol, and dichloromethane. |
| pKa (of conjugate acid) | 9.5 - 10.5 | Typical range for the conjugate acids of aliphatic secondary amines. |
Synthesis Methodologies
The synthesis of this compound can be approached through several established methods for the formation of secondary amines. Two plausible and efficient strategies are detailed below as theoretical protocols, given the absence of a specific published procedure.
Pathway 1: N-Alkylation of 2-Methoxyethylamine
This approach involves the direct alkylation of a primary amine, 2-methoxyethylamine, with a suitable butenyl electrophile, such as 4-bromobut-1-ene. To favor mono-alkylation and minimize the formation of the tertiary amine by-product, a significant excess of the starting primary amine is often employed.[6][7]
Caption: N-Alkylation Synthesis Workflow.
Experimental Protocol (Proposed):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyethylamine (3.0 equivalents) and a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) (1.5 equivalents) to the mixture. The base acts as a scavenger for the HBr generated during the reaction.[8]
-
Addition of Alkylating Agent: Slowly add 4-bromobut-1-ene (1.0 equivalent) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.
Pathway 2: Reductive Amination
Reductive amination is a highly efficient method for forming amines from carbonyl compounds and amines.[9][10] In this proposed synthesis, but-3-enal would react with 2-methoxyethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Imine: Add but-3-enal (1.0 equivalent) to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[11]
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the reaction mixture.[12] These reagents are selective for the reduction of imines in the presence of aldehydes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or column chromatography.
Spectroscopic Characterization (Predicted)
The identity and purity of this compound would be confirmed using a combination of spectroscopic techniques. The following are the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the butenyl and methoxyethyl groups.
-
Vinyl Protons (C=CH₂): A multiplet in the region of 5.7-5.9 ppm (1H, -CH=) and two multiplets around 4.9-5.1 ppm (2H, =CH₂).
-
Allylic Protons (-CH₂-CH=): A multiplet around 2.2-2.4 ppm (2H).
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3 ppm (3H).
-
Methoxy-adjacent Methylene Protons (-O-CH₂-): A triplet around 3.4-3.6 ppm (2H).
-
Amine-adjacent Methylene Protons (-N-CH₂-): Two triplets, one for the butenyl side around 2.6-2.8 ppm (2H) and one for the methoxyethyl side around 2.7-2.9 ppm (2H).
-
N-H Proton: A broad singlet that can appear over a wide range (typically 1.0-3.0 ppm) and is exchangeable with D₂O.[13]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
-
Vinyl Carbons (C=CH₂): A signal around 135-138 ppm (-CH=) and another around 115-118 ppm (=CH₂).
-
Methoxy Carbon (-OCH₃): A signal at approximately 59 ppm.
-
Methoxy-adjacent Methylene Carbon (-O-CH₂-): A signal around 70-72 ppm.
-
Amine-adjacent Methylene Carbons (-N-CH₂-): Signals in the range of 48-52 ppm.
-
Allylic Methylene Carbon (-CH₂-CH=): A signal around 34-37 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A weak to medium, sharp absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.[7]
-
C-H Stretches (sp³): Multiple absorptions just below 3000 cm⁻¹.
-
C-H Stretch (sp²): An absorption just above 3000 cm⁻¹ (around 3080 cm⁻¹).
-
C=C Stretch: A medium absorption band around 1640 cm⁻¹.
-
C-O Stretch: A strong absorption in the region of 1100-1120 cm⁻¹ for the ether linkage.
-
N-H Bend: A weak to medium absorption around 1550-1650 cm⁻¹, which may be difficult to distinguish from the C=C stretch.[13]
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 129, corresponding to the molecular weight of the compound. According to the nitrogen rule, an odd molecular weight is consistent with the presence of one nitrogen atom.
-
Major Fragmentation Pathways: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. This would lead to the formation of stable iminium ions. Expected fragments include ions at m/z = 100 (loss of an ethyl group from the butenyl chain), m/z = 86 (loss of a propyl group), and m/z = 72 (cleavage of the butenyl chain).
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its two functional groups:
-
Secondary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo a variety of reactions, including acylation, alkylation, and reaction with carbonyl compounds.
-
Terminal Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation), polymerization, and metathesis reactions.
This dual functionality allows for the sequential or orthogonal modification of the molecule, making it a versatile scaffold for the synthesis of a wide range of compounds, including nitrogen-containing heterocycles.
Applications in Drug Development
While specific examples of this compound as a direct intermediate in the synthesis of a marketed drug are not readily found in the public literature, its structural features are relevant to medicinal chemistry. The presence of a secondary amine is common in many active pharmaceutical ingredients (APIs), as it can be protonated at physiological pH, enhancing water solubility and allowing for ionic interactions with biological targets.[][15] The butenyl group provides a handle for further chemical modification and the introduction of additional complexity. The methoxyethyl group can influence the lipophilicity and metabolic stability of a potential drug candidate.
Its classification by suppliers as a "pharmaceutical intermediate" suggests its potential use in the synthesis of proprietary drug candidates or in the early stages of drug discovery.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the properties of similar aliphatic amines, it should be handled with care in a well-ventilated fume hood.
-
Potential Hazards: Assumed to be corrosive to the skin and eyes, and potentially harmful if inhaled or ingested.[8][13]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a secondary amine with significant potential as a building block in organic synthesis. While specific experimental data and documented applications are sparse in the current literature, this guide provides a solid theoretical foundation for its synthesis, characterization, and handling. The proposed synthetic routes, based on well-established chemical principles, offer practical starting points for researchers interested in utilizing this versatile molecule. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such bifunctional intermediates is likely to become increasingly recognized.
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A Technical Guide to the Spectroscopic Characterization of N-(2-methoxyethyl)but-3-en-1-amine
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic signature of N-(2-methoxyethyl)but-3-en-1-amine, a molecule incorporating a secondary amine, a terminal alkene, and an ether moiety. In the absence of published experimental spectra for this specific compound, this document serves as an expert-level reference for researchers, offering a robust theoretical framework for its identification and characterization. By applying foundational spectroscopic principles, we will deconstruct the anticipated features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to empower scientists in drug development and chemical research to predict, identify, and validate the structure of this and structurally related compounds.
Molecular Structure and Functional Group Analysis
This compound (Molecular Formula: C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) is a multifunctional molecule. A comprehensive spectroscopic analysis relies on understanding the contributions of each distinct part of its structure:
-
Secondary Amine: The nitrogen atom is bonded to two carbon atoms and one hydrogen. This group is a key target for IR and NMR analysis and dictates the primary fragmentation pathway in mass spectrometry.
-
Terminal Alkene: The but-3-en-1-yl group contains a vinyl moiety (–CH=CH₂), which produces highly characteristic signals in both IR and NMR spectroscopy.
-
Ether Linkage: The 2-methoxyethyl group introduces a C-O-C linkage, which has a distinct, strong absorption in the fingerprint region of the IR spectrum and influences the chemical shifts of adjacent protons and carbons in NMR.
The interplay of these functional groups results in a unique spectroscopic fingerprint.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an essential first-pass technique for functional group identification. The analysis of this compound would focus on detecting the characteristic vibrations of its amine, alkene, and ether groups.
Causality of Expected Absorptions
-
N-H Vibrations: As a secondary amine, the molecule possesses a single N-H bond. This will give rise to a single, characteristically sharp and medium-intensity stretching absorption band.[1][2][3] This feature is critical for distinguishing it from a primary amine (which would show two N-H stretch bands) or a tertiary amine (which would show none).[1][4]
-
C-H Vibrations: The spectrum will contain contributions from both sp³-hybridized (alkane-like) and sp²-hybridized (alkene-like) C-H bonds. The sp³ C-H stretches appear as strong, sharp peaks just below 3000 cm⁻¹, while the sp² C-H stretches of the vinyl group are expected at slightly higher wavenumbers, just above 3000 cm⁻¹.[5]
-
C=C and C-O-C Vibrations: The carbon-carbon double bond stretch of the terminal alkene typically appears as a medium-intensity band in the 1640-1680 cm⁻¹ region.[5][6] The most intense signal in the fingerprint region is predicted to be the C-O-C asymmetric stretch from the ether linkage, which is expected to be strong and somewhat broad.[7]
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3350 - 3300 | Secondary Amine (N-H) | Stretch | Medium, Sharp |
| 3100 - 3020 | Alkene (=C-H) | Stretch | Medium |
| 2960 - 2850 | Alkyl (C-H) | Stretch | Strong |
| 1650 - 1640 | Alkene (C=C) | Stretch | Medium |
| ~1590 | Secondary Amine (N-H) | Bend | Weak to Medium |
| 1250 - 1020 | Aliphatic Ether (C-O-C) | Asymmetric Stretch | Strong |
| 1000 - 910 | Terminal Alkene (=C-H₂) | Out-of-Plane Bend | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of the molecule, confirming connectivity and chemical environment.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The electron-withdrawing effects of the nitrogen and oxygen atoms will cause protons on adjacent carbons to be "deshielded," shifting their signals downfield.[2][7][8]
-
Alkene Region (δ 4.9-5.9 ppm): This region will contain complex multiplets corresponding to the three vinyl protons (C3-H, C4-H₂). The internal proton (C3-H) will be the most downfield and will be split by the two terminal protons and the two allylic protons (C2-H₂).
-
Methoxy and Methylene-Oxygen Region (δ 3.3-3.6 ppm): A sharp singlet integrating to 3H is expected for the methoxy group (-OCH₃) around 3.3 ppm.[9] The methylene protons adjacent to the ether oxygen (C2'-H₂) will appear as a triplet around 3.5 ppm.
-
Methylene-Nitrogen Region (δ 2.6-2.9 ppm): Two distinct signals are predicted for the methylene groups directly attached to the amine nitrogen (C1-H₂ and C1'-H₂). These will likely appear as triplets, deshielded by the adjacent nitrogen.
-
Allylic Region (δ 2.2-2.4 ppm): The allylic protons (C2-H₂) will appear as a multiplet, shifted downfield due to their proximity to the double bond.
-
N-H Proton (δ 0.5-5.0 ppm): A broad singlet with a variable chemical shift is expected for the N-H proton. A key validation step is to add a drop of D₂O to the NMR tube, which will cause this signal to disappear due to proton-deuterium exchange.[2][7]
Predicted ¹H NMR Data
| Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-N | 0.5 - 5.0 | Broad Singlet | 1H | Exchangeable with D₂O |
| H-C3 | 5.9 - 5.7 | Multiplet | 1H | Vinyl proton |
| H-C4 | 5.1 - 4.9 | Multiplet | 2H | Terminal vinyl protons |
| H-C2' | ~3.5 | Triplet | 2H | Adjacent to ether oxygen |
| H-C(Me) | ~3.3 | Singlet | 3H | Methoxy group |
| H-C1' | ~2.8 | Triplet | 2H | Adjacent to nitrogen |
| H-C1 | ~2.7 | Triplet | 2H | Adjacent to nitrogen |
| H-C2 | ~2.3 | Multiplet | 2H | Allylic protons |
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom.
-
Alkene Carbons (δ 115-140 ppm): The two sp²-hybridized carbons of the double bond will be the most downfield signals in the spectrum, aside from any carbonyls (which are absent here).[10][11] The terminal carbon (C4) will be around 117 ppm, while the internal carbon (C3) will be around 135 ppm.
-
Carbons Adjacent to Heteroatoms (δ 45-75 ppm): Carbons bonded to nitrogen or oxygen are deshielded. The carbon adjacent to the ether oxygen (C2') is expected around 70 ppm. The methoxy carbon (C-Me) will be near 59 ppm. The two carbons bonded to the amine nitrogen (C1 and C1') will appear in the 45-55 ppm range.[2][7]
-
Alkyl Carbon (δ ~35 ppm): The remaining sp³ carbon (C2, the allylic carbon) will be the most upfield signal.
Predicted ¹³C NMR Data
| Atom Label | Predicted δ (ppm) | Notes |
| C3 | ~135 | Alkene, internal |
| C4 | ~117 | Alkene, terminal |
| C2' | ~70 | Adjacent to ether oxygen |
| C-Me | ~59 | Methoxy group |
| C1' | ~50 | Adjacent to nitrogen |
| C1 | ~48 | Adjacent to nitrogen |
| C2 | ~35 | Allylic carbon |
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Molecular Ion and Fragmentation Logic
-
The Nitrogen Rule: this compound contains a single nitrogen atom. Therefore, according to the Nitrogen Rule, its molecular ion (M⁺) peak will have an odd mass-to-charge ratio (m/z).[2][12] For the molecular formula C₇H₁₅NO, the exact mass is 129.1154 Da, so the M⁺ peak is expected at m/z = 129 .
-
Alpha-Cleavage: The most characteristic and dominant fragmentation pathway for aliphatic amines is α-cleavage.[2][13][14] This involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom, resulting in an alkyl radical and a resonance-stabilized iminium cation. This iminium ion is often the most intense peak in the spectrum (the base peak).
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The Strategic Utility of N-(2-methoxyethyl)but-3-en-1-amine: A Versatile Building Block for Heterocyclic Scaffolds
Abstract
In the landscape of modern organic synthesis, the demand for functionalized heterocyclic scaffolds remains unabated, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. N-(2-methoxyethyl)but-3-en-1-amine emerges as a highly versatile and strategic building block, uniquely equipped with two distinct functional motifs: a reactive homoallylic amine and a potentially coordinating N-(2-methoxyethyl) group. This technical guide delves into the core utility of this molecule, elucidating its application in the stereoselective synthesis of substituted piperidines and pyrrolidines. We will explore the mechanistic underpinnings of key transformations, provide exemplary protocols, and discuss the causal relationship between the substrate's architecture and the predictable outcomes of synthetic methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this building block for the efficient construction of complex molecular architectures.
Introduction: Unveiling a Bifunctional Synthetic Linchpin
This compound is a secondary amine characterized by a terminal olefin and an ether-containing side chain. This unique combination of functionalities imparts a rich and tunable reactivity profile, making it an attractive starting material for the synthesis of nitrogen-containing heterocycles. The but-3-en-1-yl moiety serves as a handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including cyclizations, while the N-(2-methoxyethyl) group can influence the steric and electronic environment of the nitrogen atom, potentially acting as a chelating auxiliary to direct the stereochemical course of reactions.
The pyrrolidine and piperidine rings are ubiquitous structural motifs in a vast array of biologically active natural products and synthetic drugs.[1][2] Consequently, the development of efficient and stereocontrolled methods for their synthesis is a central theme in organic chemistry. This guide will illuminate how this compound can be strategically employed to access these valuable heterocyclic systems.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| CAS Number | 1251382-92-9 | [3] |
| Boiling Point | Not readily available | - |
| Density | Not readily available | - |
| Appearance | Colorless to pale yellow liquid (typical) | General Observation |
Note: Experimental data for boiling point and density are not consistently reported in publicly available sources. These should be determined experimentally for precise work.
Synthesis of this compound
The synthesis of the title compound can be readily achieved through standard organic transformations. A common and efficient method involves the mono-N-alkylation of 2-methoxyethylamine with a suitable 4-carbon electrophile.
Exemplary Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a two-step process starting from commercially available materials.
Step 1: Tosylation of But-3-en-1-ol
-
To a stirred solution of but-3-en-1-ol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford but-3-en-1-yl tosylate.
Step 2: N-Alkylation of 2-Methoxyethylamine
-
To a solution of 2-methoxyethylamine (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.5 eq).
-
Add the but-3-en-1-yl tosylate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield this compound.
Causality: The use of a tosylate as a leaving group in the first step provides a stable yet reactive electrophile for the subsequent nucleophilic substitution. Employing an excess of 2-methoxyethylamine and a base in the second step helps to minimize the potential for dialkylation of the amine.[4]
Application in Heterocyclic Synthesis: Constructing Piperidine Scaffolds
The but-3-enyl group in this compound is perfectly positioned for intramolecular cyclization reactions to form six-membered rings. Intramolecular hydroamination is a particularly atom-economical approach.[5]
Proposed Pathway: Intramolecular Hydroamination for Piperidine Synthesis
While direct, uncatalyzed intramolecular hydroamination of unactivated alkenes is often challenging, various transition metal catalysts can facilitate this transformation. The reaction proceeds via the addition of the N-H bond across the terminal double bond.
Caption: Proposed intramolecular hydroamination of this compound.
Mechanistic Rationale: The reaction is initiated by the coordination of the catalyst to the amine and/or the alkene. This is followed by the insertion of the alkene into the metal-amide bond, forming a metallacyclic intermediate. Subsequent protonolysis regenerates the catalyst and releases the piperidine product. The regioselectivity (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands.[1] In this case, the formation of a six-membered ring is thermodynamically favored, leading to the 2-methylpiperidine derivative.
The Role of the N-(2-methoxyethyl) Group: The ether oxygen in the methoxyethyl side chain can potentially act as a hemilabile ligand, coordinating to the metal center during the catalytic cycle. This chelation effect can influence the geometry of the transition state, thereby impacting the stereoselectivity of the cyclization, particularly if a chiral center is introduced into the butenyl chain.[6]
Exemplary Protocol: Catalytic Intramolecular Hydroamination
-
In a glovebox, charge a Schlenk tube with a suitable catalyst (e.g., [Rh(COD)₂]BF₄, 5 mol%) and a phosphine ligand (e.g., Xantphos, 5.5 mol%).
-
Add a solution of this compound (1.0 eq) in a dry, deoxygenated solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-methyl-N-(2-methoxyethyl)piperidine.
Application in Heterocyclic Synthesis: Crafting Pyrrolidine Scaffolds
The versatile nature of this compound also allows for its elaboration into precursors suitable for the synthesis of five-membered pyrrolidine rings. This often involves a tandem reaction sequence, such as an aza-Michael addition followed by cyclization.
Proposed Pathway: Aza-Michael/Cyclization Cascade for Pyrrolidine Synthesis
By first reacting the amine with an appropriate Michael acceptor, a new intermediate is formed that can undergo intramolecular cyclization to yield a substituted pyrrolidine.
Caption: Aza-Michael/cyclization cascade for pyrrolidine synthesis.
Mechanistic Rationale: The nucleophilic secondary amine undergoes a conjugate addition to an electron-deficient alkene (e.g., an acrylate or a vinyl ketone). The resulting enolate can then participate in an intramolecular nucleophilic attack on the butenyl group (if activated) or, more commonly, the butenyl group can be functionalized prior to a subsequent cyclization step. For instance, epoxidation of the double bond followed by intramolecular ring-opening by the nitrogen would lead to a hydroxymethyl-substituted pyrrolidine.
Exemplary Protocol: Tandem Aza-Michael/Cyclization
Step 1: Aza-Michael Addition
-
To a solution of this compound (1.0 eq) in a protic solvent like methanol, add methyl acrylate (1.1 eq).
-
Stir the reaction at room temperature for 24-48 hours. The reaction is often self-catalyzed but can be promoted by a mild base.
-
Monitor the formation of the adduct by GC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude aza-Michael adduct.
Step 2: Intramolecular Cyclization (via Halocyclization)
-
Dissolve the crude adduct from Step 1 in DCM.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The reaction proceeds via the formation of a bromonium ion, which is then attacked intramolecularly by the nitrogen atom to form the pyrrolidine ring.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the corresponding bromomethyl-substituted pyrrolidine derivative.
Causality: The aza-Michael reaction is a robust method for C-N bond formation.[7] Subsequent halocyclization provides a mild and efficient way to construct the pyrrolidine ring with concomitant introduction of a handle (the bromomethyl group) for further functionalization.[8]
Conclusion and Future Outlook
This compound stands as a testament to the power of bifunctional building blocks in streamlining the synthesis of complex molecules. Its inherent reactivity allows for divergent pathways to access both piperidine and pyrrolidine scaffolds, which are of paramount importance in medicinal chemistry. The presence of the methoxyethyl group offers an intriguing opportunity for chelation control, a feature that can be further exploited in asymmetric catalysis to access enantiomerically enriched heterocycles. Future research in this area could focus on expanding the repertoire of cyclization reactions, including radical cyclizations and cycloadditions, as well as developing catalytic asymmetric transformations that leverage the coordinating potential of the ether oxygen. As the quest for novel bioactive molecules continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in accelerating drug discovery and development.
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A Technical Guide to the Medicinal Chemistry Potential of the N-(2-methoxyethyl)but-3-en-1-amine Scaffold
Executive Summary
In the landscape of modern drug discovery, the identification of novel chemical scaffolds that offer both synthetic tractability and diverse pharmacophoric features is paramount. N-(2-methoxyethyl)but-3-en-1-amine, a commercially available secondary amine, presents itself as a compelling, yet underexplored, starting point for medicinal chemistry campaigns.[1][2][3] This technical guide deconstructs the molecule's constituent fragments—a secondary amine, a terminal butenyl group, and a methoxyethyl moiety—to establish a rationale for its exploration. We propose a comprehensive strategy encompassing analogue library synthesis, a hierarchical biological screening cascade, and essential ADME profiling. By leveraging the unique reactivity of each functional group, this scaffold provides a versatile platform for generating structurally diverse compounds with the potential to modulate a wide array of biological targets. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this promising chemical entity.
Introduction to the this compound Scaffold
This compound (CAS: 1251382-92-9) is a small molecule characterized by a unique combination of functional groups, each contributing distinct properties relevant to medicinal chemistry.[4][5] A thorough understanding of these individual components is critical to appreciating the scaffold's potential.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1251382-92-9 | [1][2] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [2][5] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C=CCCNCCOC |[1] |
The scaffold can be dissected into three key pharmacophoric and reactive regions:
-
The Secondary Amine: As a secondary amine, the nitrogen atom possesses a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond acceptor and donor.[6] At physiological pH, this group can be protonated, conferring aqueous solubility and enabling ionic interactions with biological targets, such as the acidic residues (e.g., aspartate, glutamate) commonly found in receptor binding pockets. The secondary nature allows for straightforward derivatization to tertiary amines or amides, providing a primary vector for property modulation.[7]
-
The Methoxyethyl Group: The methoxyethyl moiety is a well-established functional group in medicinal chemistry, prized for its ability to enhance drug-like properties.[8] The ether oxygen can act as a hydrogen bond acceptor, improving ligand-target binding.[9] Crucially, this group often improves aqueous solubility and metabolic stability compared to simple alkyl chains, which can be vital for optimizing pharmacokinetic profiles (ADME).[9] Its incorporation has been shown to improve the specificity and activity of therapeutic agents in other contexts, such as siRNAs.[10]
-
The But-3-enyl Group: The terminal alkene of the butenyl chain is a versatile synthetic handle. It is not merely a lipophilic spacer but a reactive site for a host of powerful chemical transformations, including cross-coupling reactions, metathesis, and hydroboration-oxidation. This functionality allows for the rapid expansion of a chemical library, enabling the exploration of distal binding pockets and the introduction of diverse chemical matter. The synthesis of related N,N-bis(3-butenyl)amines has been explored for conversion into larger heterocyclic systems like azepines through ring-closing metathesis.[11]
Caption: Key pharmacophoric features of the this compound scaffold.
Proposed Synthetic Strategies for Analogue Library Development
The true value of this scaffold lies in its amenability to diversification. A robust synthetic plan is essential to explore the structure-activity relationships (SAR) that govern biological activity.[12][13] We propose a multi-pronged approach targeting each key functional group.
Vector 1: Derivatization of the Secondary Amine
The secondary amine is the most accessible point for modification. Standard, high-yielding reactions can be employed to rapidly generate a diverse library of analogues.
-
N-Acylation: Reaction with a variety of acid chlorides or carboxylic acids (using coupling agents like HATU or EDC) will yield a library of amides. This transformation neutralizes the basicity of the nitrogen, alters its hydrogen bonding capacity, and introduces a wide range of substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) will produce a library of tertiary amines.[14] This maintains the basicity of the nitrogen while introducing new steric and electronic features.
-
N-Alkylation: Direct alkylation with alkyl halides can also yield tertiary amines, though over-alkylation to quaternary ammonium salts can be a competing side reaction that must be controlled.[14]
Vector 2: Functionalization of the Terminal Alkene
The butenyl group provides an orthogonal site for introducing complexity.
-
Heck or Suzuki Cross-Coupling: Conversion of the terminal alkene to a vinyl boronate or halide would enable palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups. Nitrogen-containing heterocycles are prevalent in pharmaceuticals and this would be a powerful strategy.[15]
-
Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol. This new hydroxyl group can then be further functionalized via etherification, esterification, or oxidation to an aldehyde for subsequent reductive amination.
-
Ring-Closing Metathesis (RCM): After N-allylation of the secondary amine, RCM can be employed to generate seven-membered nitrogen heterocycles (azepanes), a privileged scaffold in medicinal chemistry.[11]
Caption: Proposed synthetic workflow for analogue library generation from the core scaffold.
Exemplar Protocol: Parallel Synthesis of an N-Acyl Amide Library
This protocol describes a self-validating system for the rapid generation of a small, diverse amide library in a 96-well plate format.
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous dichloromethane (DCM).
-
Prepare 0.22 M stock solutions of a diverse set of 88 different acyl chlorides in anhydrous DCM.
-
Prepare a 0.4 M stock solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DCM.
-
-
Reaction Setup (in a 96-well plate):
-
To each of the 88 designated wells, add 100 µL (20 µmol) of the this compound stock solution.
-
To each of these wells, add 100 µL (22 µmol, 1.1 eq) of the corresponding unique acyl chloride stock solution.
-
To each well, add 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution. The inclusion of a non-nucleophilic base is critical to quench the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.
-
Seal the plate and agitate at room temperature for 16 hours.
-
-
Workup and Purification:
-
Add 200 µL of a polymer-supported scavenging resin (e.g., Tris(2-aminoethyl)amine resin) to each well to quench excess acyl chloride. Agitate for 4 hours.
-
Filter the plate to remove the resin.
-
The resulting solutions contain the desired amide products. For initial screening, these can often be used directly after concentration and redissolution in DMSO. For hit confirmation, parallel reverse-phase HPLC is recommended for purification.
-
-
Quality Control:
-
A representative subset of wells (e.g., 8 wells, one from each row) should be analyzed by LC-MS to confirm the presence of the desired product mass and to estimate purity. This self-validating step ensures the reliability of the synthetic protocol across the plate.
-
Proposed Biological Screening Cascade
Without a known biological target, a logical and efficient screening strategy is essential to identify potential therapeutic applications.[16] We propose a tiered approach, starting broad and progressively focusing on validated hits.
-
Tier 1: Broad Initial Profiling:
-
Cytotoxicity Screening: The initial library should be screened against a panel of diverse human cancer cell lines (e.g., A549 lung, HCT116 colon, HTB-140 melanoma) and a normal cell line (e.g., HaCaT keratinocytes) to identify any general cytotoxic effects and establish a therapeutic window.[17] The MTT assay is a robust and high-throughput method for this purpose.[18]
-
Broad Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to screen for effects on cell morphology, proliferation, or specific organelle function.
-
General Target Panels: Screen against commercially available panels of common drug targets, such as GPCRs, kinases, and ion channels, to identify initial "hits" in an unbiased manner.
-
-
Tier 2: Hit Confirmation and Elaboration:
-
Dose-Response Analysis: Any "hits" from Tier 1 must be confirmed through full dose-response curves to determine potency (IC₅₀ or EC₅₀).
-
Resynthesis and Purity Confirmation: Confirmed hits must be resynthesized on a larger scale and purified to >95% purity to ensure the observed activity is not due to an impurity.
-
Initial SAR: Synthesize a small, focused set of analogues around the confirmed hit to gain an initial understanding of the structure-activity relationship.[19]
-
-
Tier 3: Target Deconvolution and Mechanism of Action (MoA):
-
For hits from phenotypic screens, target identification methods (e.g., thermal proteome profiling, affinity chromatography) will be necessary.
-
For hits from target-based screens, secondary and orthogonal assays are required to confirm the MoA and rule out artifacts. For example, a compound that inhibits a specific kinase in a biochemical assay should also demonstrate inhibition of that kinase's downstream signaling pathway in a cell-based assay.
-
Caption: A hierarchical biological screening cascade for hit identification and validation.
Conclusion and Future Outlook
This compound represents a scaffold of untapped potential in medicinal chemistry. Its constituent functional groups offer a triad of desirable features: a modifiable basic center for tuning solubility and target interactions, a methoxyethyl group for enhancing pharmacokinetic properties, and a reactive terminal alkene for rapid and diverse chemical elaboration. The strategic framework outlined in this guide—combining targeted library synthesis with a logical screening cascade—provides a clear and actionable path for investigating its therapeutic relevance. While no biological activity has yet been reported for this specific molecule, its structural attributes strongly suggest that it is a fertile starting point for the discovery of novel chemical probes and, potentially, future therapeutics. The successful execution of the proposed research program will undoubtedly illuminate the structure-activity relationships within this chemical class and define its place in the modern medicinal chemist's toolkit.
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The Enigmatic Role of N-(2-methoxyethyl)but-3-en-1-amine in Heterocyclic Synthesis: A Scoping Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Territories of Synthetic Chemistry
In the vast and ever-expanding landscape of organic synthesis, certain molecules emerge as promising building blocks, their structures hinting at a wealth of potential applications. N-(2-methoxyethyl)but-3-en-1-amine is one such compound. Its unique combination of a nucleophilic secondary amine, a reactive terminal alkene, and a flexible methoxyethyl side chain suggests a versatile role in the construction of complex nitrogen-containing heterocycles – scaffolds of immense importance in medicinal chemistry and materials science.
This technical guide embarks on an in-depth exploration of the role of this compound in heterocyclic synthesis. However, a comprehensive survey of the current scientific literature reveals a notable scarcity of published research specifically detailing the applications of this particular amine in cyclization reactions. While the fundamental principles of heterocyclic synthesis are well-established, and the reactivity of homoallylic amines is a subject of considerable study, the specific contributions of this compound remain largely undocumented in peer-reviewed journals and patents.
Therefore, this guide will adopt a dual approach. Firstly, it will provide a foundational understanding of the key properties of this compound and the theoretical cyclization strategies that its structure suggests. Secondly, it will critically analyze the broader context of homoallylic amine cyclizations, drawing parallels and postulating potential synthetic pathways where this compound could serve as a valuable synthon. This document aims to be not just a repository of existing knowledge, but a catalyst for future research, highlighting a promising yet underexplored area of synthetic chemistry.
Part 1: Profiling the Key Player: this compound
Before delving into its potential synthetic applications, it is crucial to understand the intrinsic properties of the title compound.
1.1. Molecular Structure and Physicochemical Properties
This compound possesses a unique constellation of functional groups that dictate its reactivity:
-
Secondary Amine: The nitrogen atom, with its lone pair of electrons, is a potent nucleophile and a Brønsted-Lowry base. This functionality is the primary site for N-alkylation, N-acylation, and participation in iminium ion formation, all of which are cornerstone reactions in heterocyclic synthesis.
-
Terminal Alkene (Homoallylic Position): The but-3-en-1-yl moiety places a double bond in a homoallylic position relative to the nitrogen atom. This arrangement is pivotal for a variety of intramolecular cyclization reactions, including those mediated by electrophiles, radicals, or transition metals.
-
Methoxyethyl Substituent: The N-(2-methoxyethyl) group imparts several key characteristics. The ether oxygen can act as a Lewis base, potentially coordinating to metal catalysts or reagents and influencing the stereochemical outcome of reactions. Furthermore, this group enhances the molecule's polarity and can modulate its solubility in different solvent systems. The presence of this side chain can also sterically influence the approach of reagents to the nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| CAS Number | 1251382-92-9 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | General chemical knowledge |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in a range of organic solvents. | General chemical knowledge |
Part 2: Postulated Roles in Heterocyclic Synthesis: A Theoretical Framework
Based on the structural features of this compound, we can hypothesize its utility in several established strategies for the synthesis of nitrogen-containing heterocycles, primarily pyrrolidines and piperidines. The following sections will outline these potential applications, drawing on established principles of organic chemistry.
2.1. Intramolecular Cyclization Strategies
The presence of both a nucleophilic nitrogen and an alkene within the same molecule makes this compound an ideal candidate for intramolecular cyclization reactions.
Electrophile-Mediated Cyclization (Aza-Prins Type Reactions)
The aza-Prins cyclization and related reactions involve the reaction of a homoallylic amine with an electrophile, typically an aldehyde or ketone, to form an N-acyliminium ion intermediate. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the alkene.
Conceptual Workflow:
Figure 1: Conceptual workflow for an aza-Prins type cyclization.
Mechanistic Considerations:
The reaction would be initiated by the condensation of the secondary amine of this compound with a carbonyl compound in the presence of a Lewis or Brønsted acid. The resulting iminium ion would then be attacked by the pendant alkene. The regioselectivity of this cyclization (i.e., the formation of a five-membered pyrrolidine ring versus a six-membered piperidine ring) would be governed by factors such as the stability of the resulting carbocation intermediate and the specific reaction conditions. The methoxyethyl side chain could play a crucial role in chelating to the acid catalyst, thereby influencing the conformation of the iminium ion intermediate and potentially controlling the stereochemical outcome of the cyclization.
Intramolecular Hydroamination
Intramolecular hydroamination involves the direct addition of the N-H bond across the C=C double bond. This transformation is typically catalyzed by transition metals (e.g., complexes of titanium, zirconium, or rare-earth metals) or strong bases.
Conceptual Workflow:
Figure 2: Conceptual workflow for intramolecular hydroamination.
Mechanistic Considerations:
The reaction would likely proceed via the formation of a metal-amide complex, followed by intramolecular insertion of the alkene into the metal-nitrogen bond. Subsequent protonolysis would release the cyclized product and regenerate the active catalyst. The regioselectivity of the alkene insertion would be a key factor, with the formation of the five-membered pyrrolidine ring generally being kinetically favored (5-exo-trig cyclization). The methoxyethyl group could again play a coordinating role with the metal catalyst.
2.2. Ring-Closing Metathesis (RCM)
While this compound itself is not a direct substrate for RCM, it can be readily converted into a suitable precursor. N-allylation of the secondary amine with an allyl halide would yield a diallylic amine. This diene could then undergo RCM to form a seven-membered unsaturated heterocycle, a tetrahydroazepine.
Conceptual Workflow:
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An In-depth Technical Guide to the Stability and Storage of N-(2-methoxyethyl)but-3-en-1-amine
This guide provides a comprehensive overview of the stability and optimal storage conditions for N-(2-methoxyethyl)but-3-en-1-amine (CAS No. 1251382-92-9).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.
Introduction: A Molecule of Interest
This compound is a bifunctional molecule featuring a secondary amine, a terminal alkene, and an ether linkage. Its unique structural motifs make it a versatile building block in organic synthesis. However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. Understanding these liabilities is paramount for maintaining its purity and ensuring the reliability of experimental outcomes.
Chemical Identity and Physical Properties
A clear understanding of the fundamental properties of this compound is the first step in establishing appropriate handling and storage protocols.
| Property | Value | Source |
| CAS Number | 1251382-92-9 | [1][2] |
| Molecular Formula | C7H15NO | [1][2][3] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Appearance | Not specified, likely a liquid | Inferred |
| Boiling Point | Not specified | |
| Solubility | Not specified, likely soluble in organic solvents | Inferred |
Intrinsic Chemical Instability: A Structural Analysis
The stability of this compound is dictated by the interplay of its three key functional groups: the secondary amine, the butenyl (allylic) group, and the methoxyethyl moiety. Each presents potential routes for degradation.
The Allylic Amine Moiety: A Locus of Reactivity
The presence of a terminal double bond adjacent to a nitrogen atom categorizes this compound as an allylic amine. This structural feature is a primary source of potential instability.
-
Oxidation: The allylic position is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including aldehydes, ketones, and epoxides. Radical-mediated polymerization of the alkene is also a concern.
-
Acid Sensitivity: Amines are basic and will react exothermically with acids to form salts.[4][5] Contact with acidic materials should be strictly avoided to prevent uncontrolled reactions and potential degradation.
-
Enamine/Imine Tautomerism: Under certain conditions, allylic amines can undergo isomerization to form enamines or imines, altering the chemical identity and reactivity of the compound.[6][7]
The Secondary Amine: A Nucleophilic Center
The secondary amine is a nucleophilic and basic center.
-
Reaction with Electrophiles: It will readily react with a wide range of electrophiles, including acyl chlorides, alkyl halides, and even carbon dioxide from the atmosphere to form carbamates.[5]
-
Oxidative Degradation: Amines can be oxidized to form N-oxides, nitrones, or other degradation products, especially in the presence of oxidizing agents or metal catalysts.
The Ether Linkage: Generally Stable, with Caveats
The ether group is generally more stable than the other functionalities in the molecule. However, under harsh acidic conditions or in the presence of strong Lewis acids, cleavage of the C-O bond can occur.
Recommended Storage and Handling Protocols
Based on the chemical liabilities of this compound, the following storage and handling protocols are recommended to ensure its long-term stability.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | [1] To minimize the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | [1][2][8] To prevent oxidation of the allylic and amine functionalities. |
| Light | Keep in a dark place | [1] To prevent light-catalyzed degradation, such as polymerization or radical-mediated oxidation. |
| Container | Tightly sealed, appropriate material | [9] To prevent exposure to atmospheric moisture and CO2. Use containers made of inert materials. |
Some suppliers suggest storage at room temperature under an argon atmosphere, with a shelf life of approximately three years (1095 days).[2] However, for maximum long-term stability, refrigeration is the more prudent approach.
Handling Procedures
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Avoid Incompatibilities: Keep the compound away from strong acids, oxidizing agents, and sources of ignition.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[11] Work in a well-ventilated area or a fume hood.[9][12]
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under suboptimal storage or handling conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and monitoring its purity over time.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a temperature-controlled oven.
-
Photolytic Stress: Expose the stock solution in a photostability chamber to controlled UV and visible light.
-
Oxidative Stress: Treat the stock solution with a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Acidic/Basic Stress: Add an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) to the stock solution.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, and 72 hours), withdraw samples from each stress condition.
-
Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
HPLC Method Development: Develop an HPLC method that can separate the parent compound from any potential degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound.
-
Degradant Identification: Use LC-MS to identify the mass of any significant degradation products to aid in their structural elucidation.
-
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point and calculate the percentage of degradation.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. However, its inherent structural features necessitate careful consideration of its storage and handling. By understanding the potential degradation pathways and implementing the recommended protocols—namely, storage at 2-8°C under an inert atmosphere and protected from light—researchers can ensure the integrity of this compound and the validity of their scientific endeavors. The provided experimental framework for stability assessment offers a robust method for empirically verifying these recommendations and further characterizing the stability profile of this molecule.
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Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
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National Institutes of Health. (n.d.). Sec-Butylamine. PubChem. [Link]
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Organic Syntheses. (n.d.). Allylamine. [Link]
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National Institutes of Health. (n.d.). N-(2-ethoxyethyl)-3-morpholinopropan-1-amine. PubChem. [Link]
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DiVA. (n.d.). Selective Transformations of Allylic Compounds and Enol Derivatives. [Link]
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ChemistryStudent. (2023, June 16). Amines - Reactions (A-Level IB Chemistry). YouTube. [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of N-(2-methoxyethyl)but-3-en-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
N-(2-methoxyethyl)but-3-en-1-amine (CAS No. 1251382-92-9) is a secondary amine containing both an ether linkage and a terminal alkene.[1][2][3] This unique combination of functional groups makes it a valuable building block in synthetic chemistry, yet also imparts a specific hazard profile that demands rigorous handling protocols. This guide provides a comprehensive overview of its properties, hazards, and the necessary precautions for its safe use in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety, moving beyond mere procedural compliance to a culture of intrinsic safety awareness.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of a thorough risk assessment.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym(s) | (but-3-en-1-yl)(2-methoxyethyl)amine | [1][2] |
| CAS Number | 1251382-92-9 | [1][2][3] |
| Molecular Formula | C7H15NO | [1][2] |
| Molecular Weight | 129.2 g/mol | [1][2] |
| Boiling Point | Not explicitly available; secondary amines are less volatile than hydrocarbons but more volatile than alcohols of similar molecular weight due to hydrogen bonding.[4][5] | N/A |
| Solubility | Expected to be appreciably soluble in water due to hydrogen bonding capabilities with water molecules.[4] | N/A |
Section 2: Hazard Identification and Mechanistic Analysis
The hazard profile of this compound is derived from its constituent functional groups: the secondary amine, the terminal alkene, and the ether. While a complete, verified Safety Data Sheet (SDS) for this specific molecule is not widely available, a robust hazard assessment can be constructed by analyzing these groups and data from close structural analogs.
Summary of GHS Classifications
The following table synthesizes known classifications for the target molecule and hazardous properties of analogous compounds like 3-Buten-1-amine and Bis(2-methoxyethyl)amine.
| Hazard Class | Category | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed | [2] |
| Flammable Liquid | Category 2 or 3 (Inferred) | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor | Inferred from analogs like 3-Buten-1-amine (Cat 2) and Bis(2-methoxyethyl)amine (Cat 3).[6][7] |
| Skin Corrosion/Irritation | Category 1B (Inferred) | H314: Causes severe skin burns and eye damage | A common hazard for amines; strongly supported by data for analogs.[6][7][8] |
| Serious Eye Damage | Category 1 (Inferred) | H318: Causes serious eye damage | Direct consequence of corrosivity.[6][7] |
| Acute Toxicity, Dermal | Category 4 (Inferred) | H312: Harmful in contact with skin | Inferred from Bis(2-methoxyethyl)amine.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Inferred) | H335: May cause respiratory irritation | Inferred from 3-Buten-1-amine; amines are often destructive to mucous membranes.[6][7] |
| Peroxide Formation | Not Classified | May form explosive peroxides upon storage | A known hazard for ethers.[9] |
Causality of Hazards
-
Corrosivity and Irritation (Amine Group): The nitrogen atom's lone pair of electrons makes amines basic and nucleophilic.[10] This allows them to readily react with biological tissues, leading to chemical burns, irritation, and destruction of mucous membranes upon contact, inhalation, or ingestion.[6][8]
-
Flammability (Alkyl Structure): The hydrocarbon backbone makes the compound combustible. Analogs with similar or smaller alkyl chains are classified as flammable or highly flammable liquids, indicating a significant fire risk.[6][7] Vapors can be heavier than air, spread along floors, and form explosive mixtures with air.[6]
-
Reactivity (Alkene and Amine Groups): The terminal double bond can undergo polymerization. The amine group can react exothermically with acids and oxidizing agents.[11][12] Direct mixing of amines (promoters) with peroxides can be violent.[13]
-
Peroxide Formation (Ether Group): The methoxyethyl moiety presents a significant, time-sensitive hazard. Ethers are known to react with atmospheric oxygen to form unstable and potentially explosive peroxides, a risk that increases with storage time after the container is opened.[9]
Section 3: Risk Management and the Hierarchy of Controls
Effective safety management relies on a systematic approach to risk reduction. The hierarchy of controls prioritizes the most effective measures.
Caption: Emergency workflow for spills and personal exposure incidents.
First Aid Measures
-
General Advice: Show the safety data sheet to the attending physician. Immediate medical attention is required. [7][14]* Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7][14]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician. [7][14]* Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately. [7][14]* Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Call a physician immediately. [7][14]Ingestion of corrosive material can cause severe damage and perforation of the digestive tract. [7]
Firefighting Measures
-
Suitable Extinguishing Media: Use sand, carbon dioxide, dry chemical powder, or appropriate foam. [7][14]* Specific Hazards: The compound is flammable and containers may explode when heated. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. [7]Thermal decomposition can release irritating and toxic gases. [7]* Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective clothing. [14]
Section 6: Waste Disposal
All waste containing this compound and any materials used for cleanup (e.g., contaminated paper towels, absorbent) are considered hazardous waste. [15]* Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of it down the drain. [6][7]* Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations. [7][9]
References
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Ruiyi Tech, this compound Basic Information. Ruiyi Tech. [Online] Available at: [Link]
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Diplomata Comercial, What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Online] Available at: [Link]
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Diplomata Comercial, How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Online] Available at: [Link]
-
OECD Existing Chemicals Database, SIDS INITIAL ASSESSMENT PROFILE for Primary Alkylamines. oecd.org. [Online] Available at: [Link]
-
PubChem, N-ethyl-2-methylbut-3-en-1-amine. PubChem. [Online] Available at: [Link]
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Chemistry LibreTexts, 23.4: Physical Properties of Amines. Chemistry LibreTexts. [Online] Available at: [Link]
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eCampusOntario Pressbooks, 26.2 Amines – Physical Properties. eCampusOntario. [Online] Available at: [Link]
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University of St Andrews, Guidance on Safe Storage of Chemicals in Laboratories. st-andrews.ac.uk. [Online] Available at: [Link]
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Cefic, Safe handling of Unsaturated Polyester (UP) Resins. cefic.org. [Online] Available at: [Link]
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BioNetwork, Safe Chemical Handling / Lab Safety Video Part 5. YouTube. [Online] Available at: [Link]
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Michigan State University, Chemistry of Amines. MSU Chemistry. [Online] Available at: [Link]
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NICNAS, Short chain (C2-3) alkyl amines: Human health tier II assessment. nicnas.gov.au. [Online] Available at: [Link]
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University of Wisconsin-Madison, CHAPTER 21: AMINES. wisc.edu. [Online] Available at: [Link]
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Jasperse, Reactions of Amines. N/A. [Online] Available at: [Link]
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Chemistry LibreTexts, 24.7: Reactions of Amines. Chemistry LibreTexts. [Online] Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Aza-Prins Cyclization for the Synthesis of Substituted Piperidines from N-(2-methoxyethyl)but-3-en-1-amine
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of countless natural products and pharmaceutical agents.[1] Its prevalence in drug development stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a versatile three-dimensional framework for interacting with biological targets.[2][3] Consequently, the development of robust, efficient, and stereoselective methods for the synthesis of substituted piperidines remains a critical objective for organic and medicinal chemists.[1][4][5]
Among the various synthetic strategies, the aza-Prins cyclization has emerged as a particularly powerful and atom-economical approach for constructing the piperidine skeleton.[6][7][8] This reaction facilitates the formation of both a C-C and a C-N bond in a single step, typically by reacting a homoallylic amine with an aldehyde. This guide provides a detailed examination and a practical protocol for the synthesis of substituted piperidines utilizing N-(2-methoxyethyl)but-3-en-1-amine as a versatile and readily accessible homoallylic amine precursor.
Mechanistic Framework: The Aza-Prins Cyclization Pathway
The cornerstone of this synthetic strategy is the acid-catalyzed intramolecular cyclization of an iminium ion. The reaction proceeds through a well-defined series of steps, offering high levels of control over the final product's structure.[7][9]
Causality of the Mechanism:
-
Iminium Ion Formation: The reaction is initiated by the condensation of the secondary amine, this compound, with an aldehyde. In the presence of a Brønsted or Lewis acid catalyst, this rapidly forms a reactive electrophilic intermediate, the N-iminium ion. The acid catalyst is crucial as it activates the aldehyde carbonyl group, facilitating the nucleophilic attack by the amine.[7][10][11]
-
Intramolecular Cyclization: The pendant but-3-en-1-yl group acts as the intramolecular nucleophile. It attacks the electrophilic iminium carbon in a 6-endo-trig cyclization event. This is the key ring-forming step that establishes the piperidine core.
-
Cationic Intermediate & Nucleophilic Trapping: The cyclization generates a transient tertiary carbocation at the 4-position of the newly formed piperidine ring. This highly reactive intermediate is then rapidly quenched by a nucleophile present in the reaction medium. If water is used to quench the reaction, a 4-hydroxypiperidine is formed.[6] If halide sources are present, a 4-halopiperidine can be isolated.[7]
The choice of the N-substituent, in this case, the 2-methoxyethyl group, serves primarily as a protecting group that prevents the formation of undesired over-alkylated byproducts, a common issue in amine synthesis.[12][13]
Caption: Figure 1: Aza-Prins Cyclization Mechanism.
Application Protocol: Synthesis of a 2-Phenyl-4-hydroxy-piperidine Derivative
This protocol details the synthesis of 1-(2-methoxyethyl)-2-phenylpiperidin-4-ol as a representative example, demonstrating the practical application of the aza-Prins cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial | Store under nitrogen. |
| Benzaldehyde | ReagentPlus®, ≥99% | Commercial | Freshly distilled before use. |
| Trifluoroacetic Acid (TFA) | Reagent grade, 99% | Commercial | Corrosive. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial | Use from a solvent purification system or sealed bottle. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercial | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Ethyl Acetate / Hexanes | HPLC Grade | Commercial | For chromatography mobile phase. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.43 g, 10.0 mmol, 1.0 equiv).
-
Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.
-
Place the flask under a nitrogen atmosphere and cool the solution to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
While stirring at 0°C, add freshly distilled benzaldehyde (1.17 g, 1.07 mL, 11.0 mmol, 1.1 equiv) dropwise to the solution.
-
After 10 minutes of stirring, add trifluoroacetic acid (TFA) (1.71 g, 1.15 mL, 15.0 mmol, 1.5 equiv) dropwise over 5 minutes. Causality: The slow addition of the acid at low temperature helps to control the exothermic formation of the iminium ion and prevent potential side reactions.[14]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in DCM. Visualize spots using potassium permanganate stain. The reaction is complete when the starting amine spot has disappeared.
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture back to 0°C.
-
Slowly quench the reaction by adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 1-(2-methoxyethyl)-2-phenylpiperidin-4-ol as a pale yellow oil.
-
Expected Results & Data
| Parameter | Expected Value |
| Product | 1-(2-methoxyethyl)-2-phenylpiperidin-4-ol |
| Yield | 70-85% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 4.15 (d, 1H), 3.50 (t, 2H), 3.35 (s, 3H), etc. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 128.4, 127.5, 126.8, 70.1, 68.5, 65.2, 59.0, etc. |
| HRMS (ESI) | m/z calculated for C₁₄H₂₂NO₂⁺ [M+H]⁺: 250.1645; Found: 250.1648 |
Experimental Workflow and Validation
A successful protocol is a self-validating system. Each step is designed to ensure the optimal outcome of the subsequent step, from reagent preparation to final product characterization.
Caption: Figure 2: Experimental Workflow.
Trustworthiness Through In-Process Controls:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical. The iminium ion and cationic intermediates are highly sensitive to premature quenching by atmospheric moisture, which would reduce the yield.
-
Reagent Purity: The purity of the aldehyde is paramount. Aldehydes can oxidize to carboxylic acids upon storage, which can interfere with the reaction. Fresh distillation removes these impurities.
-
Systematic Monitoring: Regular TLC analysis provides a clear visual confirmation of the reaction's progress, preventing premature work-up or unnecessarily long reaction times which could lead to decomposition.
Conclusion
The aza-Prins cyclization of this compound with aldehydes offers a direct, efficient, and highly adaptable route to synthetically valuable 2,4-disubstituted piperidines. The protocol described herein is robust and can be readily adapted to a wide range of aldehydes, providing access to a diverse library of piperidine derivatives for applications in drug discovery and chemical biology. The operational simplicity and the formation of multiple bonds in a single step underscore the power of this methodology in modern organic synthesis.
References
-
Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. [Link]
-
A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. PubMed. [Link]
-
An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. PubMed Central. [Link]
-
A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications (RSC Publishing). [Link]
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Plausible reaction pathway of the aza‐Prins cyclization reaction. ResearchGate. [Link]
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A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]
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Novel Aza-Prins Cyclization and [3+2] Dipolar Cycloaddition Toward N-Heterocyclic Molecules and Studies Toward. CORE. [Link]
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A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. National Institutes of Health. [Link]
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Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their. The Royal Society of Chemistry. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]
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Intramolecular Cyclization of ω‐Primary Amino Electrophilic Olefins to Functionalized Pyrrolidines and Piperidines. Sci-Hub. [Link]
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Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
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Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. National Institutes of Health. [Link]
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Recent Advances in the Prins Reaction. ACS Omega. [Link]
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Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines. ResearchGate. [Link]
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Synthesis of O- and N-Heterocycles by Silyl-Prins Cyclization of Allylsilanes. ResearchGate. [Link]
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Recent Advances in the Prins Reaction. National Institutes of Health. [Link]
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Synthesis of Amines. Chemistry LibreTexts. [Link]
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Preparation of Amines. Chemistry Steps. [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. [Link]
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Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
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What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. [Link]
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Chemists Make Strides to Simplify Drug Design, Synthesis. Technology Networks. [Link]
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Synthesis; Reactions to Make Amines. YouTube. [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]
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Intramolecular cyclization of "N-(2-methoxyethyl)but-3-en-1-amine"
Application Note & Protocol
Topic: Catalytic Intramolecular Cyclization of N-(2-methoxyethyl)but-3-en-1-amine for the Synthesis of N-Substituted Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development, with the pyrrolidine scaffold being a prevalent feature in numerous FDA-approved drugs.[1][2] Intramolecular hydroamination, the formal addition of an N-H bond across a carbon-carbon double bond within the same molecule, represents one of the most atom-economical methods for constructing these valuable structures.[3][4] This application note provides a detailed guide to the intramolecular cyclization of this compound, a secondary aminoalkene, to yield 1-(2-methoxyethyl)-2-methylpyrrolidine. Due to the inherent electronic repulsion between the nucleophilic amine and the electron-rich alkene, this transformation is not spontaneous and necessitates the use of a catalyst.[3] We will explore the underlying catalytic mechanism, provide a detailed experimental protocol using a representative transition-metal catalyst, and offer insights into process optimization and troubleshooting.
Scientific Foundation: The Rationale for Catalysis
The direct intramolecular addition of an amine to an unactivated alkene is kinetically challenging due to a high activation energy barrier.[3] Catalysis is essential to facilitate this transformation by providing an alternative, lower-energy reaction pathway. Transition-metal catalysts, particularly those from Group 4 (e.g., Zirconium, Titanium) and late transition metals (e.g., Rhodium), have proven highly effective.[5][6]
The Catalytic Mechanism: A Cationic Pathway
For secondary aminoalkenes like this compound, a cationic catalyst mechanism is often employed.[7] The cycle, illustrated below, typically involves three key steps:
-
Catalyst Activation & Amide Formation: The amine substrate coordinates to the cationic metal center. Subsequent protonolysis or ligand exchange generates a catalytically active metal-amido intermediate.
-
Migratory Insertion: The pendant alkene moiety of the substrate inserts into the metal-nitrogen bond. This is the crucial C-N bond-forming step and typically proceeds through a cyclic transition state to form a metallacyclic intermediate (e.g., an azametallacyclopentane).[3][7]
-
Protonolysis & Catalyst Regeneration: The metallacycle reacts with another molecule of the starting amine (or a protic source), which protonates the metal-carbon bond to release the cyclized pyrrolidine product and regenerate the active metal-amido catalyst, allowing the cycle to continue.[3]
Caption: Generalized catalytic cycle for intramolecular hydroamination.
Experimental Protocol: Zirconium-Catalyzed Cyclization
This protocol describes a representative procedure for the intramolecular hydroamination of this compound using a cationic Zirconium complex. Such catalysts have demonstrated excellent activity for the cyclization of both primary and secondary aminoalkenes.[5][8]
Safety Precaution: This procedure involves pyrophoric and air/moisture-sensitive reagents. All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and degassed before use.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Custom/Commercial | Must be purified and dried before use. |
| Cationic Zirconium Catalyst Precursor | Synthesis Grade | Commercial | e.g., A [N–O–S]zirconium complex.[5] |
| Toluene | Anhydrous, >99.8% | Commercial | Dried over Na/benzophenone. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercial | For NMR analysis. |
| Celite® | Filtering Agent | Commercial | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Hexanes | HPLC Grade | Commercial | For chromatography. |
| Ethyl Acetate | HPLC Grade | Commercial | For chromatography. |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Preparation: In a glovebox, add the cationic zirconium catalyst precursor (e.g., 0.05 mmol, 5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the flask. To this solution, add this compound (1.0 mmol, 143 mg).
-
Reaction: Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC (staining with potassium permanganate). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Open the flask to the air and pass the mixture through a short plug of Celite® to remove the catalyst. Rinse the plug with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent.
-
Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 1-(2-methoxyethyl)-2-methylpyrrolidine as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Results & Data
The efficiency of the intramolecular hydroamination is highly dependent on the catalyst system, solvent, and temperature. Late transition metals like Rhodium have also been used effectively for this transformation.[6]
| Entry | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Cationic Zirconium Complex | 80 | 18 | >95 | N/A (racemic) | [5][8] |
| 2 | [Rh(COD)₂]BF₄ / Chiral Ligand | 70 | 15 | 91 | 80 (S) | [6] |
| 3 | Lanthanide Catalyst | 60 | 24 | >95 | N/A (racemic) | [7] |
Note: Data presented is representative of similar substrates and may vary for the specific title compound. Enantioselective cyclization (Entry 2) requires the use of a chiral ligand.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure.2. Insufficient reaction temperature or time.3. Impure starting materials. | 1. Ensure rigorous inert atmosphere techniques and use freshly dried/degassed solvents.2. Increase temperature in 10 °C increments or extend reaction time.3. Purify the amine substrate via distillation before use. |
| Formation of Side Products | 1. Alkene isomerization prior to cyclization.2. Catalyst decomposition. | 1. Screen different catalyst systems; some are less prone to isomerization.[4]2. Lower the reaction temperature or consider a more robust catalyst. |
| Difficult Purification | 1. Product is highly polar or volatile.2. Co-elution with impurities. | 1. Consider Kugelrohr distillation for purification if the product is thermally stable.2. Optimize the solvent system for column chromatography; try adding a small percentage of triethylamine to the eluent to reduce tailing on silica gel. |
References
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Hydroamination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex. (2010). Organic Letters - ACS Publications. [Link]
-
The Mechanism of Hydroamination of Allenes, Alkynes, and Alkenes Catalyzed by Cyclopentadienyltitanium – Imido Complexes: A Density Functional Study. (2007). PMC - NIH. [Link]
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Hydroamination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex. (2010). Europe PMC. [Link]
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Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. (2023). Chemical Reviews - ACS Publications. [Link]
-
Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes. (2000). Organometallics - ACS Publications. [Link]
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Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. (2016). PMC - NIH. [Link]
-
Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes. (2012). PMC - NIH. [Link]
-
Facile and Green Synthesis of Saturated Cyclic Amines. (2019). MDPI. [Link]
-
Weak-coordination-auxiliary aminocatalysis enables directed [3 + 2] cyclization for 2-acylindolizines. (2024). Green Chemistry (RSC Publishing). [Link]
-
Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. (2016). Journal of the American Chemical Society. [Link]
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Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. (2022). Beilstein Journals. [Link]
-
Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF. (2013). Chemical Communications (RSC Publishing). [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). PMC - NIH. [Link]
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Application Note: N-(2-methoxyethyl)but-3-en-1-amine in Aza-Michael Addition Reactions
Abstract & Introduction
The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands as a cornerstone reaction for carbon-nitrogen bond formation in modern organic synthesis.[1][2] This powerful and atom-economical method is instrumental in the synthesis of β-amino carbonyl compounds, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and chiral auxiliaries.[1] While the reaction has been known for over a century, the development of new catalysts and the exploration of novel amine donors continue to expand its synthetic utility.[1][3]
This guide focuses on the application of N-(2-methoxyethyl)but-3-en-1-amine (CAS 1251382-92-9) as a versatile secondary amine donor in aza-Michael reactions.[4][5] The unique structure of this reagent, featuring both a homoallylic amine for reactivity and a methoxyethyl group, offers a strategic advantage. The methoxyethyl moiety can enhance the solubility of reactants and products in organic solvents and potentially act as a coordinating group for metal catalysts, thereby influencing reactivity and selectivity. This document provides a detailed exploration of the reaction mechanism, a generalized experimental protocol, and field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this reagent in their synthetic workflows.
The Aza-Michael Reaction: Mechanistic Insights
The aza-Michael reaction proceeds via the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated carbonyl compound, known as the Michael acceptor.[6][7] The reaction is driven by the electrophilic nature of the β-carbon, which results from the electron-withdrawing effect of the conjugated carbonyl group.
The mechanism can be generalized into three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the β-carbon of the Michael acceptor. This is the C-N bond-forming step.
-
Intermediate Formation: This attack forms a resonance-stabilized enolate intermediate. The negative charge is delocalized across the α-carbon and the carbonyl oxygen.
-
Protonation: The enolate intermediate is subsequently protonated, typically by a protic solvent or by another molecule of the amine donor, to yield the final β-amino carbonyl adduct and regenerate any catalyst used.[7][8]
While the reaction can proceed without a catalyst, it is often sluggish.[3] Various catalysts, including Brønsted bases (e.g., DBU, triethylamine), Lewis acids (e.g., Bi(OTf)₃, SmI₂), and organocatalysts, are frequently employed to enhance the reaction rate and selectivity.[6][9] For many simple alkyl amines reacting with activated acceptors, the reaction can proceed efficiently at room temperature without a catalyst.[10]
General Protocol: Aza-Michael Addition to an α,β-Unsaturated Ester
Disclaimer: This protocol is a representative methodology adapted from established procedures for structurally similar secondary amines.[10] Researchers should perform their own optimization studies for specific substrates.
Materials and Reagents
-
Michael Donor: this compound (CAS 1251382-92-9)
-
Michael Acceptor: α,β-Unsaturated ester (e.g., methyl acrylate, ethyl acrylate)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Base (Optional): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes for liquid transfer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Safety Precautions
-
This compound: While a specific Safety Data Sheet (SDS) is not widely available, structurally related amines like 2-methoxyethylamine and but-3-en-1-amine are flammable, corrosive, and can cause severe skin and eye damage.[11][12] Assume the reagent is hazardous and handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Solvents: Anhydrous THF and MeCN are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
General: All manipulations should be performed in a certified chemical fume hood.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Michael acceptor (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF) to achieve a concentration of approximately 0.2-0.5 M with respect to the Michael acceptor.
-
Amine Addition: While stirring at room temperature (20-25 °C), add this compound (1.0 - 1.2 eq) dropwise via syringe over 5 minutes. Causality Note: A slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Michael acceptor) is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the acceptor.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of Ethyl Acetate in Hexanes is typically effective for eluting the desired product. Expert Insight: Neutralizing the silica gel with a small amount of triethylamine (e.g., 1-2% v/v in the eluent) can prevent product tailing and improve separation for basic amine products.[10]
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow and Data
The overall workflow is designed for efficiency and reproducibility, from initial setup to final product analysis.
Representative Data for Secondary Amine Additions
Since specific yield data for this compound is not available in the cited literature, the following table presents results for the addition of various secondary amines to an activated enyne diester under catalyst-free conditions in THF at room temperature.[10] This data serves as a valuable benchmark for estimating potential outcomes.
| Entry | Secondary Amine | Michael Acceptor | Product Yield (%) | Reaction Time (h) | Reference |
| 1 | Diethylamine | Dimethyl (E)-hex-2-en-4-ynedioate | 67 | 2 | [10] |
| 2 | Dipropylamine | Dimethyl (E)-hex-2-en-4-ynedioate | 75 | 2 | [10] |
| 3 | Pyrrolidine | Dimethyl (E)-hex-2-en-4-ynedioate | 74 | 2 | [10] |
| 4 | Piperidine | Dimethyl (E)-hex-2-en-4-ynedioate | 80 | 2 | [10] |
| 5 | Morpholine | Dimethyl (E)-hex-2-en-4-ynedioate | 76 | 2 | [10] |
Table 1: Comparative yields for aza-Michael additions of various secondary amines under standardized, catalyst-free conditions. The data suggests that high yields can be expected for the addition of this compound under similar conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Low reactivity of the Michael acceptor.2. Steric hindrance from amine or acceptor.3. Inactive reagents (e.g., moisture contamination). | 1. Add a catalyst (e.g., 5-10 mol% DBU).2. Increase reaction temperature to 40-60 °C.3. Use freshly distilled/purified reagents and ensure anhydrous conditions. |
| Formation of Side Products | 1. Double Michael addition (if a primary amine impurity is present).2. Polymerization of the Michael acceptor.3. Self-condensation of the acceptor (if a strong base is used). | 1. Ensure high purity of the secondary amine.2. Add the amine slowly at 0 °C to control exotherm.3. Use a milder catalyst or catalyst-free conditions if possible. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is streaking on the silica gel column. | 1. Drive the reaction to full conversion to eliminate starting material.2. Add 1-2% triethylamine to the eluent to suppress the basicity of the product amine and improve peak shape.[10] |
Conclusion
This compound is a valuable and versatile secondary amine for use in aza-Michael addition reactions. Its straightforward application under mild, often catalyst-free conditions makes it an attractive building block for synthesizing complex nitrogen-containing molecules. The protocols and insights provided herein offer a solid foundation for researchers to successfully incorporate this reagent into their synthetic programs, facilitating the development of novel compounds in medicinal chemistry and materials science.
References
-
Verma, R. P. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 6(82), 78693-78736. [Link]
-
ResearchGate. (n.d.). The Asymmetric Aza-Michael Reaction. Request PDF. [Link]
-
Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13). [Link]
-
Reddy, G. S., et al. (2012). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 17(9), 10836-10850. [Link]
-
Graux, G., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Polymer Chemistry, 8(8). [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. [Link]
- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
-
MDPI. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Materials. [Link]
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ACS Publications. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Sustainable Chemistry & Engineering. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. [Link]
-
ResearchGate. (2023). Aza‐Michael Reaction: A Decade Later – Is the Research Over?. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
MDPI. (2022). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Catalysts. [Link]
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Application Notes and Protocols: N-Alkylation of N-(2-methoxyethyl)but-3-en-1-amine
Introduction
N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development.[1] This reaction class enables the construction of tertiary amines, a functional group prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups onto a nitrogen atom is a key tactic for modulating critical molecular properties such as potency, selectivity, solubility, and metabolic stability.[1]
This guide provides a detailed examination of N-alkylation protocols specifically tailored for the substrate N-(2-methoxyethyl)but-3-en-1-amine . This molecule presents a unique synthetic challenge due to its multifunctional nature, containing a secondary amine, an ether linkage, and a terminal alkene. The protocols herein are designed to be chemoselective, targeting the nitrogen atom while preserving the integrity of the other functional groups. We will explore two primary, field-proven methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices, detailed step-by-step procedures, and comparative data are provided to empower researchers in their synthetic endeavors.
Molecular Structure and Reactivity Considerations
The substrate, this compound, possesses three key functional groups that dictate the choice of alkylation strategy:
-
Secondary Amine: The primary site for the desired N-alkylation. Its nucleophilicity is sufficient for reaction under various conditions.
-
Alkene (but-3-en-1-yl group): This unsaturated moiety is susceptible to reduction under certain catalytic hydrogenation conditions and could potentially undergo side reactions. Therefore, reaction conditions must be chosen to avoid unwanted saturation of the double bond.
-
Ether (2-methoxyethyl group): Generally stable, but its presence may influence the overall solubility and coordination properties of the molecule.
The primary challenge is to achieve selective N-alkylation without leading to over-alkylation (formation of quaternary ammonium salts) or undesired reactions at the double bond.[2][3][4]
Method 1: Reductive Amination
Reductive amination is arguably one of the most reliable and widely employed methods for the N-alkylation of secondary amines.[1][5] This strategy avoids many of the pitfalls of direct alkylation, such as over-alkylation, because the amine only forms the reactive intermediate once.[3] The reaction proceeds through the in situ formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, followed by immediate reduction to the tertiary amine.[6]
A significant advantage of this method is the use of mild reducing agents that are chemoselective for the iminium ion over the carbonyl starting material.[1][7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its remarkable selectivity, mildness, and tolerance for a wide range of functional groups, including alkenes.[1][7]
Mechanism of Reductive Amination
The reaction can be dissected into two key stages that occur in one pot:
-
Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often catalyzed by a weak acid like the acetic acid present as a byproduct or impurity in NaBH(OAc)₃, generates a transient, electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. The reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde or ketone, which prevents the formation of alcohol byproducts.[7]
Caption: Mechanism of reductive amination.
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize N-benzyl-N-(2-methoxyethyl)but-3-en-1-amine using benzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[1]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv). Dissolve it in anhydrous DCM or DCE to a concentration of approximately 0.1-0.2 M.
-
Addition of Carbonyl: Add benzaldehyde (1.1 equiv) to the stirred solution at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate pre-formation of the hemiaminal intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes.[1] Note: The addition can be slightly exothermic. For sensitive substrates, an ice bath may be used.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure tertiary amine.[1]
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via a nucleophilic substitution (SN2) reaction is a classic and straightforward approach to forming C-N bonds.[2][8] This method involves the reaction of the secondary amine with an alkyl halide (e.g., an alkyl iodide, bromide, or chloride) in the presence of a base.
The primary challenge with this method is the potential for over-alkylation.[4][9][10] The tertiary amine product is often more nucleophilic than the secondary amine starting material, meaning it can compete for the remaining alkyl halide to form an undesired quaternary ammonium salt.[2][9] However, with careful control of stoichiometry and reaction conditions, this method can be highly effective, especially for synthesizing tertiary amines from secondary amines where the quaternization step is kinetically slower.[2]
Mechanism and Role of the Base
The reaction proceeds via a standard SN2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide.[8] This initial step forms an ammonium salt. A base is required to deprotonate this salt, regenerating a neutral tertiary amine and preventing the consumption of the starting amine by the liberated acid (H-X).[8][11]
The choice of base is critical:
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃): Often used in polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF). They are effective at scavenging the acid byproduct.
-
Non-nucleophilic organic bases (e.g., DIPEA, Hunig's base): These sterically hindered bases are excellent proton scavengers but are poor nucleophiles, preventing them from competing with the substrate for the alkyl halide.[12]
Caption: Mechanism of direct N-alkylation.
Detailed Experimental Protocol: Direct Alkylation
Objective: To synthesize N-allyl-N-(2-methoxyethyl)but-3-en-1-amine using allyl bromide.
Materials:
-
This compound (1.0 equiv)
-
Allyl bromide (1.05-1.2 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Acetone
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 equiv) and finely powdered potassium carbonate (2.0 equiv) in anhydrous acetonitrile.
-
Addition of Alkyl Halide: Add allyl bromide (1.1 equiv) dropwise to the stirred suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS. Note: For more reactive halides like alkyl iodides, the reaction may proceed at room temperature.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of fresh acetonitrile.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After filtering and concentrating the organic phase, purify the crude product by flash column chromatography on silica gel to isolate the pure N-alkylated product.
Comparative Summary of Protocols
| Parameter | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Alkylating Agent | Aldehydes or Ketones | Alkyl Halides (I, Br, Cl), Sulfonates |
| Key Reagent | Hydride source (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, DIPEA) |
| Key Advantages | - Excellent chemoselectivity- Low risk of over-alkylation[3]- Mild reaction conditions[7]- Broad substrate scope | - Atom economical- Straightforward procedure- Utilizes readily available alkyl halides |
| Key Disadvantages | - Requires a carbonyl equivalent- Hydride reagents can be moisture-sensitive[13] | - Risk of over-alkylation to quaternary salts[2][4]- Can require elevated temperatures- Halides can be lachrymatory/toxic |
| Chemoselectivity | Very high; tolerates alkenes, esters, nitro groups well[7] | Good, but strongly basic conditions can induce side reactions. The alkene is generally safe. |
| Typical Solvents | DCM, DCE, THF[13] | Acetonitrile, DMF, Acetone |
Purification and Characterization
Regardless of the chosen protocol, the final product must be purified and its identity confirmed.
-
Purification: Flash column chromatography on silica gel is the most common method for purifying the resulting tertiary amine. The choice of eluent system (e.g., hexanes/ethyl acetate, DCM/methanol) will depend on the polarity of the specific product.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. Successful alkylation will be confirmed by the appearance of new signals corresponding to the introduced alkyl group and a shift in the signals adjacent to the nitrogen atom.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (for the secondary amine starting material) can sometimes be observed, although this peak can be broad and weak.
-
Conclusion
The N-alkylation of this compound can be successfully achieved using several robust protocols. For the highest degree of chemoselectivity and to virtually eliminate the risk of over-alkylation, reductive amination with sodium triacetoxyborohydride is the premier choice. It offers mild conditions that are fully compatible with the alkene and ether functionalities of the substrate. For instances where a direct SN2 pathway is desired, for example, when using simple alkylating agents like allyl or benzyl halides, direct alkylation in the presence of a suitable base provides a straightforward and efficient alternative, provided that reaction conditions are carefully controlled to minimize the formation of quaternary byproducts. The selection of the optimal protocol will ultimately depend on the specific alkyl group to be introduced, the scale of the reaction, and the availability of starting materials.
References
- DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Wikipedia. (n.d.). Amine alkylation.
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- ResearchGate. (2005, June). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Wikipedia. (n.d.). Reductive amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Preparation of Amines.
Sources
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- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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Protecting group strategies for the amine in "N-(2-methoxyethyl)but-3-en-1-amine"
An Application Guide: Strategic Amine Protection for N-(2-methoxyethyl)but-3-en-1-amine in Complex Synthesis
Introduction: Navigating Reactivity in Multifunctional Molecules
In the intricate landscape of modern organic synthesis, particularly within drug development and medicinal chemistry, the ability to selectively modify one functional group in the presence of others is paramount.[1] This is often achieved through the tactical use of protecting groups, which act as temporary masks for reactive sites, preventing unwanted side reactions.[2][3] The ideal protecting group is easily installed, stable under various reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule.[4]
This guide focuses on developing a robust protecting group strategy for the secondary amine in This compound . The presence of two other potentially reactive functionalities—a terminal alkene and an ether linkage—presents a classic synthetic challenge. The chosen strategy must demonstrate high chemoselectivity, ensuring the integrity of the butenyl and methoxyethyl moieties throughout a synthetic sequence. This requires a deep understanding of orthogonal protection schemes, where each protecting group can be removed under distinct conditions that leave the others, and the core molecular structure, intact.[5][6][7][8]
PART 1: Strategic Selection of an Amine Protecting Group
The molecular architecture of this compound dictates a careful selection process. The secondary amine is a nucleophile, the alkene is susceptible to reduction and electrophilic addition, and the ether can be cleaved by strong acids.
Caption: Logical workflow for selecting a compatible protecting group.
Based on this analysis, the two most promising candidates are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
-
Boc Group: This protecting group is stable to a wide array of reaction conditions but is readily cleaved with acid (e.g., trifluoroacetic acid or HCl).[9][10][11] This provides orthogonality against hydrogenation-labile groups. The key consideration is ensuring the acidic deprotection conditions are mild enough to avoid side reactions with the alkene.
-
Fmoc Group: Renowned for its use in peptide synthesis, the Fmoc group is exceptionally well-suited for this substrate.[12] It is stable to acidic conditions but is cleaved cleanly with a mild base, typically a secondary amine like piperidine.[13][14] This base-lability offers a gentle and highly orthogonal deprotection method that will not impact the alkene or ether functionalities.[12]
-
Cbz Group: The carboxybenzyl (Cbz) group is generally disfavored for this specific substrate. Its primary removal method, catalytic hydrogenolysis, would simultaneously and unavoidably reduce the terminal alkene.[15][16] While alternative non-reductive cleavage methods exist, they often require harsh Lewis acids or other conditions that may lack chemoselectivity.[17]
PART 2: Application Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound using the recommended Boc and Fmoc groups.
Protocol 1: Boc Protection and Deprotection
The Boc group is an excellent choice for protecting the amine when subsequent synthetic steps involve basic or nucleophilic conditions, or catalytic hydrogenation.
A. Boc Protection of this compound
This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) for an efficient protection reaction.[18][19]
Caption: Reaction scheme for Boc protection.
Methodology:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Reagent Addition: Add triethylamine (Et₃N) (1.2 eq.) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in THF.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
B. Boc Deprotection (Acid-Mediated)
Cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA).[11][20]
Caption: Reaction scheme for Boc deprotection.
Methodology:
-
Setup: Dissolve the Boc-protected amine (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask at 0 °C (ice bath).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq., often as a 20-50% solution in DCM) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material. The reaction produces isobutylene and CO₂ gas, so the system should not be closed.[11]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The resulting amine is typically obtained as its TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Protocol 2: Fmoc Protection and Deprotection
The Fmoc group offers a mild, base-labile protection strategy that is highly orthogonal to the substrate's other functional groups.
A. Fmoc Protection of this compound
This protocol uses Fmoc-Cl under standard Schotten-Baumann conditions.[12][13]
Caption: Reaction scheme for Fmoc protection.
Methodology:
-
Setup: Dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and saturated aqueous sodium bicarbonate solution. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq.), either neat or as a solution in dioxane, dropwise to the vigorously stirred biphasic mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
B. Fmoc Deprotection (Base-Mediated)
The Fmoc group is efficiently cleaved using a solution of piperidine in an aprotic polar solvent like DMF.[14][21]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. media.neliti.com [media.neliti.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
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- 15. total-synthesis.com [total-synthesis.com]
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- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. Amine Protection / Deprotection [fishersci.dk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-(2-methoxyethyl)but-3-en-1-amine Derivatives
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount for the successful construction of complex molecular architectures. Derivatives of N-(2-methoxyethyl)but-3-en-1-amine are valuable building blocks, incorporating a secondary amine, a terminal alkene, and an ether functionality. The judicious selection and subsequent removal of a protecting group on the secondary amine are critical steps that can significantly impact the overall efficiency and success of a synthetic route.
This comprehensive guide provides detailed application notes and validated protocols for the deprotection of this compound derivatives. We will delve into the nuances of removing three of the most common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving high-yielding and clean deprotection, taking into account the inherent chemical sensitivities of the substrate.
Structural Considerations and Strategic Insights
The this compound core presents unique challenges and opportunities in deprotection strategies. The two key functionalities to consider are the but-3-en-1-yl group and the N-(2-methoxyethyl) group .
-
The Butenyl Moiety: The terminal alkene is susceptible to reduction under conditions of catalytic hydrogenation. This immediately precludes the use of standard benzyloxycarbonyl (Cbz) group deprotection protocols that rely on catalysts like palladium on carbon (Pd/C) with a hydrogen source.[1]
-
The N-(2-methoxyethyl) Moiety: This N-alkyl ether is generally stable under a range of conditions. However, strong acidic conditions, particularly at elevated temperatures, can lead to ether cleavage.[2] This necessitates careful optimization of protocols for the removal of acid-labile protecting groups like tert-butoxycarbonyl (Boc). The ether linkage is expected to be stable to the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) removal and non-reductive Cbz deprotection methods.
Our experimental approach is therefore guided by the principle of orthogonality , selecting deprotection conditions that selectively cleave the target protecting group while preserving the integrity of the butenyl and methoxyethyl functionalities.[3]
Deprotection Strategies and Protocols
This section details the recommended protocols for the deprotection of various N-protected this compound derivatives. Each protocol is accompanied by a mechanistic overview and critical experimental considerations.
Deprotection of N-Boc-N-(2-methoxyethyl)but-3-en-1-amine
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many synthetic conditions and its facile removal under acidic conditions.[4] However, the choice of acid and reaction conditions is critical to prevent potential side reactions, such as cleavage of the methoxyethyl ether.
This protocol is the most common method for Boc deprotection and is generally well-tolerated by the methoxyethyl ether at room temperature for short reaction times.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1–0.2 M).
-
Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 5–10 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1–4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Extract the aqueous layer with DCM (3 x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude amine. Further purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent water from competing with the deprotection reaction and to avoid potential side reactions.
-
TFA: TFA is a strong acid that efficiently protonates the carbamate, initiating the deprotection cascade.[4]
-
Low Temperature Addition: Adding TFA at 0 °C helps to control the initial exotherm of the reaction.
-
Aqueous Work-up: Neutralization with a mild base like NaHCO₃ is essential to quench the reaction and remove the highly acidic TFA.
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Boc | TFA (5-10 eq) | DCM | 0 to rt | 1-4 | >90 | Standard, efficient method. |
| Boc | 4 M HCl in Dioxane | Dioxane | rt | 2-6 | >85 | Anhydrous conditions are critical. |
| Boc | Oxalyl Chloride, Methanol | DCM | rt | 1-4 | ~90 | A very mild alternative to strong acids.[5][6] |
Diagram: Boc Deprotection Workflow
Caption: Workflow for Boc deprotection of this compound derivatives.
Deprotection of N-Cbz-N-(2-methoxyethyl)but-3-en-1-amine
The benzyloxycarbonyl (Cbz) group is a robust protecting group, typically removed by catalytic hydrogenolysis. However, this method is incompatible with the butenyl moiety of the target molecule. Therefore, alternative, non-reductive deprotection methods must be employed.
This protocol utilizes a strong acid to cleave the Cbz group, leaving the alkene and ether functionalities intact.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Cbz protected amine (1.0 eq) in glacial acetic acid (0.2–0.5 M).
-
Reagent Addition: Add a solution of hydrogen bromide (HBr) in acetic acid (33 wt %, 3–5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1–3 hours.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold diethyl ether to precipitate the amine hydrobromide salt.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry in vacuo. The free amine can be obtained by dissolving the salt in water and basifying with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent.
Causality Behind Experimental Choices:
-
HBr in Acetic Acid: This reagent provides a strong acidic environment that protonates the carbamate oxygen, facilitating the cleavage of the benzyl C-O bond.
-
Precipitation: The hydrobromide salt of the deprotected amine is often insoluble in diethyl ether, allowing for easy isolation from the reaction mixture.
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Cbz | HBr in Acetic Acid | Acetic Acid | rt | 1-3 | >80 | Avoids reduction of the alkene. |
| Cbz | TMSI | Acetonitrile | 0 to rt | 0.5-2 | >85 | Mild and effective; TMSI is moisture sensitive. |
Diagram: Cbz Deprotection Mechanism (Acid-Mediated)
Caption: Mechanism of acid-mediated Cbz deprotection.
Deprotection of N-Fmoc-N-(2-methoxyethyl)but-3-en-1-amine
The 9-fluorenylmethoxycarbonyl (Fmoc) group is prized for its lability under mild basic conditions, making it orthogonal to both acid-labile and hydrogenolysis-labile protecting groups. This method is highly compatible with the butenyl and methoxyethyl functionalities.
This is the standard and most reliable method for Fmoc removal.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Fmoc protected amine (1.0 eq) in N,N-dimethylformamide (DMF, 0.1–0.2 M).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction Monitoring: Stir the reaction at room temperature. The deprotection is typically very rapid and is often complete within 15–30 minutes. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Causality Behind Experimental Choices:
-
Piperidine: A secondary amine that acts as a base to abstract the acidic proton on the fluorenyl group, initiating an E1cb-type elimination.
-
DMF: A polar aprotic solvent that effectively solvates the reactants and intermediates.
-
Aqueous Work-up: This step is necessary to remove the polar DMF and the piperidine adduct.
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) | Notes |
| Fmoc | 20% Piperidine in DMF | DMF | rt | 15-30 | >95 | Highly efficient and orthogonal. |
| Fmoc | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF | rt | 5-15 | >95 | A stronger, non-nucleophilic base alternative. |
Diagram: Fmoc Deprotection Logical Relationship
Caption: Logical flow of the Fmoc deprotection reaction.
Troubleshooting and Advanced Considerations
-
Incomplete Boc Deprotection: If TLC or LC-MS indicates incomplete reaction, extend the reaction time or add a small amount of a scavenger such as triethylsilane (TES) to trap the tert-butyl cation.
-
Ether Cleavage during Boc Deprotection: If cleavage of the methoxyethyl group is observed, consider using milder acidic conditions, such as 4 M HCl in dioxane at 0 °C, or an alternative deprotection method like oxalyl chloride in methanol.[5][6]
-
Difficult Cbz Deprotection: For sterically hindered substrates, warming the reaction mixture or using a stronger Lewis acid like trimethylsilyl iodide (TMSI) may be necessary.
-
Purification Challenges with Fmoc Deprotection: The dibenzofulvene-piperidine adduct can sometimes co-elute with the desired product. Using a more polar solvent system for chromatography or performing an acidic wash of the organic layer during work-up can help to remove this impurity.
Conclusion
The deprotection of this compound derivatives requires a careful and considered approach. By understanding the chemical sensitivities of the butenyl and methoxyethyl moieties, researchers can select the appropriate deprotection strategy to achieve high yields of the desired secondary amine. The protocols provided in this guide offer a starting point for the successful deprotection of Boc, Cbz, and Fmoc protected substrates. As with any chemical transformation, careful monitoring and optimization are key to achieving the best possible results.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
George, N.; Ofori, S.; Awuah, S. G. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 23537–23541. [Link]
-
George, N.; Ofori, S.; Awuah, S. G. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances2020 , 10(40), 23537-23541. [Link]
-
Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Polymers (Basel)2016 , 8(10), 364. [Link]
-
Alcaide, B.; Almendros, P.; Alonso, J. M.; Aly, M. F. A New One-Pot Method for the Removal of O- and N-Allyl Protecting Groups under Oxidative Conditions at Near Neutral pH. Org. Lett.2001 , 3(23), 3781–3784. [Link]
-
Khurana, J. M.; Saroha, M.; Aggarwal, K.; Bartwal, G. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatsh Chem2019 , 150, 135–142. [Link]
-
Mandal, P. K.; McMurray, J. S. A new and efficient method for the deprotection of Cbz groups from amines. J. Org. Chem.2007 , 72(17), 6599–6601. [Link]
-
Scattolin, T.; Gharbaoui, T.; Chen, C.-y. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Org. Lett.2022 , 24(20), 3736–3740. [Link]
- D'Souza, M. J.; Likhite, N. S. A mild and efficient method for the deprotection of Fmoc group in solid phase peptide synthesis. Lett. Pept. Sci.2003, 10, 205–208.
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Organic Chemistry Portal. Protective Groups. [Link]
- Sharma, S. K.; Kumar, R.; Kumar, V. Recent advances in the deprotection of N-Boc protecting group. Tetrahedron Lett.2018, 59(31), 2995-3004.
- Kates, S. A.; Albericio, F.
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Vinayagam, V.; Sadhukhan, S. K.; Botla, D. B.; Chittem, R. R.; Kasu, S. R.; Kumar, T. V. H. Aluminum Chloride (AlCl3) in Fluorinated Solvent 1,1,1,3,3,3-Hexafluoroisopropanol [HFIP] Effectively Deprotects N-Benzyloxycarbonyl Groups (N-Cbz). J. Org. Chem.2024 , 89(9), 5665–5674. [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Zhang, Y.; Li, X.; Li, C.; Wang, J. A mild and efficient deprotection of N-Boc group using catalytic amount of acetyl chloride in methanol. Synth. Commun.2006, 36(14), 2059-2064.
- Fields, G. B.; Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res.1990, 35(3), 161-214.
- Atherton, E.; Sheppard, R. C. Solid Phase Peptide Synthesis: A Practical Approach; IRL Press: Oxford, 1989.
- Carpino, L. A.; Han, G. Y. The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. J. Am. Chem. Soc.1970, 92(19), 5748–5749.
- Chan, W. C.; White, P. D. Fmoc Solid Phase Peptide Synthesis: A Practical Approach; Oxford University Press: Oxford, 2000.
-
Chemguide. The Hydrogenation of Alkenes. [Link]
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
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Master Organic Chemistry. Acidic Cleavage of Ethers (SN2). [Link]
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2020.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
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Application Notes & Protocols: Strategic Cycloaddition Reactions with N-(2-methoxyethyl)but-3-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to employing N-(2-methoxyethyl)but-3-en-1-amine in cycloaddition reactions, a cornerstone of modern synthetic chemistry for creating molecular complexity.[1][2] While specific, published protocols for this exact substrate are not widespread, its structure contains two highly valuable functional groups for cycloaddition chemistry: a terminal alkene (a dienophile or dipolarophile) and a secondary amine (a precursor for 1,3-dipoles).
This guide consolidates established principles from analogous systems to provide robust, field-proven protocols. The methodologies herein are designed to serve as a validated starting point for researchers aiming to incorporate this versatile building block into synthetic routes for pharmaceuticals and other complex molecular architectures.
Strategic Overview: The Dual Reactivity of this compound
The synthetic utility of this compound is rooted in its bifunctionality. The but-3-enyl group provides a reactive π-system, while the secondary amine offers a nucleophilic center that can be transformed.
-
The Alkene as a Dienophile/Dipolarophile: The terminal double bond is an excellent reaction partner in [4+2] Diels-Alder reactions and [3+2] dipolar cycloadditions. Its reactivity can be modulated by the electronic nature of its partner.
-
The Amine as a 1,3-Dipole Precursor: The secondary amine can be readily converted in situ into reactive intermediates like azomethine ylides or nitrones. These species are powerful 1,3-dipoles for constructing five-membered nitrogen-containing heterocycles.[3][4]
The following sections detail protocols for leveraging both functionalities, explaining the mechanistic rationale behind the choice of reagents and conditions.
Caption: General workflow for a Lewis-acid catalyzed Diels-Alder reaction.
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes the reaction of this compound with a representative electron-rich diene, 1-methoxy-1,3-butadiene, using zinc chloride as a mild Lewis acid catalyst.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 129.22 | 1.0 | 129 mg |
| 1-Methoxy-1,3-butadiene | 84.12 | 1.2 | 101 mg |
| Zinc Chloride (ZnCl₂), 1.0 M in Et₂O | 136.30 | 1.1 | 1.1 mL |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure
-
Inert Atmosphere: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (129 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the amine in 5 mL of anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add the zinc chloride solution (1.1 mL of 1.0 M solution in diethyl ether, 1.1 mmol) dropwise over 5 minutes. Stir the resulting mixture at 0 °C for 15 minutes. The formation of a complex may result in a slight haze.
-
Diene Addition: Add 1-methoxy-1,3-butadiene (101 mg, 1.2 mmol) dissolved in 5 mL of anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the reaction to 0 °C and slowly quench by adding 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired cyclohexene adduct.
The [3+2] Dipolar Cycloaddition: A Route to Heterocycles
The [3+2] cycloaddition is a premier method for constructing five-membered heterocyclic rings. [3]This strategy transforms the secondary amine of the starting material into a 1,3-dipole, which then reacts with an external dipolarophile. A reliable method involves the in situ oxidation of the amine to a nitrone, which then undergoes cycloaddition. [5]
Mechanistic Considerations & Experimental Design
The key to this transformation is the selective oxidation of the secondary amine to a hydroxylamine, followed by condensation with an aldehyde to form a nitrone intermediate. This highly reactive 1,3-dipole is not isolated but is trapped in situ by a dipolarophile, such as an electron-deficient alkene (e.g., N-phenylmaleimide).
Causality of Reagent Selection:
-
Oxidant: Dimethyldioxirane (DMDO) or a tungstate catalyst system are effective for generating the hydroxylamine intermediate under mild conditions.
-
Aldehyde: Formaldehyde is commonly used to generate the simplest nitrone, maximizing reactivity.
-
Dipolarophile: An electron-deficient alkene like N-phenylmaleimide is an excellent reaction partner, leading to a rapid and highly regioselective cycloaddition. [6]
Caption: Reaction pathway for the in-situ formation and cycloaddition of a nitrone.
Protocol: In Situ Nitrone Formation and [3+2] Cycloaddition
This protocol outlines the synthesis of an isoxazolidine ring system from this compound and N-phenylmaleimide.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 129.22 | 1.0 | 129 mg |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | 329.85 | 0.1 | 33 mg |
| Formaldehyde (37% in H₂O) | 30.03 | 1.5 | 0.12 mL |
| N-Phenylmaleimide | 173.17 | 1.0 | 173 mg |
| Hydrogen Peroxide (30% in H₂O) | 34.01 | 1.2 | 0.14 mL |
| Methanol (MeOH) | - | - | 15 mL |
Procedure
-
Catalyst & Amine: In a 50 mL round-bottom flask, combine this compound (129 mg, 1.0 mmol), sodium tungstate dihydrate (33 mg, 0.1 mmol), and N-phenylmaleimide (173 mg, 1.0 mmol) in 10 mL of methanol.
-
Aldehyde Addition: Add formaldehyde (0.12 mL of a 37% aqueous solution, 1.5 mmol) to the mixture.
-
Initiation: Cool the flask to 0 °C in an ice bath. Add hydrogen peroxide (0.14 mL of a 30% aqueous solution, 1.2 mmol) dropwise over 10 minutes. Caution: This addition may be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. Monitor the disappearance of the starting materials by TLC.
-
Quenching: Once the reaction is complete, quench the excess peroxide by carefully adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips is negative.
-
Work-up: Remove the methanol under reduced pressure. Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude adduct by flash column chromatography (silica gel) to obtain the pure isoxazolidine product.
Summary of Reaction Conditions
The following table summarizes the key parameters for the two proposed cycloaddition strategies. These conditions serve as a robust starting point for further optimization.
| Parameter | [4+2] Diels-Alder Reaction | [3+2] Dipolar Cycloaddition (Nitrone) |
| Reaction Type | Normal-demand, Lewis Acid-catalyzed | 1,3-Dipolar Cycloaddition |
| Key Reagents | Electron-rich diene (e.g., 1-methoxy-1,3-butadiene) | Aldehyde (H₂CO), Oxidant (H₂O₂), Dipolarophile |
| Catalyst | Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) | Phase Transfer or Metal Catalyst (e.g., Na₂WO₄) |
| Solvent | Anhydrous, non-coordinating (e.g., DCM, Toluene) | Protic or Aprotic (e.g., MeOH, THF, Water) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantage | Forms six-membered carbocycles with high stereocontrol | Forms five-membered N,O-heterocycles |
References
-
Nicolaou, K. C., et al. Cycloaddition reactions for antiviral compounds. PubMed Central. [Link]
-
Bioengineer.org. Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes.[Link]
-
Barriault, L., et al. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. [Link]
-
Wikipedia. Diels–Alder reaction.[Link]
- Google Patents.Processes for the synthesis of tertiary amines.
-
Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines.[Link]
-
Pearson, W. H., et al. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis. PubMed. [Link]
-
ChemHelp ASAP. 1,3-dipolar cycloaddition reactions. YouTube. [Link]
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Weldon, A. M., et al. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. [Link]
-
Kingston University London. Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase.[Link]
-
Gimalova, F. A., et al. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. PubMed Central. [Link]
-
Michigan State University. Amine Reactivity.[Link]
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LibreTexts Chemistry. Synthesis of Amines.[Link]
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van der Vlugt, J. I., et al. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. SciSpace. [Link]
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Raiola, L., et al. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
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LibreTexts Chemistry. Characteristics of the Diels-Alder Reaction.[Link]
-
Synthesis Workshop. [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz.[Link]
-
The Organic Chemistry Tutor. Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
ResearchGate. New N-Substituted Dipolarophiles in 1,3-Dipolar Cycloaddition of Nitrones.[Link]
-
Professor Dave Explains. Synthesis; Reactions to Make Amines. YouTube. [Link]
-
Hejnosz, S. L., et al. [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. National Institutes of Health. [Link]
-
Ryng, S., et al. The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. MDPI. [Link]
-
Michael Evans. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]
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Application Notes & Protocols: Catalytic Systems for the Synthesis of Nitrogen Heterocycles from N-(2-methoxyethyl)but-3-en-1-amine
Introduction
N-(2-methoxyethyl)but-3-en-1-amine is a versatile bifunctional molecule featuring a terminal alkene and a secondary amine. This unique combination makes it an ideal precursor for the synthesis of substituted nitrogen heterocycles, particularly pyrrolidines, which are prevalent structural motifs in a vast number of FDA-approved drugs and biologically active compounds.[1] The strategic application of transition-metal catalysis allows for the efficient and controlled cyclization of this substrate, transforming a simple acyclic amine into complex, high-value heterocyclic frameworks.
This guide provides an in-depth exploration of three distinct and powerful catalytic strategies for the transformation of this compound:
-
Intramolecular Hydroamination: An atom-economical approach for the direct synthesis of substituted pyrrolidines.
-
Ring-Closing Metathesis (RCM): A robust method to form unsaturated pyrrolidines from a diene derivative of the substrate.
-
Tandem Hydroformylation-Cyclization: A process for generating substituted piperidines via an aldehyde intermediate.
Each section details the core principles, underlying mechanisms, and field-proven protocols designed for researchers, scientists, and professionals in drug development.
Intramolecular Hydroamination: Direct Synthesis of 1-(2-methoxyethyl)-2-methylpyrrolidine
Principle and Rationale
Intramolecular hydroamination is a highly atom-economical transformation that involves the addition of an N-H bond across an unsaturated carbon-carbon bond.[2] This reaction forms a C-N bond and a C-H bond without generating any byproducts. For this compound, this process results in a 5-exo-trig cyclization to yield the corresponding substituted pyrrolidine. While various catalysts based on alkali, lanthanide, or late transition metals can be employed, copper-based systems offer a compelling balance of high reactivity, low cost, and environmental benignity.[2][3]
The choice of a Copper(I)/Xantphos catalytic system is based on its demonstrated efficacy for the hydroamination of unactivated terminal alkenes with primary and secondary amines in alcoholic solvents, which are favorable "green" reaction media.[3]
Catalytic Mechanism: Cu(I)-Catalyzed Hydroamination
The catalytic cycle is believed to proceed through several key steps as illustrated below.[3] The process begins with the reaction between the copper alkoxide precatalyst and the amine substrate to form a copper amide intermediate. This is followed by coordination of the pendant alkene, intramolecular migratory insertion of the alkene into the Cu-N bond to form a five-membered ring, and finally, protonolysis by the alcohol solvent to release the pyrrolidine product and regenerate the active catalyst.[3]
Caption: Proposed catalytic cycle for Cu(I)-catalyzed intramolecular hydroamination.[3]
Protocol 1: Synthesis of 1-(2-methoxyethyl)-2-methylpyrrolidine
This protocol is adapted from the general procedure for copper-catalyzed hydroamination of unactivated alkenes.[3]
Materials:
-
This compound (1.0 mmol, 143.2 mg)
-
Copper(I) tert-butoxide (Cu(O-t-Bu)) (10 mol%, 0.10 mmol, 13.3 mg)
-
Xantphos (15 mol%, 0.15 mmol, 86.8 mg)
-
Anhydrous Methanol (MeOH) (5.0 mL)
-
Schlenk flask (25 mL) with magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add Cu(O-t-Bu) (13.3 mg) and Xantphos (86.8 mg) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous methanol (5.0 mL) to the flask. Stir the mixture at room temperature for 15 minutes to allow for catalyst formation. The solution should become homogeneous.
-
Substrate Addition: Using a syringe, add this compound (143.2 mg) to the catalyst solution under an inert atmosphere.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture in an oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient eluent, e.g., ethyl acetate/hexanes with 1% triethylamine) to afford the pure product, 1-(2-methoxyethyl)-2-methylpyrrolidine.
Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 1-(2-methoxyethyl)-2-methylpyrrolidine | - |
| Catalyst System | Cu(O-t-Bu) / Xantphos | [3] |
| Catalyst Loading | 10-15 mol% | [3] |
| Solvent | Methanol | [3] |
| Temperature | 80 °C | [3] |
| Typical Yield | >90% | [3] |
Ring-Closing Metathesis (RCM): A Two-Step Route to an Unsaturated Pyrrolidine
Principle and Rationale
Ring-Closing Metathesis (RCM) is a cornerstone of modern organic synthesis for creating cyclic structures, particularly nitrogen heterocycles.[4][5] The reaction intramolecularly couples two alkene moieties, typically with the extrusion of a small volatile alkene like ethylene.[4] Since the starting material, this compound, contains only one alkene, a preliminary N-alkenylation step is required to generate the necessary diene precursor. N-allylation is a straightforward choice.
Ruthenium-based catalysts, specifically the Grubbs and Hoveyda-Grubbs family of catalysts, are the gold standard for RCM due to their remarkable functional group tolerance, stability, and high activity.[4][5]
Experimental Workflow and Mechanism
The overall process is a two-step sequence: N-allylation followed by RCM. The RCM reaction proceeds via the widely accepted Chauvin mechanism, involving a series of [2+2] cycloaddition and cycloreversion steps through a metallacyclobutane intermediate.[4]
Caption: Two-step experimental workflow for unsaturated pyrrolidine synthesis via RCM.
Protocol 2.1: N-Allylation to Synthesize Diene Precursor
Materials:
-
This compound (1.0 mmol, 143.2 mg)
-
Allyl bromide (1.2 mmol, 145.2 mg, 104 µL)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Round-bottom flask (50 mL) with magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask, add this compound (143.2 mg) and anhydrous acetonitrile (10 mL).
-
Add anhydrous potassium carbonate (276.4 mg) to the solution.
-
Stir the suspension vigorously and add allyl bromide (104 µL) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Rinse the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure. The crude product, N-allyl-N-(2-methoxyethyl)but-3-en-1-amine, is often of sufficient purity for the next step but can be purified by column chromatography if necessary.
Protocol 2.2: Ring-Closing Metathesis
Materials:
-
N-allyl-N-(2-methoxyethyl)but-3-en-1-amine (from Protocol 2.1, ~1.0 mmol, 183.3 mg)
-
Grubbs' Catalyst, 2nd Generation (1-2 mol%, 0.01-0.02 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed (20 mL)
-
Schlenk flask (50 mL) with condenser and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Solvent Degassing: Degas the anhydrous dichloromethane by bubbling argon or nitrogen through it for at least 30 minutes.
-
Reaction Setup: Dissolve the crude diene precursor from the previous step (~183.3 mg) in the degassed dichloromethane (20 mL) in a 50 mL Schlenk flask under an inert atmosphere.
-
Catalyst Addition: Add the Grubbs' catalyst (e.g., 8.5-17 mg for 1-2 mol%) to the solution. A color change (typically to brown/green) should be observed.
-
Reaction Execution: Heat the mixture to reflux (~40 °C) under the inert atmosphere. The extrusion of ethylene gas will drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are often complete within 2-4 hours.[5]
-
Quenching: After completion, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.
-
Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the final product, 1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrole.
Data Summary
| Step | Parameter | Value | Reference |
| N-Allylation | Reagents | Allyl bromide, K₂CO₃ | - |
| Solvent | Acetonitrile | - | |
| Temperature | 50 °C | - | |
| RCM | Catalyst | Grubbs' 2nd Gen. | [4][5] |
| Catalyst Loading | 1-5 mol% | [5] | |
| Solvent | Dichloromethane | [5] | |
| Temperature | 40 °C (Reflux) | [5] |
Tandem Hydroformylation / Reductive Amination for Piperidine Synthesis
Principle and Rationale
Hydroformylation, or the "oxo process," is a powerful industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene, producing an aldehyde.[6][7] When applied to this compound, this reaction can be followed by an in-situ intramolecular cyclization. The regioselectivity of the hydroformylation is critical:
-
Linear Aldehyde: Addition of the formyl group to the terminal carbon leads to an aldehyde that can cyclize via intramolecular reductive amination to form a substituted piperidine (6-membered ring).
-
Branched Aldehyde: Addition to the internal carbon yields an aldehyde that would form a substituted pyrrolidine.
Rhodium-based catalysts modified with phosphine or phosphite ligands are highly effective for hydroformylation, offering high activity under milder conditions than cobalt-based systems.[6][8] By controlling ligands and reaction conditions, one can influence the linear-to-branched product ratio (l/b ratio).[9] This protocol focuses on conditions that can generate the linear aldehyde, leading to the piperidine scaffold.
Reaction Pathway
The process begins with the hydroformylation of the alkene via the Heck-Breslow cycle.[6][8] The resulting aldehyde intermediate is then trapped intramolecularly by the secondary amine to form a cyclic iminium ion, which is subsequently reduced by the H₂ present in the syngas to yield the final piperidine product.
Caption: Pathway for tandem hydroformylation-reductive amination.
Protocol 3: Tandem Synthesis of 1-(2-methoxyethyl)-3-methylpiperidine
WARNING: This procedure requires the use of a high-pressure autoclave and toxic carbon monoxide gas. It must be performed by trained personnel in a properly ventilated fume hood with appropriate safety measures and monitoring.
Materials:
-
This compound (10.0 mmol, 1.43 g)
-
Rhodium(I) dicarbonyl acetylacetonate [Rh(acac)(CO)₂] (0.01-0.1 mol%)
-
Triphenylphosphine (Ph₃P) (Ligand, L/Rh ratio of 10:1 to 100:1)
-
Anhydrous Toluene (50 mL)
-
Synthesis Gas (Syngas, CO/H₂ = 1:1)
-
High-pressure autoclave reactor (e.g., Parr reactor)
Procedure:
-
Catalyst Preparation: In a glovebox, add Rh(acac)(CO)₂ and the phosphine ligand to the glass liner of the autoclave.
-
Solvent and Substrate Addition: Add anhydrous toluene (50 mL) to dissolve the catalyst precursor, followed by the this compound (1.43 g).
-
Reactor Assembly: Seal the autoclave according to the manufacturer's instructions.
-
Purging: Remove the reactor from the glovebox and connect it to the gas manifold in a fume hood. Purge the autoclave 3-5 times with syngas to remove all air.
-
Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with the 1:1 CO/H₂ mixture. Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).[6]
-
Reaction Execution: Maintain the temperature and pressure, monitoring the pressure drop which indicates gas consumption. The reaction may take 4-24 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess pressure in the fume hood.
-
Work-up and Analysis: Open the reactor, collect the contents, and concentrate the solution under reduced pressure.
-
Purification: Analyze the product mixture by GC-MS to determine the product distribution. Purify the major product by flash column chromatography or distillation.
Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 1-(2-methoxyethyl)-3-methylpiperidine | - |
| Catalyst Precursor | Rh(acac)(CO)₂ | [10] |
| Ligand | Phosphines (e.g., Ph₃P) | [6][8] |
| Gas Phase | CO/H₂ (1:1) | [6] |
| Pressure | 20-50 bar | [6] |
| Temperature | 80-120 °C | [6] |
Summary and Outlook
The catalytic transformation of this compound provides powerful and flexible routes to valuable nitrogen heterocycles.
-
Intramolecular Hydroamination stands out as the most direct and atom-economical method for producing substituted pyrrolidines.
-
Ring-Closing Metathesis , while requiring a pre-functionalization step, offers a highly reliable and versatile pathway to unsaturated pyrrolidines, which can be further functionalized at the double bond.
-
Tandem Hydroformylation-Cyclization opens access to the piperidine scaffold, a different and equally important heterocyclic system, showcasing how a single substrate can be directed toward different ring sizes by changing the catalytic method.
The choice of catalytic system ultimately depends on the desired final product. Future work may focus on developing enantioselective versions of these reactions to access chiral, single-enantiomer products, which are of paramount importance in the pharmaceutical industry.[8]
References
-
Hong, S., Marks, T. J. (2004). Catalytic Intramolecular Hydroamination of Hindered Alkenes Using Organolanthanide Complexes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Kim, J. Y., Lee, J. Y., Lee, S., Kim, Y. (2009). Cu(I)-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes Bearing a Primary or Secondary Amino Group in Alcoholic Solvents. Organic Letters - ACS Publications. [Link]
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Engelbrecht, J. C., Otto, S. (2010). Mechanistic insights into the ruthenium-catalysed diene ring-closing metathesis reaction. Dalton Transactions. [Link]
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Hartwig, J. F. (2019). Catalytic hydroamination of unactivated internal alkenes. Morressier. [Link]
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Sajiki, H., et al. (2022). Homogeneous Rhodium based hydroformylation processes. ScienceDirect. [Link]
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Delaude, L., Demonceau, A. (2006). Ruthenium Catalyzed Metathesis of Conjugated Polyenes. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., Tada, M. (2011). Hydroamination of Alkenes. Organic Reactions. [Link]
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Robbins, D. (2008). RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. University of Illinois Urbana-Champaign. [Link]
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Robbins, D. (2008). RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. University of Illinois Department of Chemistry. [Link]
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Hope, E. G., et al. (2005). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Dalton Transactions. [Link]
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Uozumi, Y., Kobayashi, N. (2013). Ring-Closing Metathesis of Dienes with a Supported Ru-Carbene Complex. Synfacts. [Link]
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Wikipedia. Ring-closing metathesis. Wikipedia. [Link]
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Bertrand, M.-B., et al. (2011). Ring-closing metathesis of N-alkenyl-cyanamides. RSC Publishing. [Link]
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Heravi, M. M., et al. (2021). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. [Link]
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Bertrand, M.-B., et al. (2012). Ring-closing metathesis of N-alkenyl-cyanamides. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Knight, D. W., et al. (2000). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]
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Wang, S., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. [Link]
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Heravi, M. M., Zadsirjan, V., Heydari, M. (2021). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. [Link]
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Lee, C. W., Grubbs, R. H. (2010). Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis. PubMed. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. . [Link]
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Organic Chemistry Portal. Enyne Metathesis. Organic Chemistry Portal. [Link]
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Knight, D. W., et al. (2000). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]
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Wang, S., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]
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O'Brien, P., et al. (2001). ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. Semantic Scholar. [Link]
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Williams, J. M. J., et al. (2012). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. [Link]
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Li, C., et al. (2021). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. MDPI. [Link]
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Dey, R., et al. (2020). Access to Secondary Amines through Hydrogen Autotransfer Reaction Mediated by KOtBu. ResearchGate. [Link]
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Ghavre, M., et al. (2022). N-Dealkylation of Amines. PMC - NIH. [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
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Kamal, A., et al. (2007). Catalyst-Free Chemoselective N - tert -Butyloxycarbonylation of Amines in Water. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Intramolecular Hydroamination of N-(2-methoxyethyl)but-3-en-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-methoxyethyl)-2-methylpyrrolidine via the intramolecular cyclization of N-(2-methoxyethyl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this intramolecular hydroamination reaction. Here, we address common challenges and provide advanced insights in a direct question-and-answer format to help you optimize your reaction yields and achieve reproducible results.
Part 1: Foundational Concepts & Reaction Planning
This section covers the fundamental aspects of the reaction, including the expected outcome, underlying mechanism, and primary catalyst choices.
Q1: What is the expected product, and why is this reaction considered a hydroamination?
The cyclization of this compound is an intramolecular hydroamination . This reaction involves the formal addition of the amine's N-H bond across the internal carbon-carbon double bond of the butenyl group.[1] It is a highly atom-economical method for constructing nitrogen-containing heterocycles.[2] The expected product is a five-membered ring, specifically 1-(2-methoxyethyl)-2-methylpyrrolidine . The reaction follows Markovnikov selectivity, where the nitrogen adds to the more substituted carbon of the original double bond, and the hydrogen adds to the terminal carbon, leading to the formation of the methyl group at the C2 position of the pyrrolidine ring.[3]
Q2: What is the general catalytic mechanism for this transformation?
While mechanisms can vary significantly depending on the catalyst class (e.g., early vs. late transition metals), a common pathway for many metal-catalyzed hydroaminations involves a few key steps.[3] For early transition metals like Zirconium or Lanthanides, the cycle often begins with the formation of a metal-amido complex.[4] This is followed by the crucial migratory insertion of the tethered alkene into the metal-nitrogen bond, forming a new carbon-nitrogen bond and a metal-carbon bond. The final step, protonolysis by another substrate molecule, releases the cyclized product and regenerates the catalytically active metal-amido species.[4]
Caption: General catalytic cycle for intramolecular hydroamination.
Q3: What are the primary classes of catalysts for cyclizing a secondary aminoalkene like this?
Catalyst selection is the most critical factor for success. Because the substrate is a secondary amine, certain catalyst classes are more suitable than others.
-
Group 4 Metals (Zr, Hf): Cationic Zirconium complexes are highly effective for the intramolecular hydroamination of secondary aminoalkenes.[5] They are known for their high reactivity and tolerance of various functional groups. However, they are often highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic (Schlenk line or glovebox) techniques.
-
Late Transition Metals (Rh, Pd, Ir): Rhodium and Iridium complexes have emerged as powerful catalysts, particularly for enantioselective versions of this reaction.[6][7] These systems may operate through different mechanisms, such as oxidative addition of the N-H bond, and can sometimes be more tolerant of functional groups than early transition metals.[7]
-
Lanthanide Metals (Rare-Earth): Lanthanocene catalysts are also well-established for intramolecular hydroamination.[4] Their activity can be tuned by changing the metal center (e.g., La, Nd, Sm) and the ligand framework. Similar to Group 4 metals, they demand rigorous exclusion of air and water.
-
Alkali Metals/Bases: In some cases, strong bases like n-butyllithium (n-BuLi) can catalyze the cyclization of specific aminoalkenes, particularly those with activating groups like conjugated enynes.[8] For an unactivated terminal alkene like in your substrate, this is generally less effective than transition metal catalysis.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a Q&A format.
Problem Area: Low or No Conversion
Q4: I've set up my reaction, but after several hours, TLC/GC-MS analysis shows only starting material. What are the most likely causes?
This is a common issue, almost always pointing to catalyst inactivation or suboptimal conditions.
-
Atmospheric Contamination: The vast majority of effective hydroamination catalysts (especially Group 4 and Lanthanides) are extremely sensitive to oxygen and water.[6] Trace amounts can irreversibly poison the catalyst.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use a high-quality inert gas (Argon or Nitrogen) and perform all transfers via cannula or in a glovebox. Solvents must be freshly distilled from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for toluene) and thoroughly degassed.
-
-
Impure Substrate: The starting amine can contain impurities that act as catalyst poisons. Water is a primary concern, but other nucleophilic impurities can also interfere.
-
Solution: Purify the this compound substrate immediately before use, for example, by distillation over CaH₂. Ensure it is stored under an inert atmosphere.
-
-
Incorrect Temperature: Hydroamination reactions have a specific thermal window. Some catalysts require elevated temperatures to achieve a sufficient rate, while others may decompose if heated too high.[4]
-
Solution: Consult the literature for the specific catalyst you are using. If no reaction occurs at room temperature, try incrementally increasing the temperature (e.g., to 50-70 °C) while monitoring the reaction.[6]
-
Q5: My reaction starts but stalls at 30-50% conversion, even after extended reaction times. How can I push it to completion?
Stalling indicates a loss of catalytic activity over time or an unfavorable equilibrium.
-
Catalyst Decomposition: The active catalytic species may have a limited lifetime under the reaction conditions.
-
Solution: While not ideal, a second charge of the catalyst can sometimes restart the reaction. A better approach is to identify the cause of decomposition. If the temperature is high, consider running the reaction at a lower temperature for a longer period.
-
-
Product Inhibition: In some systems, the cyclized product (a tertiary amine) can coordinate more strongly to the metal center than the secondary amine of the starting material, effectively acting as a catalyst poison.
-
Solution: This is an inherent challenge. Running the reaction at a higher concentration can sometimes favor the substrate-catalyst interaction. Alternatively, screening different ligands or metal centers may identify a catalyst less prone to product inhibition.
-
Problem Area: Side Product Formation
Q6: My main product is contaminated with an isomeric byproduct, which appears to be an enamine. How can I prevent this?
Enamine formation occurs if the cyclization is followed by or competes with isomerization of the product.[9] This can happen via β-hydride elimination from a metallacyclic intermediate, followed by re-insertion or protonation.
-
Catalyst Choice: This side reaction is highly dependent on the catalyst system. Late transition metals can sometimes promote isomerization. If you are using a Rhodium or Palladium catalyst, consider switching to a Zirconium or Lanthanide-based system, which often shows higher fidelity for the desired hydroamination pathway.[4][6]
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored pyrrolidine product over kinetically accessible isomers.
Part 3: Optimization Protocol and Comparative Data
For a practical starting point, we provide a representative protocol based on a robust catalytic system.
Experimental Protocol: Zirconium-Catalyzed Cyclization
This protocol is adapted from methodologies known to be effective for secondary aminoalkenes.[5][10] All operations must be performed under a dry, oxygen-free inert atmosphere (e.g., Argon) using Schlenk techniques or a glovebox.
-
Preparation:
-
In a glovebox, add the Zirconium precatalyst (e.g., a cationic [N–O–S]zirconium complex, 2-5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[5]
-
Add dry, degassed solvent (e.g., Toluene or Benzene-d₆ for NMR monitoring).
-
-
Reaction Initiation:
-
Add the purified this compound (1.0 equiv) to the flask via syringe.
-
Seal the flask and bring it out of the glovebox if necessary.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via GC-MS or ¹H NMR. The disappearance of the terminal alkene protons (~5.0 and ~5.8 ppm) and the appearance of the new methyl group doublet (~1.1 ppm) are indicative of product formation.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a few drops of water or methanol.
-
Filter the mixture through a short plug of silica gel or Celite to remove the inorganic catalyst residues, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
-
Comparative Data on Catalytic Systems
The choice of catalyst has a profound impact on reaction efficiency. The table below summarizes typical conditions and outcomes for different catalyst families.
| Catalyst Class | Typical Catalyst Example | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Group 4 Metal | Cationic Zr Complex[5] | 50 - 80 | 1 - 15 | >90% | Highly air/moisture sensitive. Requires inert atmosphere. |
| Late Trans. Metal | [Rh(COD)₂]BF₄ / Ligand | 50 - 70 | 15 - 24 | 80 - 95% | Ligand choice is critical. Can be used for asymmetric synthesis. |
| Lanthanide Metal | Lanthanocene Complex[4] | 25 - 90 | 2 - 48 | >95% | Very sensitive to air/moisture. Substrate scope is broad. |
| Redox-Enabled | UHP / B₂pin₂ (Catalyst-Free)[11][12] | 50 - 60 | ~16 | ~85% | Multi-step, one-pot process. Avoids sensitive metal catalysts. |
References
-
Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex. Organic Letters.[Link]
-
Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex. National Center for Biotechnology Information.[Link]
-
Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes. Organometallics.[Link]
-
Hydroamination. Chemistry LibreTexts.[Link]
-
Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes. NIH National Center for Biotechnology Information.[Link]
-
A redox-enabled strategy for intramolecular hydroamination. NIH National Center for Biotechnology Information.[Link]
-
A redox-enabled strategy for intramolecular hydroamination. Royal Society of Chemistry.[Link]
-
Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry.[Link]
-
A Redox-Enabled Strategy for Intramolecular Hydroamination. Royal Society of Chemistry.[Link]
-
Copper-catalyzed selective hydroamination reactions of alkynes. NIH National Center for Biotechnology Information.[Link]
-
Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ACS Publications.[Link]
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Hydroamination. Wikipedia.[Link]
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.[Link]
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Hydroamination of Alkenes. Organic Reactions.[Link]
- 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.
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Hydroamination Reactions of Alkenes. Chemistry LibreTexts.[Link]
- Processes for preparing (r)-2-methylpyrrolidine and (s).
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Base-catalyzed intramolecular hydroamination of conjugated enynes. PubMed.[Link]
-
Enamines. Master Organic Chemistry.[Link]
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Side reactions and byproduct formation with "N-(2-methoxyethyl)but-3-en-1-amine"
Welcome to the technical support center for N-(2-methoxyethyl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve side reactions and byproduct formation in your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable synthetic intermediate possessing three key functional groups: a secondary amine, an ether linkage, and a terminal alkene. This combination allows for a wide range of chemical transformations, but also presents unique challenges in controlling selectivity and minimizing side reactions. Understanding the interplay of these functional groups is crucial for successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple products in my alkylation reaction with this compound. What is causing this?
A1: The most common issue in the alkylation of secondary amines is over-alkylation.[1][2] The nitrogen atom's nucleophilicity increases after the first alkylation, making the resulting tertiary amine more reactive than the starting secondary amine.[2][3] This leads to the formation of a quaternary ammonium salt as a significant byproduct.
-
Troubleshooting:
-
Use of Excess Amine: Employing a 2 to 3-fold excess of this compound can help to ensure that the alkylating agent is consumed before it can react with the more nucleophilic tertiary amine product.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help to control the reaction rate and favor mono-alkylation.
-
Choice of Base: Using a hindered, non-nucleophilic base can be advantageous. Strong inorganic bases can lead to side reactions, so organic bases with similar solubilities to the reactants can promote homogenous reaction conditions and improve yields.[5]
-
Q2: My amide coupling reaction is low-yielding. What are the likely side reactions?
A2: Amide coupling reactions can be challenging, especially with secondary amines which are less reactive than primary amines. Several factors could be contributing to low yields:
-
Steric Hindrance: The substituents on both the carboxylic acid and the amine can sterically hinder the reaction.
-
Reagent Decomposition: The coupling reagents themselves can be unstable and decompose, particularly in the presence of moisture.
-
Side Reactions with Coupling Reagents: Some coupling reagents, like DAST and Deoxo-Fluor, can release byproducts that react with the desired amine, leading to unwanted side products.[6]
-
Intramolecular Reactions: Depending on the substrate, intramolecular cyclization could be a competing reaction pathway.
-
Troubleshooting:
-
Optimize Coupling Reagents: For sterically hindered substrates, consider using more potent coupling reagents like HATU or HCTU.[7] Activating the carboxylic acid first before adding the amine can sometimes prevent side reactions.[8]
-
Temperature and Reaction Time: For challenging couplings, increasing the temperature and reaction time may be necessary.[9]
-
Acyl Fluoride Intermediates: A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling with sterically hindered and electron-deficient amines.[6][9]
-
Q3: Can the butenyl group participate in unwanted side reactions?
A3: Yes, the terminal alkene is a reactive functional group that can lead to several side reactions, particularly in the presence of acid or metal catalysts.
-
Intramolecular Cyclization: Under acidic conditions or in the presence of certain Lewis acids, the amine can attack the double bond, leading to the formation of substituted pyrrolidines or piperidines.[10][11]
-
Oxidation: Strong oxidizing agents can cleave the double bond or form epoxides.
-
Hydroformylation Byproducts: In hydroformylation reactions, which add a formyl group and a hydrogen atom across the double bond, isomerization of the alkene and hydrogenation to the corresponding alkane are common side reactions.[12][13][14]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common experimental issues.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of a high molecular weight, water-soluble byproduct in alkylation. | Quaternary ammonium salt formation due to over-alkylation.[1][2] | Use a significant excess of the starting amine. Add the alkylating agent slowly at reduced temperatures. Consider using a milder alkylating agent. |
| TLC/LC-MS shows a new major spot with a mass corresponding to a cyclized product. | Acid-catalyzed intramolecular cyclization between the amine and the alkene.[10][11] | Perform the reaction under strictly neutral or basic conditions. If an acid catalyst is required, use the mildest possible acid and the lowest effective temperature. Protect the amine with a suitable protecting group (e.g., Boc) before carrying out reactions that are sensitive to nucleophiles. |
| During an oxidation reaction, the desired product is contaminated with cleaved byproducts. | The terminal alkene is being oxidatively cleaved. | Use a milder oxidizing agent that is selective for the desired transformation. Protect the double bond before performing the oxidation. |
| In a hydroformylation reaction, a significant amount of butane derivative is observed. | Hydrogenation of the alkene is a common side reaction in hydroformylation.[14] | Optimize the reaction conditions (pressure of CO and H2, temperature, and catalyst-to-ligand ratio) to favor hydroformylation over hydrogenation. |
| Reaction with an aldehyde or ketone results in a complex mixture. | Formation of an enamine followed by further reactions or polymerization. Secondary amines react with aldehydes and ketones to form enamines.[15][16] | Control the stoichiometry carefully. Run the reaction at a lower temperature. Consider trapping the enamine in situ with a suitable electrophile. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation
This protocol is designed to minimize the over-alkylation of this compound.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.5 equivalents) in a suitable aprotic solvent (e.g., THF or acetonitrile).
-
Base Addition: Add a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Alkylating Agent Addition: Dissolve the alkylating agent (1.0 equivalent) in the same solvent and add it dropwise to the cooled amine solution over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling with a Sterically Hindered Carboxylic Acid
This protocol utilizes HATU as a coupling agent to overcome steric hindrance.
-
Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2.0 equivalents) in an anhydrous aprotic solvent such as DMF or DCM. Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add this compound (1.2 equivalents) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizing Side Reactions
Diagram 1: Over-alkylation of this compound
Caption: Over-alkylation side reaction pathway.
Diagram 2: Intramolecular Cyclization
Caption: Potential intramolecular cyclization.
References
- DTIC, "Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds
- ResearchGate, "Cyclizations of Substituted Benzylidene-3-alkenylamines: Synthesis of the Tricyclic Core of the Martinellines | Request PDF,"
- PubMed, "Cyclizations of substituted benzylidene-3-alkenylamines: synthesis of the tricyclic core of the martinellines,"
- Organic Letters, "Synthesis of Secondary Amines via Self-Limiting Alkyl
- University of Calgary, "Ch22: Alkyl
- YouTube, "Alkylation of Amines, Part 2: with Aldehydes and Ketones,"
- Master Organic Chemistry, "Alkyl
- Royal Society of Chemistry, "A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Chemistry LibreTexts, "20.6: Reactions of Amines,"
- Walsh Medical Media, "Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of N
- Mettler Toledo, "Hydroformylation Process and Applic
- Chemistry Steps, "Enamines from Aldehydes and Ketones with Secondary Amines,"
- Wikipedia, "Hydroformyl
- Journal of the American Chemical Society, "Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsatur
- Reddit, "amide coupling help : r/Chempros,"
- Master Organic Chemistry, "Enamines,"
- National Institutes of Health, "A one-pot preparation of N-2-mercaptobenzoyl-amino amides,"
- University of Wisconsin-Stout, "Cyclization Reactions of Enamines in Aqueous Solution,"
- Johnson Matthey Technology Review, "Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based C
- SlidePlayer, "Oxid
- Growing Science, "Process optimization for acid-amine coupling: a c
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- Michigan St
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- Chemistry LibreTexts, "Hydroamin
- Royal Society of Chemistry, "A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines,"
- University of Maine, "CHAPTER 21: AMINES,"
- Jasperse, "Reactions of Amines,"
- Chemistry LibreTexts, "24.7: Reactions of Amines,"
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Technical Support Center: Purification Strategies for N-(2-methoxyethyl)but-3-en-1-amine Derivatives
Answering your query requires a detailed and structured approach. Below is a comprehensive technical support guide designed for researchers, scientists, and drug development professionals working with derivatives of "N-(2-methoxyethyl)but-3-en-1-amine".
Welcome to the technical support center. As Senior Application Scientists, we understand that robust and efficient purification is critical to the success of your research. This guide provides in-depth, field-proven insights into the common purification challenges encountered with derivatives of this compound and offers practical, troubleshooting-oriented solutions.
The unique structure of this starting material, featuring a secondary amine and a terminal alkene, allows for a diverse range of chemical transformations. Consequently, the purification challenges are equally varied, depending on whether you have performed an N-alkylation/acylation or a reaction involving the butenyl group, such as Ring-Closing Metathesis (RCM).
This guide is structured to address specific issues you may encounter with different product types and purification techniques.
Section 1: General Purification Principles & Initial Troubleshooting
This section covers foundational questions about handling amine-containing compounds.
Question: My crude product mixture is complex. What is the best first step to simplify it before chromatography or recrystallization?
Answer: Leverage the basicity of your amine product with an acid-base liquid-liquid extraction. This is the most effective initial clean-up step to remove non-basic impurities.
Causality & Rationale: The nitrogen lone pair in your product (unless it has been converted to a quaternary salt or a non-basic amide) is basic and will be protonated by an aqueous acid (e.g., 1M HCl). This forms a water-soluble ammonium salt. Neutral or acidic organic impurities will remain in the organic phase and can be separated. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate your amine, allowing it to be re-extracted into a fresh organic solvent.[1][2]
Experimental Workflow Diagram: Acid-Base Extraction
Caption: Workflow for initial purification via acid-base extraction.
Section 2: Purifying Products from N-Alkylation & N-Acylation Reactions
These reactions modify the secondary amine, leading to tertiary amines or amides.
Question: I performed an N-alkylation reaction. How do I effectively separate my desired tertiary amine product from the unreacted secondary amine starting material and potentially over-alkylated quaternary ammonium salts?
Answer: Flash column chromatography on silica gel is the standard method, but it requires specific modifications to prevent common issues with amines. The key is to neutralize the acidic nature of the silica gel.
Causality & Rationale: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these sites via acid-base interactions, which can lead to significant peak tailing, poor separation, or even irreversible binding of the product to the column.[3] To mitigate this, a small amount of a competing base, typically triethylamine (TEA) or ammonium hydroxide, is added to the eluent.[4] This base effectively "deactivates" the acidic sites on the silica, allowing your amine compounds to elute more symmetrically.
Quaternary ammonium salts are highly polar and will typically remain at the baseline (Rf = 0) on a standard silica column, making their separation from the desired tertiary amine straightforward.
Troubleshooting Guide: Flash Chromatography of Amines
| Issue | Probable Cause | Recommended Solution |
| Product Streaking/Tailing | Strong interaction between the basic amine and acidic silica gel. | Add 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate).[3][4] |
| No Elution of Product | The product is too polar for the chosen eluent system or is irreversibly bound to the silica. | 1. Increase eluent polarity (e.g., switch to a DCM/Methanol gradient).2. Ensure the eluent contains a deactivating base (TEA).3. If still unsuccessful, switch to a different stationary phase like alumina or amine-functionalized silica.[3] |
| Poor Separation | The polarity difference between the starting material and product is insufficient. | 1. Use a shallow solvent gradient during chromatography.2. Try a different solvent system (e.g., Toluene/Acetone). |
| Product Decomposition | The compound is unstable on silica gel. | Test stability by spotting on a TLC plate and letting it sit for an hour before eluting.[5] If decomposition occurs, use a less acidic stationary phase like Florisil or deactivated alumina. |
Question: My N-acylation reaction to form an amide is complete, but I'm having trouble purifying the product. What's the best approach?
Answer: Amides are generally neutral and less polar than the starting amine, making them ideal candidates for standard purification techniques.
-
Initial Workup: Perform the acid-base extraction described in Section 1. Your amide product will remain in the organic layer as a neutral compound, while any unreacted amine starting material will be extracted into the aqueous acid phase. This is often sufficient to achieve high purity.
-
Chromatography: If further purification is needed, amides behave well on standard silica gel without the need for basic additives. Use a standard eluent system like Hexane/Ethyl Acetate or DCM/Methanol.
-
Recrystallization: Amides are often crystalline solids. If chromatography is not providing adequate purity, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) is an excellent option.[6]
Section 3: Purifying Pyrrolidine Derivatives from Ring-Closing Metathesis (RCM)
A common and powerful transformation for a diene derived from this compound is RCM to form a substituted pyrrolidine.[7][8] The primary purification challenge here is the removal of the ruthenium catalyst.
Question: After my RCM reaction, my product is contaminated with a colored ruthenium impurity that I can't remove by standard column chromatography. How can I get rid of it?
Answer: Complete removal of ruthenium residues is a well-known challenge in olefin metathesis and is crucial for downstream applications, especially in drug development where metal content is strictly regulated.[9] Standard chromatography is often insufficient. A multi-step approach involving a chemical scavenger followed by filtration or specialized chromatography is recommended.
Causality & Rationale: The Grubbs-type catalysts used for RCM can break down into various ruthenium-containing species during the reaction. These species can be of varying polarities and may co-elute with your product.[10] Scavengers are reagents that coordinate strongly to these ruthenium species, forming complexes that are more easily separated.
Workflow Diagram: Ruthenium Removal Post-RCM
Caption: Decision workflow for removing ruthenium catalyst residues.
Detailed Protocol: Ruthenium Scavenging with DMSO/Silica
This protocol is a simple and cost-effective method for significantly reducing ruthenium levels.[9]
-
Concentration: After the RCM reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Treatment: Re-dissolve the crude oil in a minimal amount of dichloromethane (DCM). For every 0.01 mmol of catalyst used, add 4 g of silica gel and 50 molar equivalents of dimethyl sulfoxide (DMSO).
-
Stirring: Stir the resulting slurry at room temperature for 12 hours.
-
Filtration: Filter the slurry through a sintered glass funnel, washing thoroughly with ethyl acetate or DCM.
-
Concentration: Concentrate the filtrate. The resulting product will have significantly reduced ruthenium levels and can now be subjected to standard flash column chromatography for final purification.
Section 4: Advanced Troubleshooting: Recrystallization
Question: My amine product oils out or refuses to crystallize from any common solvent system. What are my options?
Answer: This is a common issue with amines, which often have low melting points and can form eutectic mixtures with residual solvents or impurities. The most reliable solution is to convert the amine to a crystalline salt.
Causality & Rationale: Converting the free-base amine into a salt (e.g., a hydrochloride, hydrobromide, or tosylate) introduces ionic character and strong intermolecular forces (ion-ion interactions and hydrogen bonding).[11] This dramatically increases the lattice energy of the solid form, promoting crystallization and typically resulting in a much higher melting point.[12] The resulting salt is often highly crystalline and purifies easily.
Protocol: Amine Salt Formation for Recrystallization
-
Dissolution: Dissolve your purified (by chromatography) but non-crystalline amine product in a suitable solvent like diethyl ether, ethyl acetate, or methanol.
-
Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring. Continue until no further precipitation is observed or the solution becomes acidic (check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-basic impurities.
-
Recrystallization: Recrystallize the salt from a suitable polar solvent system, such as methanol/ether or ethanol/water.[6][13]
-
Liberation (Optional): If the free base is required for the next step, the purified salt can be dissolved in water, basified with NaOH, and re-extracted into an organic solvent as described in Section 1.
References
-
Patil, S. A., et al. (2015). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Sustainable Chemistry & Engineering. [Link]
- Google Patents. (1975).
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. [Link]
- Google Patents. (2020).
- Google Patents. (1969).
-
ResearchGate. (2021). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Longdom Publishing. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. [Link]
-
Agilent Technologies. Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ChemistryViews. (2012). Tips & Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
American Chemical Society Publications. (2021). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
DiVA Portal. (2017). Synthesis of substituted pyrrolidines. [Link]
-
White Rose eTheses Online. (2018). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]
-
Organic Syntheses. Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]
-
American Chemical Society Publications. (2002). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine?[Link]
-
American Chemical Society Publications. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
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Technical Support Center: N-Alkylation of Butenylamines
Welcome to the technical support center for the N-alkylation of butenylamines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific reaction class.
Section 1: Core Principles & Mechanistic Overview
Q1: What is the fundamental mechanism of N-alkylation of a butenylamine with an alkyl halide?
The N-alkylation of a butenylamine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The nitrogen atom of the butenylamine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of the alkyl halide, which is the carbon bonded to the halogen. This attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry if the carbon is chiral.[4] The reaction proceeds in a single, concerted step where the new carbon-nitrogen (C-N) bond forms simultaneously as the carbon-halogen (C-X) bond breaks.[2][3]
A base is required to neutralize the hydrogen halide (H-X) that is formed as a byproduct.[5] If a base is not present, the newly formed H-X will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Caption: General SN2 mechanism for N-alkylation of a butenylamine.
Section 2: Troubleshooting Low to No Product Yield
Q2: My reaction shows a very low yield, and TLC/LC-MS analysis indicates a significant amount of unreacted butenylamine. What are the most likely causes?
This is a common issue that typically points to one of three areas: the base, the solvent, or the reactivity of the alkylating agent.
1. Insufficient or Inappropriate Base:
-
Causality: The base is critical for deprotonating the amine hydrochloride salt that forms in situ, regenerating the neutral, nucleophilic amine.[5] If the base is too weak or insoluble in the reaction medium, it cannot perform this function effectively, causing the reaction to stall as the amine starting material is sequestered as a non-nucleophilic salt.[5][6]
-
Solution:
-
Switch to a Stronger or More Soluble Base: If using a mild base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile (ACN) where its solubility is limited, consider switching to cesium carbonate (Cs₂CO₃), which is more soluble and often more effective.[6][7] For particularly stubborn reactions, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a hydride base like sodium hydride (NaH) in an appropriate aprotic solvent (e.g., THF, DMF) can be used, though caution is required with hydrides.[6]
-
Ensure Anhydrous Conditions: If using hydride bases, the reaction must be scrupulously dry, as water will quench the base.
-
2. Poor Solvent Choice:
-
Causality: SN2 reactions are most efficient in polar aprotic solvents.[6] These solvents (e.g., DMF, DMSO, ACN) can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving its lone pair more available for attack. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the amine, shielding the lone pair and reducing its nucleophilicity.
-
Solution:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent like toluene or a protic solvent like ethanol, switching to DMF, DMSO, or ACN will almost certainly increase the reaction rate.[5][6] Be aware that reactions in DMF or DMSO can be much faster and may require lower temperatures to control side reactions.
-
3. Low Reactivity of the Alkylating Agent:
-
Causality: The nature of the leaving group on the alkylating agent is paramount. The reaction rate follows the trend I > Br > Cl >> F.[8][9] Alkyl chlorides are significantly less reactive than bromides or iodides.
-
Solution:
-
Use a More Reactive Halide: If using an alkyl chloride, switch to the corresponding alkyl bromide or iodide.
-
Add a Catalytic Amount of Iodide: If you must use an alkyl bromide or chloride, adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, where the less reactive halide is transiently converted to the much more reactive iodide in situ.[7]
-
Caption: Decision workflow for troubleshooting low N-alkylation yield.
Section 3: Troubleshooting Side Product Formation
Q3: My reaction is messy. I see multiple spots on TLC, and my crude NMR shows more than just my desired mono-alkylated product. What's happening?
The most common side reaction in the N-alkylation of primary or secondary amines is over-alkylation .[1][10][11]
-
Causality: The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1][11] This more reactive secondary amine can then compete with the remaining starting material for the alkylating agent, leading to the formation of a tertiary amine. This can proceed even further to form a quaternary ammonium salt.[1][12] This is often described as a "runaway train" reaction.[12]
-
Solutions to Control Over-alkylation:
-
Stoichiometry Control: Use a large excess of the butenylamine starting material relative to the alkylating agent (e.g., 3 to 5 equivalents).[1][8] This ensures that the alkylating agent is statistically more likely to encounter a molecule of the starting amine rather than the product amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant starting amine.
-
Lower Temperature: Reducing the reaction temperature can sometimes help control the rate of the second alkylation more than the first, improving selectivity.[8]
-
Alternative Methods: For selective mono-alkylation, consider alternative synthetic strategies like reductive amination, which is not prone to over-alkylation.[1][11]
-
Caption: Competing pathways of N-alkylation leading to side products.
Section 4: FAQs on Purification
Q4: How can I effectively purify my N-alkylated butenylamine from unreacted starting material and over-alkylated byproducts?
Purification can be challenging due to the similar physical properties of the amine products. A combination of techniques is often required.
-
Acid-Base Extraction: This is the most powerful technique for separating amines from neutral impurities and from each other based on basicity.
-
Step 1: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2: Wash with a dilute acidic solution (e.g., 1M HCl or a pH 3 buffer).[13] The primary, secondary, and tertiary amines will be protonated and move to the aqueous layer, while unreacted alkyl halide and other neutral impurities remain in the organic layer.
-
Step 3: Separate the layers. Basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH > 12 to deprotonate the amines.
-
Step 4: Extract the now-neutral amines back into an organic solvent. Dry the organic layer, filter, and concentrate to get a purified mixture of amines.
-
-
Column Chromatography:
-
Silica gel chromatography is often the next step. However, amines can streak on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to the eluent system.[8] This deactivates acidic sites on the silica, leading to better peak shapes and separation.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mixture.
-
-
Selective Precipitation/Crystallization:
-
In some cases, the hydrochloride salt of one amine product may be selectively crystallized from a solvent system like isopropanol/ether, allowing for separation.
-
Tertiary amines can sometimes be selectively precipitated as quaternary ammonium salts by treatment with an excess of a reactive alkylating agent like methyl iodide, although this consumes the byproduct.[12]
-
Table 1: Solvent Selection Guide for N-Alkylation
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | General Recommendation |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Excellent choice, easy to remove.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent for dissolving salts and pushing slow reactions, but hard to remove.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Very effective for difficult reactions, but very hard to remove and can have thermal stability issues.[6] |
| Acetone | Polar Aprotic | 56 | 20.7 | Good for reactive alkyl halides, but limited by low boiling point.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Less polar, but a good choice when strong bases like NaH are used. |
| Toluene | Nonpolar | 111 | 2.4 | Generally not recommended unless required for specific catalytic systems.[6] |
Section 5: Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of a Butenylamine
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the primary butenylamine (3.0 eq).
-
Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) and the chosen anhydrous solvent (e.g., Acetonitrile, 0.1 M relative to the alkyl halide).
-
Addition: Begin vigorous stirring. If desired, add catalytic NaI (0.1 eq). Add the alkyl halide (1.0 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using the extraction and/or chromatography methods described in Section 4.
Protocol 2: TLC Monitoring of the Reaction
-
Plate: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting butenylamine, the alkyl halide (if UV active), and a co-spot of both on the baseline. As the reaction proceeds, spot a sample from the reaction mixture.
-
Eluent: Develop the plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes + 1% Triethylamine).
-
Visualization: Visualize the plate under a UV lamp (if compounds are UV active) and then stain with a suitable agent for amines, such as ninhydrin (for primary/secondary amines) or potassium permanganate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
References
- Grokipedia. (n.d.). Amine alkylation.
- BenchChem. (2025). optimizing reaction conditions for N-alkylation of amines. BenchChem Technical Support.
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
- BenchChem. (2025). preventing over-alkylation of amines in synthesis. BenchChem Technical Support.
- Wikipedia. (n.d.). Amine alkylation.
- University of Calgary. (n.d.). Alkylation of Amines.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
- Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions.
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
- Pearson. (n.d.). In nucleophilic substitution, the mechanism for the alkylation of terminal alkynes involves which key step?.
- Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- Reddit. (2023). Bulky alkylation troubleshooting.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
Sources
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- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 4. fiveable.me [fiveable.me]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 13. pubs.acs.org [pubs.acs.org]
Preventing polymerization of "N-(2-methoxyethyl)but-3-en-1-amine" under reaction conditions
Welcome to the dedicated technical support resource for N-(2-methoxyethyl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reaction of this versatile building block. The inherent reactivity of the butenyl group makes this compound susceptible to unwanted polymerization, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice and preventative strategies to ensure the successful use of this compound in your research.
Understanding the Challenge: The Propensity for Polymerization
This compound contains a terminal alkene functionality (a vinyl group), which is prone to radical polymerization.[1][2] This process is a chain reaction consisting of three main stages: initiation, propagation, and termination.
-
Initiation: The process begins when a radical initiator, which can be a peroxide, an azo compound, or even trace impurities like oxygen, generates a free radical.[1][2] This radical then reacts with the double bond of an this compound molecule, creating a new carbon-centered radical.
-
Propagation: The newly formed radical is highly reactive and will attack the double bond of another monomer molecule. This process repeats, rapidly forming a long polymer chain.
-
Termination: The chain growth ceases when two radicals react with each other, or when the radical reacts with an inhibitor.
Several factors can trigger this unwanted polymerization, including:
-
Elevated temperatures
-
Exposure to light
-
Presence of radical initiators (e.g., peroxides, often formed by exposure to air)
-
Contamination with metal traces
-
Acidic conditions[3]
The following diagram illustrates the radical polymerization mechanism.
Caption: Radical polymerization of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
Q1: My reaction mixture containing this compound turned viscous and I observed a significant decrease in the concentration of my starting material. What is happening?
A1: This is a classic sign of polymerization. The viscosity increase is due to the formation of long-chain polymers. This can be initiated by several factors in your reaction setup, including excessive heat, exposure to air (oxygen), or contaminants that can act as radical initiators.
Q2: I am performing a reaction at elevated temperatures. How can I prevent polymerization?
A2: High temperatures can accelerate the rate of thermally-initiated polymerization.[4] To mitigate this, consider the following:
-
Use a polymerization inhibitor: Add a small amount of a suitable inhibitor to your reaction mixture.
-
Minimize reaction time: Plan your experiment to keep the time at elevated temperatures to a minimum.
-
Work under an inert atmosphere: Purge your reaction vessel with an inert gas like argon or nitrogen to remove oxygen, which can initiate polymerization.
Q3: What type of inhibitors are suitable for this compound and at what concentration should they be used?
A3: Given the amine functionality, you should choose an inhibitor that is effective and does not interfere with your desired reaction. Phenolic inhibitors are a good first choice.[]
| Inhibitor | Recommended Concentration (ppm) | Notes |
| 4-Methoxyphenol (MEHQ) | 100-500 | Effective in the presence of oxygen.[6] Can often be removed by an alkaline wash.[4] |
| Butylated Hydroxytoluene (BHT) | 200-1000 | A common and effective radical scavenger.[4] |
| Hydroquinone (HQ) | 100-500 | Another widely used phenolic inhibitor.[7] |
| TEMPO | 50-200 | A very effective stable free radical scavenger.[4][6] |
It is crucial to start with a lower concentration of the inhibitor and optimize as needed, as high concentrations might interfere with your desired reaction.
Q4: My this compound has been stored for a while and seems less reactive. Could it have polymerized in the bottle?
A4: Yes, improper storage can lead to gradual polymerization over time. To ensure the stability of your starting material:
-
Storage Conditions: Store the compound at room temperature under an argon atmosphere, as recommended by suppliers.[8]
-
Visual Inspection: Before use, visually inspect the liquid for any signs of increased viscosity or solidification.
-
Analytical Check: If in doubt, run a quick analytical test like NMR to confirm the purity and integrity of the monomer.
Q5: I am using a metal catalyst in my reaction. Could this be causing polymerization?
A5: Yes, certain transition metals can initiate polymerization.[3] If you suspect your catalyst is the issue:
-
Use a Ligand: A suitable ligand can modulate the reactivity of the metal catalyst and may suppress polymerization.
-
Add an Inhibitor: Introduce a polymerization inhibitor that does not chelate with or deactivate your catalyst.
-
Optimize Catalyst Loading: Use the minimum effective concentration of your metal catalyst.
Preventative Strategies & Protocols
Proactive measures are key to preventing the unwanted polymerization of this compound.
Protocol 1: Degassing of Reaction Solvents
Oxygen is a known initiator of radical polymerization.[1][2] Therefore, it is critical to use degassed solvents.
Materials:
-
Reaction solvent
-
Schlenk flask or a similar reaction vessel with a sidearm
-
Vacuum pump
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Place the solvent in the Schlenk flask.
-
Freeze the solvent using a liquid nitrogen or dry ice/acetone bath.
-
Once frozen, apply a vacuum to the flask for 10-15 minutes to remove gases from the headspace.
-
Close the vacuum tap and remove the cold bath, allowing the solvent to thaw.
-
Backfill the flask with an inert gas.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
Protocol 2: General Reaction Setup for Preventing Polymerization
The following workflow outlines a standard procedure for setting up a reaction involving this compound.
Caption: Experimental workflow for preventing polymerization.
Analytical Methods for Detection of Polymerization
Should you suspect polymerization has occurred, the following analytical techniques can be used for confirmation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymer formation will be evident by the broadening of peaks in the NMR spectrum, particularly the disappearance of the sharp signals corresponding to the vinyl protons of the monomer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are ideal for detecting the presence of high molecular weight species (polymers) and can provide information on the molecular weight distribution of the polymer.
-
Viscometry: A simple yet effective method to detect polymerization is to measure the viscosity of the reaction mixture. A significant increase in viscosity is a strong indicator of polymer formation.
By understanding the underlying chemistry of polymerization and implementing these preventative and troubleshooting strategies, you can ensure the reliable and successful use of this compound in your research endeavors.
References
- Google Patents. (n.d.). Method of inhibiting vapor phase fouling in vinyl monomer systems.
-
Chemistry LibreTexts. (2024, April 1). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, November 8). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Retrieved January 18, 2026, from [Link]
-
MDPI. (2018, March 13). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
-
MDPI. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved January 18, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. mdpi.com [mdpi.com]
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- 7. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 8. labsolu.ca [labsolu.ca]
Improving regioselectivity in reactions of "N-(2-methoxyethyl)but-3-en-1-amine"
Welcome to the technical support center for N-(2-methoxyethyl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the control of regioselectivity in reactions involving this versatile building block. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to help you overcome common experimental challenges.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring a terminal alkene and a secondary amine. This structure allows for a variety of chemical transformations, with the key challenge often being the control of regioselectivity at the butenyl group. The secondary amine, with its methoxyethyl substituent, can also play a crucial role in directing reaction outcomes through coordination with metal catalysts or by influencing the electronic environment of the molecule. This guide will focus on two major classes of reactions where regioselectivity is paramount: hydroamination and hydroformylation.
Troubleshooting Guide 1: Regioselectivity in Hydroamination Reactions
Hydroamination, the addition of the N-H bond across the carbon-carbon double bond, can theoretically yield two regioisomers: the Markovnikov product (addition to the more substituted carbon) and the anti-Markovnikov product (addition to the less substituted carbon). Controlling this selectivity is a common challenge.
Frequently Asked Questions (Hydroamination)
Q1: My intermolecular hydroamination of this compound with a primary amine is giving a mixture of Markovnikov and anti-Markovnikov products. How can I favor the anti-Markovnikov adduct?
A1: Achieving anti-Markovnikov selectivity in intermolecular hydroaminations of alkenes is a known challenge, but it is achievable with the right catalytic system.[1] The choice of catalyst is critical. Alkali-based catalysts are often employed for this transformation.[1] For instance, using an alkali metal derivative (M-L) can initiate the reaction by deprotonating the primary amine, which then attacks the alkene. The regioselectivity is determined in this nucleophilic attack step.
To favor the anti-Markovnikov product, you should consider:
-
Catalyst System: Employing catalyst systems known to favor anti-Markovnikov addition. For example, certain iridium-based catalysts with specific phosphine ligands have shown success in remote hydroamination, which proceeds via an initial anti-Markovnikov addition.[2]
-
Steric Hindrance: The inherent sterics of the this compound might slightly favor the anti-Markovnikov product, but this is often not sufficient for high selectivity.
-
Reaction Conditions: Carefully screen reaction parameters such as solvent, temperature, and reaction time. Lower temperatures can sometimes enhance selectivity.
Q2: I am attempting an intramolecular cyclization via hydroamination to form a substituted pyrrolidine, but the reaction is sluggish and gives low yields. What factors should I investigate?
A2: Intramolecular hydroamination is generally more facile than its intermolecular counterpart.[3] If you are experiencing issues, consider the following:
-
Catalyst Choice: A wide range of catalysts are effective for intramolecular hydroamination, including those based on alkali metals, rare earth metals, and late transition metals.[3] For your substrate, a catalyst that coordinates to the secondary amine could be advantageous.
-
Activation of the Amine: The N-H bond needs to be activated. This is often achieved by using a strong base or a metal catalyst that can form a metal-amide bond.
-
Ring Strain: The formation of a five-membered pyrrolidine ring is generally favorable. However, the substituents on the nitrogen and the butenyl chain can influence the transition state energy.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar, aprotic solvents are commonly used.
Below is a workflow to guide your troubleshooting process for improving intramolecular hydroamination.
Caption: Troubleshooting workflow for intramolecular hydroamination.
Troubleshooting Guide 2: Regioselectivity in Hydroformylation Reactions
Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the alkene, leading to either a linear aldehyde (n-isomer) or a branched aldehyde (iso-isomer). The n/iso ratio is a critical measure of regioselectivity.
Frequently Asked Questions (Hydroformylation)
Q1: My hydroformylation of this compound is producing a nearly 1:1 mixture of the linear and branched aldehydes. How can I increase the selectivity for the linear product?
A1: Achieving high selectivity for the linear aldehyde is a common goal in hydroformylation. The key lies in the catalyst system, particularly the ligands coordinated to the metal center (typically rhodium or cobalt).
-
Ligand Design: The steric and electronic properties of phosphine or phosphite ligands play a crucial role. Bulky ligands tend to favor the formation of the linear aldehyde by disfavoring the more sterically hindered transition state that leads to the branched product.[4]
-
Excess Ligand: Increasing the concentration of the phosphine ligand relative to the rhodium precursor can significantly enhance the selectivity for the linear aldehyde.[4]
-
Reaction Conditions:
-
Pressure: Lower carbon monoxide (CO) partial pressure can favor the formation of the linear product.
-
Temperature: The effect of temperature can be complex and should be optimized for your specific system.[4] A general trend is that lower temperatures often lead to higher regioselectivity.
-
Table 1: Effect of Ligands on Hydroformylation Regioselectivity (Illustrative Data)
| Ligand | Typical n/iso Ratio | Key Feature |
| Triphenylphosphine (PPh3) | 2-4 : 1 | Standard, moderately selective |
| Xantphos | >20 : 1 | Wide bite angle ligand, high linear selectivity |
| BISBI | >50 : 1 | Bulky, flexible backbone, excellent linear selectivity |
Q2: I am concerned about the potential for the amine in my substrate to coordinate to the rhodium catalyst and inhibit its activity. Is this a valid concern and how can I mitigate it?
A2: Yes, this is a very valid concern. The secondary amine in your substrate is a Lewis base and can coordinate to the acidic metal center of the hydroformylation catalyst. This can lead to catalyst inhibition or the formation of undesired side products.
Mitigation Strategies:
-
Protecting Group: Temporarily protect the amine with a suitable protecting group (e.g., Boc, Cbz) that can be easily removed after the hydroformylation step. This is often the most robust solution.
-
Ligand Choice: Use strongly coordinating phosphine ligands that can compete effectively with the amine for coordination sites on the rhodium center.
-
Acidic Co-catalysts: In some systems, the addition of a weak acid can protonate the substrate's amine, preventing it from coordinating to the catalyst. However, this approach needs careful optimization to avoid catalyst decomposition.
Below is a diagram illustrating the competing pathways in the hydroformylation of this compound and the influence of ligand choice.
Caption: Competing pathways in hydroformylation.
General FAQs
Q: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide. It is best stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Q: Are there any specific safety precautions I should take when handling this compound?
A: As with any amine-containing compound, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with plenty of water.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Hydroformylation (Linear Product Favored)
This protocol is a general starting point and should be optimized for your specific setup.
-
Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with Rh(acac)(CO)2 (1 mol%) and a bulky phosphine ligand (e.g., Xantphos, 4 mol%). Add degassed toluene (5 mL) and stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve this compound (1 mmol) in degassed toluene (5 mL). If amine protection is used, the protected substrate should be used here.
-
Reaction Execution: Transfer the substrate solution to a high-pressure reactor. Cannulate the catalyst solution into the reactor.
-
Pressurization: Seal the reactor, purge several times with syngas (1:1 CO/H2), and then pressurize to the desired pressure (e.g., 20 bar).
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or TLC.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the pressure. Concentrate the reaction mixture in vacuo and purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Intramolecular Hydroamination (Cyclization)
This protocol provides a general method for cyclization and requires optimization.
-
Reaction Setup: In a glovebox, add a suitable catalyst (e.g., a lanthanide-based catalyst, 5 mol%) to a Schlenk flask.
-
Substrate Addition: Add a solution of this compound (1 mmol) in a dry, aprotic solvent (e.g., toluene, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor by GC or NMR.
-
Workup: Upon completion, quench the reaction by carefully adding a few drops of water. Filter the mixture through a pad of Celite, concentrate the filtrate, and purify the resulting cyclic amine by distillation or column chromatography.
References
-
Fernández, I., et al. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. Available at: [Link]
-
Hartwig, J. F., et al. (2024). Remote Hydroamination of Disubstituted Alkenes by a Combination of Isomerization and Regioselective N–H Addition. Journal of the American Chemical Society. Available at: [Link]
-
Lledós, A., & Ujaque, G. (n.d.). ORIGIN OF REGIOSELECTIVITY IN METAL-CATALYZED HYDROAMINATION REACTIONS. IQCC. Available at: [Link]
-
LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
-
Liu, P., et al. (2023). Origins of Regioselectivity in CuH-Catalyzed Hydrofunctionalization of Alkenes. The Journal of Organic Chemistry. Available at: [Link]
-
Müller, T. E., & Hultzsch, K. C. (2011). Hydroamination of Alkenes. Organic Reactions. Available at: [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]
-
Allery, B. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. Available at: [Link]
-
Scurrell, M. S., et al. (1998). Improved regioselectivity in the hydroformylation reaction catalysed by zeolite-encapsulated rhodium(I) species. Chemical Communications. Available at: [Link]
-
Dastgir, S., et al. (2024). Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. RSC Sustainability. Available at: [Link]
-
Grobe, J., & Wessels, M. (1995). Studies on the Regioselectivity of the Hydroformylation with Alkenylalkoxysilanes. ResearchGate. Available at: [Link]
-
Pérez-Torrente, J. J., et al. (2022). Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation. ACS Catalysis. Available at: [Link]
-
Cera, G., & Ackermann, L. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available at: [Link]
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Bhanage, B. M., et al. (2009). Regioselectivity in Hydroformylation of Aryl Olefins Using Novel Rhodium Polyether Phosphinite Catalysts. Catalysis Letters. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Available at: [Link]
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Gande, V., & Shankaraiah, N. (2022). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistrySelect. Available at: [Link]
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LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]
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Wang, F., et al. (2021). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Journal of the American Chemical Society. Available at: [Link]
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Martina, S. L. X., et al. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. ResearchGate. Available at: [Link]
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Evans, M. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Available at: [Link]
-
Saito, A., et al. (2021). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]
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Al-dujaili, A. H., & Al-Zayadi, A. H. (2022). Triethyl Amine-Promoted Cyclization Reaction between Cyclopropenone and α-Halogenated Hydroxamate for the Synthesis of Polysubstituted 6H-1,3-Oxazin-6-one. ResearchGate. Available at: [Link]
Sources
Scale-up considerations for synthesis using "N-(2-methoxyethyl)but-3-en-1-amine"
Welcome to the technical support center for the synthesis and scale-up of N-(2-methoxyethyl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure your success in utilizing this versatile building block by providing scientifically sound and field-proven insights.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is most commonly achieved through the N-alkylation of 2-methoxyethylamine with a suitable 4-carbon electrophile, such as 4-bromobut-1-ene. This reaction, while straightforward in principle, presents several challenges, particularly during scale-up. The primary issues include controlling selectivity to avoid over-alkylation, managing reaction exotherms, and efficiently purifying the final product.[1][2][3][4]
This guide will focus on the N-alkylation pathway, providing a detailed protocol and addressing potential pitfalls.
Caption: Synthetic pathway for this compound via N-alkylation.
II. Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
2-Methoxyethylamine (≥99%)
-
4-Bromobut-1-ene (≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous acetonitrile to the flask. Begin stirring to create a slurry. Add 2-methoxyethylamine (1.2 equivalents) to the slurry.
-
Alkylation: Slowly add 4-bromobut-1-ene (1.0 equivalent) to the reaction mixture at room temperature. An exotherm may be observed. If the temperature rises significantly, use a water bath to maintain the temperature between 20-30°C.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and monitor the progress by TLC or GC-MS until the 4-bromobut-1-ene is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine) to afford the pure this compound.[6]
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Low or no conversion of starting materials | 1. Inactive 4-bromobut-1-ene. 2. Insufficient base. 3. Low reaction temperature. | 1. Use fresh or newly purchased 4-bromobut-1-ene. 2. Ensure potassium carbonate is anhydrous and use a sufficient excess (at least 1.5 equivalents). 3. Ensure the reaction is heated to reflux and maintained for an adequate duration. |
| Significant over-alkylation (formation of tertiary amine and quaternary salt) | 1. High local concentration of 4-bromobut-1-ene. 2. High reaction temperature. 3. Stoichiometry of reactants. | 1. Add the 4-bromobut-1-ene slowly to the reaction mixture. 2. Consider running the reaction at a lower temperature for a longer period. 3. Use a slight excess of 2-methoxyethylamine (1.2-1.5 equivalents). |
| Difficulty in purifying the product | 1. Co-elution of the product and byproducts during chromatography. 2. Product volatility leading to loss during solvent removal. | 1. Add a small amount of a volatile base like triethylamine (0.5-1%) to the eluent to improve peak shape and separation of amines on silica gel.[6] 2. Use a rotary evaporator with careful control of vacuum and bath temperature. For small-scale, consider Kugelrohr distillation if the boiling point is suitable. |
| Reaction turns dark or forms significant tar | 1. Decomposition of 4-bromobut-1-ene at high temperatures. 2. Presence of impurities in starting materials. | 1. Maintain a controlled reaction temperature and avoid excessive heating. 2. Ensure the purity of all reagents and use anhydrous solvents. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up this synthesis?
A1: The main challenge during scale-up is managing the exotherm of the reaction and preventing over-alkylation.[1] On a larger scale, the slow addition of the alkylating agent and efficient heat dissipation are crucial. The increased nucleophilicity of the secondary amine product makes it more reactive towards the alkylating agent than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[2][3][4]
Q2: Are there alternative synthetic routes to consider?
A2: Yes, reductive amination is a viable alternative. This would involve the reaction of but-3-enal with 2-methoxyethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[7][8] This method can sometimes offer better control over selectivity and avoid the use of alkyl halides.
Caption: Reductive amination pathway for the synthesis of this compound.
Q3: What are the key safety precautions for this reaction?
A3: Both 2-methoxyethylamine and 4-bromobut-1-ene are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11] The reaction should be performed in a well-ventilated fume hood. 4-Bromobut-1-ene is a lachrymator and is flammable. 2-Methoxyethylamine is corrosive and flammable.[10][11] Always consult the Safety Data Sheets (SDS) for all reagents before starting any work.
Q4: How can I effectively monitor the reaction progress?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, staining with potassium permanganate or ninhydrin can help visualize the amine products. GC-MS is a more quantitative method and can be used to determine the relative amounts of starting materials, product, and byproducts.[12]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation. Amines can be sensitive to air and light.
V. Analytical Data
Expected GC-MS Profile:
| Compound | Retention Time (Typical) | Key Mass Fragments (m/z) |
| 2-Methoxyethylamine | Early eluting | 75 (M+), 45, 30 |
| 4-Bromobut-1-ene | Varies with column and method | 134/136 (M+), 55, 41 |
| This compound | Intermediate | 129 (M+), 114, 84, 58, 45 |
| Over-alkylation Product | Later eluting | 183 (M+), and other fragments |
Note: Retention times and fragmentation patterns may vary depending on the specific GC-MS instrument and conditions used.
VI. References
-
ResearchGate. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]
-
Google Patents. Purification of secondary alkyl amines. Available from:
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National Center for Biotechnology Information. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]
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Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. Available from: [Link]
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Google Patents. Separation and purification of secondary alkyl primary amines. Available from:
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National Center for Biotechnology Information. Trichloroacetic acid fueled practical amine purifications. Available from: [Link]
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Google Patents. Process for the purification of aromatic amines. Available from:
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Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available from: [Link]
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Grokipedia. Amine alkylation. Available from: [Link]
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SpringerLink. Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Available from: [Link]
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Scholaris. Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents. Available from: [Link]
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Science Forums. Amine purification. Available from: [Link]
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ResearchGate. Challenges and development of enantioconvergent N-alkylation of.... Available from: [Link]
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ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available from: [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
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ACS Publications. Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Available from: [Link]
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Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link]
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National Center for Biotechnology Information. Branched Tertiary Amines from Aldehydes and α‐Olefins by Combined Multiphase Tandem Reactions. Available from: [Link]
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Dalton Transactions. A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Available from: [Link]
-
Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]
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YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]
-
ResearchGate. Different amines in reductive amination with undecanal. Conditions:.... Available from: [Link]
-
National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available from: [Link]
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YouTube. Amine Synthesis Reactions. Available from: [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
-
ResearchGate. A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Available from: [Link]
-
Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.. Available from: [Link]
-
Chemguide. preparation of amines. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]
-
ACS Publications. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]
-
ResearchGate. N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3.. Available from: [Link]
Sources
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Effect of solvent and temperature on "N-(2-methoxyethyl)but-3-en-1-amine" reactivity
Welcome to the technical support center for N-(2-methoxyethyl)but-3-en-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile bifunctional molecule. Our goal is to move beyond simple protocols and explain the causal relationships between reaction conditions—specifically solvent and temperature—and experimental outcomes.
Introduction: Understanding the Dual Reactivity of this compound
This compound is a valuable building block possessing two key functional groups: a secondary amine and a terminal alkene . This duality allows for a wide range of synthetic transformations, but it also necessitates careful control over reaction conditions to achieve selective reactivity. The secondary amine serves as a potent nucleophile and a base, while the alkene is susceptible to various addition reactions. The ether linkage is generally stable but can influence solubility and coordination. This guide focuses on reactions at the amine center, which is often the primary site of interest for derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The molecule has two principal reactive sites:
-
The Secondary Amine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a strong nucleophile and a moderate base.[1][2][3] This is the most common site for reactions such as alkylation, acylation, and reductive amination.[4][5][6]
-
The But-3-enyl Double Bond: The terminal alkene can undergo typical electrophilic addition reactions (e.g., hydrogenation, halogenation, hydroboration). However, under conditions tailored for nucleophilic reactions at the amine, the alkene is generally unreactive.
Q2: How does my choice of solvent impact the nucleophilicity of the amine?
Solvent selection is critical as it directly modulates the reactivity of the amine's lone pair.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the amine's lone pair. This creates a "solvent cage" around the nitrogen, which stabilizes the amine but significantly hinders its ability to act as a nucleophile in reactions like SN2 alkylations.[7]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)) do not have acidic protons and therefore do not form strong hydrogen bonds with the amine. This leaves the amine "naked" and highly nucleophilic, dramatically accelerating SN2 reaction rates.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexane) are generally poor choices as the amine and most common alkylating or acylating agents have limited solubility.
Q3: What is the general effect of increasing temperature on reactions involving this amine?
Increasing the reaction temperature typically increases the rate of all chemical reactions, in line with the Arrhenius equation. However, temperature can also impact selectivity:
-
Increased Rate: For sluggish reactions, raising the temperature provides the necessary activation energy to speed up the desired transformation.
-
Reduced Selectivity: Higher temperatures can provide enough energy to overcome the activation barrier for undesired side reactions. For instance, in reactions with alkyl halides, high temperatures tend to favor elimination (E2) pathways over substitution (SN2), leading to alkene byproducts.[7]
-
Thermal Degradation: At excessive temperatures, amines can undergo thermal degradation.[9] While this specific amine is relatively stable, prolonged heating above 150-200°C should be approached with caution, especially in the presence of catalysts or other reagents.
Q4: Is it possible to perform an N-alkylation on the amine without affecting the terminal alkene?
Yes, this is a standard and highly selective transformation. The conditions for SN2 alkylation of the amine (i.e., reaction with an alkyl halide in a polar aprotic solvent) are not suitable for initiating reactions at the electron-rich but non-activated alkene. The alkene remains intact throughout the process.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low yield or incomplete conversion in an N-alkylation reaction.
-
Possible Cause A: Suboptimal Solvent Choice.
-
Diagnosis: You are using a polar protic solvent like ethanol or methanol. The solvent is hydrogen-bonding to your amine, reducing its nucleophilicity.[10]
-
Solution: Switch to a polar aprotic solvent such as Acetonitrile (ACN) or DMF . This will enhance the amine's nucleophilic character and accelerate the reaction.[7][8]
-
-
Possible Cause B: In-situ Amine Neutralization.
-
Diagnosis: The SN2 reaction produces one equivalent of acid (e.g., HBr, HCl) for every equivalent of alkyl halide consumed. This acid protonates your starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction at a maximum of 50% conversion if run in a 1:1 molar ratio.[5][11]
-
Solution 1 (Stoichiometry): Use a 2:1 molar ratio of the amine to the alkylating agent. One equivalent acts as the nucleophile, and the second acts as a sacrificial base.
-
Solution 2 (External Base): Add a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (Hünig's base) or an inorganic base like K₂CO₃ to scavenge the acid as it is formed.
-
-
Possible Cause C: Insufficient Temperature.
-
Diagnosis: The reaction is clean but proceeds very slowly or stalls. The activation energy barrier is not being overcome.
-
Solution: Gently warm the reaction mixture. Start at 40-50°C and monitor by TLC or LC-MS. Be cautious not to overheat, which could trigger side reactions (see Problem 2).
-
Problem 2: Formation of multiple products, including a tertiary amine and a potential quaternary salt.
-
Possible Cause: Over-alkylation.
-
Diagnosis: The desired secondary amine product is itself a nucleophile and can compete with the starting material for the alkylating agent.[1][5][11] This is a common issue in amine alkylations.
-
Solution: Use a large excess (3-5 equivalents) of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting material. Alternatively, if the goal is the tertiary amine, using an excess of the alkylating agent and a base will drive the reaction to completion.
-
Problem 3: An unexpected alkene byproduct is detected during N-alkylation with a secondary or tertiary alkyl halide.
-
Possible Cause: Competing E2 Elimination.
-
Diagnosis: The amine is acting as a base rather than a nucleophile, abstracting a proton from the alkyl halide and leading to an elimination product. This is favored by high temperatures and sterically hindered alkyl halides.[7]
-
Solution:
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution and are more sensitive to temperature increases. Running the reaction at room temperature or slightly below may favor the SN2 pathway.
-
Assess the Substrate: If using a sterically hindered alkyl halide, consider an alternative synthetic route, such as reductive amination.
-
-
Data Summary & Key Parameters
The choice of solvent has a profound impact on the outcome of nucleophilic substitution reactions involving this compound.
| Solvent Type | Examples | H-Bonding with Amine? | Effect on SN2 Rate | Recommended For |
| Polar Protic | H₂O, Methanol, Ethanol | Yes (Strong) | Decreases Rate Significantly | Solvolysis, SN1 reactions |
| Polar Aprotic | DMF, DMSO, ACN, THF | No | Increases Rate Significantly | SN2 Alkylation/Acylation |
| Nonpolar | Toluene, Hexane, DCM | No | Varies (Solubility Issues) | Reactions with nonpolar substrates |
Visualizing Reaction Pathways
The diagram below illustrates the critical decision point between substitution (SN2) and elimination (E2) pathways, which is heavily influenced by temperature and substrate sterics.
Caption: Decision workflow for substitution vs. elimination.
Experimental Protocol: N-Benzylation of this compound
This protocol provides a practical example of a selective SN2 reaction at the amine center.
1. Reagent Preparation:
-
Dissolve this compound (1.0 eq) in dry Acetonitrile (ACN) in a round-bottom flask equipped with a magnetic stir bar.
-
Add finely ground anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) to the solution. This will act as the acid scavenger.
2. Reaction Execution:
-
To the stirring suspension, add Benzyl Bromide (1.05 eq) dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting amine.
-
If the reaction is sluggish, gently warm the mixture to 40°C.
3. Work-up and Purification:
-
Once the reaction is complete, filter the solid K₂CO₃ and wash the solid with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure to remove the ACN.
-
Dissolve the residue in Ethyl Acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-N-(2-methoxyethyl)but-3-en-1-amine.
References
-
Solvent Effects - Chemistry LibreTexts. (2022). Available at: [Link]
-
Solvent Effects - University of Calgary. Available at: [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates . ResearchGate. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines . ResearchGate. (2025). Available at: [Link]
-
Gjernes, E., et al. (2022). Impact of Solvent on the Thermal Stability of Amines . ACS Publications. Available at: [Link]
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Amine Reactivity - Michigan State University Department of Chemistry. Available at: [Link]
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Reactions of Amines - Chemistry LibreTexts. (2025). Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions . YouTube. Available at: [Link]
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Synthesis of Amines - Chemistry LibreTexts. (2025). Available at: [Link]
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Reactions of Amines . Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems . YouTube. Available at: [Link]
-
Evans, M. (2024). Synthesis and Reactions of Amines . YouTube. Available at: [Link]
-
CHAPTER 21: AMINES . Available at: [Link]
-
Ortiz, M. C., et al. (2014). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction . PMC - NIH. Available at: [Link]
-
Reactions of Amines - Chemistry LibreTexts. (2024). Available at: [Link]
-
Amine Reactivity - Michigan State University Department of Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines . Master Organic Chemistry. Available at: [Link]
-
Properties of amines - Chemistry LibreTexts. (2024). Available at: [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines . Master Organic Chemistry. Available at: [Link]
-
Basicity of Amines - Chemistry LibreTexts. (2025). Available at: [Link]
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Technical Support Center: Catalyst Deactivation & Recovery in Reactions with N-(2-methoxyethyl)but-3-en-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and recovery when using N-(2-methoxyethyl)but-3-en-1-amine in catalytic reactions. The unique structure of this substrate, containing both a Lewis basic amine and an ether functionality, presents specific challenges that require careful consideration for robust and efficient process development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered when working with amine-containing olefin substrates.
Q1: Why is my catalytic reaction showing low conversion or stalling completely when using this compound?
A1: The most common cause is catalyst poisoning .[1] The substrate, this compound, contains a secondary amine. The lone pair of electrons on the nitrogen atom can strongly coordinate to the active metal center of your catalyst.[2] This is a form of chemical deactivation where the substrate itself acts as a poison, blocking the active sites required for the catalytic cycle to proceed.[3] This binding is often strong, and in some cases irreversible, leading to a significant drop in or complete loss of catalytic activity.[4][5]
Q2: Are certain types of metal catalysts more susceptible to deactivation by this substrate?
A2: Yes. Late transition metals, particularly those from Groups 8-10 (e.g., Palladium, Rhodium, Ruthenium, Platinum), are highly susceptible to poisoning by Lewis basic functional groups like amines.[2][6] These metals are frequently used in key transformations like hydroformylation, hydrogenation, and cross-coupling reactions. The choice of catalyst is critical; for instance, while rhodium is excellent for hydroformylation, its complexes can be readily deactivated by coordinating amines.[7][8]
Q3: I'm using a heterogeneous catalyst (e.g., Pd/C). Am I still at risk for deactivation?
A3: Absolutely. While heterogeneous catalysts offer easier separation, they are not immune to deactivation. The primary issues you may face are:
-
Active Site Poisoning: The amine can adsorb onto the surface of the metal nanoparticles, blocking access for other reactants.[3]
-
Metal Leaching: The amine can act as a ligand, forming a soluble metal complex that leaches from the solid support into the reaction medium.[9] This not only deactivates the solid catalyst but also contaminates your product and can lead to undesired homogeneous catalysis in the solution.
Q4: Can I simply increase the catalyst loading to overcome the deactivation?
A4: While increasing the catalyst loading might restore the reaction rate to some extent, it is generally not an economically viable or scientifically elegant solution, especially when using precious metals like palladium or rhodium.[10] It can also lead to a higher concentration of metal impurities in the final product. A better approach is to understand the deactivation mechanism and implement strategies to prevent it or to regenerate the catalyst.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Reaction is Sluggish, Stalled, or Requires High Catalyst Loading
-
Primary Suspected Cause: Catalyst Poisoning by the Amine Moiety.
The lone pair on the nitrogen atom of your substrate directly competes with reactants for coordination sites on the metal center. This strong, non-productive binding effectively reduces the concentration of the active catalytic species.
-
Ligand Modification: The electronic and steric properties of the ligands on your metal catalyst are crucial. Using bulky ligands can create steric hindrance around the metal center, making it more difficult for the amine substrate to coordinate and poison the catalyst.[11]
-
Use of Additives: In some systems, the addition of a Lewis acid can transiently bind to the substrate's amine group, protecting the catalyst. This must be carefully screened, as the additive can interfere with the reaction. Alternatively, using an excess of a non-poisonous ligand can sometimes help displace the bound amine from the catalyst's coordination sphere.[12]
-
Catalyst Selection: Consider catalysts known for higher tolerance to amines. For instance, certain early transition metal or lanthanide catalysts have shown good performance in hydroamination reactions, as the amine is part of the intended catalytic cycle.[11]
Caption: Catalyst poisoning pathway.
Problem 2: Product Contamination with Catalyst Metal
-
Primary Suspected Cause: Metal Leaching (especially with heterogeneous catalysts).
Leaching occurs when the solid-supported metal is stripped from the support and dissolves into the reaction solution.[9] The amine substrate can facilitate this process by forming stable, soluble metal-amine complexes.
-
ICP-MS/AAS Analysis: Quantify the amount of leached metal in your crude product solution. This will confirm the extent of the problem.
-
Support Material Screening: The interaction between the metal nanoparticle and the support is critical. Test different supports (e.g., activated carbon, alumina, silica) as the nature of the support can influence the leaching rate.
-
Post-Reaction Scavenging: Treat the final reaction mixture with a metal scavenger. These are materials with a high affinity for dissolved metals, such as functionalized silica, activated carbon, or ion-exchange resins.[10] This purifies the product but does not solve the root cause of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Part 3: Catalyst Recovery & Regeneration Protocols
Reclaiming and reusing expensive catalysts is crucial for sustainable and cost-effective synthesis.[13][14]
Comparison of Recovery Techniques for Homogeneous & Heterogeneous Catalysts
| Recovery Technique | Catalyst Type | Principle | Advantages | Disadvantages | Typical Efficiency |
| Simple Filtration | Heterogeneous | Physical separation of solid catalyst from liquid product phase. | Simple, fast, low cost. | Ineffective if metal leaching occurs; risk of filter clogging. | >99% (of solid) |
| Adsorption/Scavenging | Homogeneous / Leached | Adsorption of dissolved metal onto a high-surface-area solid.[10] | High product purity; effective for trace metal removal. | Destructive to catalyst complex; scavenger is a consumable cost.[10] | 90-99% |
| Solvent Precipitation | Homogeneous | Addition of an anti-solvent to precipitate the catalyst complex.[14] | Recovers catalyst complex intact; relatively simple. | Requires large solvent volumes; potential for product co-precipitation. | 85-95% |
| Nanofiltration | Homogeneous | Separation based on molecular size using a solvent-stable membrane.[15] | Recovers catalyst in solution for immediate reuse; non-destructive.[15] | Requires specialized equipment; membrane stability can be an issue. | >95% |
Protocol 1: Regenerating a Poisoned Heterogeneous Catalyst (e.g., 10% Pd/C)
This protocol aims to remove the strongly adsorbed amine from the catalyst surface.
Objective: To strip the poisoning amine and reactivate the palladium surface.
Materials:
-
Spent Pd/C catalyst
-
Methanol
-
Deionized water
-
Dilute acetic acid solution (e.g., 1-5% v/v in water)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen source (for reactivation)
Procedure:
-
Recovery: After the reaction, filter the catalyst from the reaction mixture under an inert atmosphere to prevent oxidation.
-
Solvent Wash: Wash the recovered catalyst cake thoroughly with the reaction solvent (e.g., THF or Toluene) to remove residual product and substrate. Follow with a methanol wash.
-
Acidic Wash: Slurry the catalyst in a dilute aqueous acetic acid solution. The mild acid will protonate the amine, disrupting its coordination to the palladium surface and allowing it to be washed away. Stir for 1-2 hours at room temperature.
-
Neutralization Wash: Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Reactivation (Optional but Recommended): If the catalyst was exposed to air or if surface oxides are suspected, a reduction step is necessary. Place the dried catalyst in a suitable reactor, and pass a stream of hydrogen gas (diluted with nitrogen, e.g., 5% H₂) over it at an elevated temperature (consult catalyst specifications, typically 100-200 °C) for several hours.
-
Storage: Store the reactivated catalyst under an inert atmosphere.
Protocol 2: Recovery of a Homogeneous Rhodium-Phosphine Catalyst
This protocol uses solvent precipitation to recover a catalyst like that used in hydroformylation.[16]
Objective: To recover the soluble Rh-complex from the product solution.
Materials:
-
Reaction mixture containing the dissolved Rh-catalyst.
-
An anti-solvent in which the catalyst is insoluble but the product is soluble (e.g., hexane, pentane).
-
Inert gas (Nitrogen or Argon).
-
Schlenk filtration equipment.
Procedure:
-
Concentration: If necessary, carefully concentrate the reaction mixture under reduced pressure to increase the concentration of the catalyst.
-
Precipitation: Under a nitrogen atmosphere, slowly add the cold anti-solvent (e.g., hexane) to the stirred reaction mixture. The catalyst complex should precipitate as a solid. The volume of anti-solvent needed will depend on the system and must be determined empirically (e.g., start with 5-10 volumes).
-
Digestion: Allow the resulting slurry to stir at a low temperature (e.g., 0 °C) for 1-2 hours to maximize precipitation.
-
Filtration: Filter the solid catalyst using Schlenk filtration techniques to avoid exposure to air.
-
Washing: Wash the collected solid with fresh, cold anti-solvent to remove any entrained product.
-
Drying & Storage: Dry the recovered catalyst under high vacuum and store it under an inert atmosphere. Its activity should be re-assayed before reuse.
References
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
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candcs. (n.d.). Poisoning (catalyst poisoning). Retrieved from [Link]
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candcs. (n.d.). Poisoning (catalyst poisoning). Retrieved from [Link]
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Incore. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
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Liu, Z., et al. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free amidation of aldehyde with amine under mild conditions. RSC Publishing. Retrieved from [Link]
-
Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Hydroformylation of 1-Hexene in Supercritical Carbon Dioxide Using a Heterogeneous Rhodium Catalyst. 2. Evaluation of Reaction Kinetics. Retrieved from [Link]
-
ACS Publications. (n.d.). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis. Retrieved from [Link]
-
Cengage. (n.d.). Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. Retrieved from [Link]
-
ACS Publications. (n.d.). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved from [Link]
-
ResearchGate. (n.d.). Leaching results of catalysts and the ligand over the reaction time of the continuous experiment. Retrieved from [Link]
-
Encyclopedia.pub. (2023, April 20). The Functionalization of Alkenes. Retrieved from [Link]
-
PubMed. (2014). Leaching in metal nanoparticle catalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Retrieved from [Link]
-
MDPI. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselectivity in Hydroformylation of Aryl Olefins Using Novel Rhodium Polyether Phosphinite Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Hydroamination. Retrieved from [Link]
-
MDPI. (n.d.). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Recovery of Precious Metals in Spent Process Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US5288918A - Hydroformylation process.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alkenes. Retrieved from [Link]
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
-
YouTube. (2025, July 17). How Do Amines React With Other Chemicals?. Chemistry For Everyone. Retrieved from [Link]
-
OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Retrieved from [Link]
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ResearchGate. (n.d.). Improving the Catalytic Activity in Rhodium-Mediated Hydroformylation of Styrene by a Bis(N-heterocyclic silylene) Ligand. Retrieved from [Link]
-
NIH. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]
-
NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Alkene Reactions Practice Problems. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. Retrieved from [Link]
-
ScienceDirect. (n.d.). Tertiary amines - Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts.
-
ResearchGate. (2025, August 7). The rationalization of catalyst behaviour in the reductive amination of benzaldehyde with ammonia using a simple computer model. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways for amines. Retrieved from [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to the Analysis of N-(2-methoxyethyl)but-3-en-1-amine and Its Reaction Products
This guide provides an in-depth comparative analysis of the spectroscopic signatures of N-(2-methoxyethyl)but-3-en-1-amine and its key reaction products. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. We will explore how fundamental reactions—hydroboration-oxidation, ozonolysis, and polymerization—transform the starting material and how these transformations are unequivocally tracked using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Our approach is grounded in the principle of self-validating protocols, where experimental choices are justified by established chemical principles and the resulting data provides a clear, logical narrative of molecular change.
Spectroscopic Profile of the Starting Material: this compound
This compound is a homoallylic amine featuring three key functional groups: a secondary amine, a terminal alkene, and an ether. This unique combination provides a rich spectroscopic landscape that serves as our baseline for comparison.
Core Spectroscopic Features:
-
Infrared (IR) Spectroscopy: The presence of a secondary amine is confirmed by a single, sharp N-H stretching absorption between 3350-3310 cm⁻¹.[1] The terminal alkene is identified by its C=C stretch near 1640-1680 cm⁻¹ and a vinylic =C-H stretch between 3000-3100 cm⁻¹.[2][3] Additionally, characteristic C-H out-of-plane bending vibrations for a monosubstituted alkene appear around 910 and 990 cm⁻¹.[4] The ether linkage is revealed by a strong C-O stretch in the 1250-1020 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides a detailed map of the proton environment. Key signals include the vinyl protons of the butenyl group, which appear as complex multiplets in the deshielded region (~5.0-6.0 ppm). Protons on carbons adjacent to the nitrogen atom are typically found in the 2.3-3.0 ppm range.[5][6] The methoxy group (-OCH₃) presents as a sharp singlet around 3.3 ppm.
-
Mass Spectrometry (MS): In accordance with the nitrogen rule, the presence of a single nitrogen atom results in a molecular ion peak with an odd mass-to-charge ratio (m/z).[7][8] A primary and highly diagnostic fragmentation pathway for amines is α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, yielding a resonance-stabilized, nitrogen-containing cation.[7][9]
Analytical Workflow Overview
The following diagram outlines the general workflow for synthesizing and analyzing the reaction products discussed in this guide.
Caption: General workflow for synthesis and analysis.
Comparative Analysis: Hydroboration-Oxidation Product
Hydroboration-oxidation is a cornerstone reaction in organic synthesis that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[10][11] This two-step process provides an excellent case study for observing the complete transformation of the alkene functional group.
Reaction Pathway
Caption: Hydroboration-Oxidation Reaction Scheme. (Note: Images are placeholders for chemical structures)
Experimental Protocol: Hydroboration-Oxidation
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. Borane-THF complex (1.0 M solution in THF, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred for 2 hours. Causality: The use of THF stabilizes the highly reactive borane (BH₃), and the dropwise addition at low temperature controls the exothermic reaction.[12]
-
Oxidation: The flask is cooled again to 0 °C. Aqueous sodium hydroxide (3 M, 1.5 eq) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 eq). Causality: The basic peroxide solution facilitates the oxidation of the intermediate trialkylborane to the alcohol.[12][13]
-
Workup: The mixture is stirred at room temperature for 1 hour, then extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, 4-((2-methoxyethyl)amino)butan-1-ol.
Spectroscopic Comparison: Alkene vs. Alcohol
The conversion of the butenyl group to a butanol chain results in dramatic and easily identifiable spectroscopic changes.
| Spectroscopic Technique | Starting Material (Alkene) | Product (Alcohol) | Rationale for Change |
| IR Spectroscopy | ~3080 cm⁻¹ (=C-H stretch)~1642 cm⁻¹ (C=C stretch)910 & 990 cm⁻¹ (=C-H bend)[4] | Disappeared | Complete consumption of the alkene double bond. |
| No significant O-H band | Broad, strong band ~3400 cm⁻¹ | Formation of the hydroxyl (-OH) group, with broadening due to hydrogen bonding.[3] | |
| ¹H NMR | ~5.0-6.0 ppm (vinyl H's)~2.2 ppm (allylic H's) | Disappeared | Saturation of the carbon-carbon double bond. |
| No O-H signal | New broad singlet (variable ppm, D₂O exchangeable) | Introduction of the hydroxyl proton. | |
| Mass Spectrometry | Odd M⁺ peak | Increased odd M⁺ peak (by 18 amu) | Addition of H and OH across the double bond. |
Comparative Analysis: Ozonolysis Product
Ozonolysis is a powerful oxidative cleavage reaction that severs unsaturated carbon-carbon bonds.[14] When followed by a reductive workup (e.g., with dimethyl sulfide), alkenes are converted into aldehydes or ketones.[15][16] This provides a distinct product for spectroscopic comparison.
Reaction Pathway
Caption: Ozonolysis with Reductive Workup. (Note: Images are placeholders for chemical structures)
Experimental Protocol: Ozonolysis
-
Setup: A solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) is placed in a three-neck flask and cooled to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Ozone gas is bubbled through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone and the complete consumption of the alkene.[14][16] Causality: The low temperature is critical to stabilize the reactive ozonide intermediate.[17]
-
Workup: Excess ozone is removed by bubbling nitrogen gas through the solution. Dimethyl sulfide (DMS, 1.5 eq) is added, and the mixture is allowed to warm slowly to room temperature and stirred for 2 hours. Causality: DMS acts as a mild reducing agent to quench the ozonide and produce the desired aldehyde without over-oxidation to a carboxylic acid.[17][18]
-
Purification: The solvent is removed under reduced pressure to yield the crude product, 3-((2-methoxyethyl)amino)propanal.
Spectroscopic Comparison: Alkene vs. Aldehyde
The cleavage of the double bond to form a carbonyl group introduces highly characteristic spectroscopic markers.
| Spectroscopic Technique | Starting Material (Alkene) | Product (Aldehyde) | Rationale for Change |
| IR Spectroscopy | ~3080 cm⁻¹ (=C-H stretch)~1642 cm⁻¹ (C=C stretch) | Disappeared | Cleavage of the alkene double bond. |
| No significant C=O band | Strong, sharp band ~1730 cm⁻¹ Two weak bands ~2750 & 2850 cm⁻¹ | Formation of the aldehyde C=O group and its characteristic C-H stretches.[4][19] | |
| ¹H NMR | ~5.0-6.0 ppm (vinyl H's) | Disappeared | Cleavage of the alkene. |
| No aldehyde H signal | New singlet/triplet ~9.5-10.0 ppm | Appearance of the highly deshielded aldehyde proton. | |
| Mass Spectrometry | Odd M⁺ peak | Decreased odd M⁺ peak | Loss of a carbon atom (as formaldehyde) during the cleavage reaction. |
Comparative Analysis: Polymerization Product
The butenyl group can participate in polymerization reactions, transforming the small molecule into a macromolecule. The resulting polyamine will have drastically different spectroscopic properties, primarily characterized by signal broadening.
Reaction Pathway
Caption: Radical Polymerization Scheme. (Note: Images are placeholders for chemical structures)
Experimental Protocol: Radical Polymerization
-
Setup: this compound (monomer) is placed in a Schlenk flask with a suitable solvent (e.g., toluene) and a radical initiator such as Azobisisobutyronitrile (AIBN).
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The flask is heated under a nitrogen atmosphere to a temperature sufficient to decompose the initiator (e.g., 70-80 °C for AIBN) and maintained for several hours.
-
Isolation: The polymer is precipitated by pouring the cooled reaction mixture into a non-solvent (e.g., cold methanol or hexanes), filtered, and dried under vacuum.
Spectroscopic Comparison: Monomer vs. Polymer
Characterizing polymers requires a shift in interpretive focus from sharp, discrete signals to broad, overlapping resonances.
| Spectroscopic Technique | Starting Material (Monomer) | Product (Polymer) | Rationale for Change |
| IR Spectroscopy | Sharp alkene peaks (~3080, 1642 cm⁻¹) | Disappeared or greatly diminished | Consumption of the vinyl groups to form the polymer backbone. |
| Sharp, well-defined peaks | Broadened peaks for N-H, C-H, C-O stretches | The macromolecular structure contains a multitude of similar but slightly different local environments, causing signal overlap. | |
| ¹H NMR | Sharp, well-resolved multiplets for vinyl and alkyl protons. | Very broad, poorly resolved signals | Restricted molecular motion and the overlapping signals from many repeating units lead to significant signal broadening.[20][21] |
| Mass Spectrometry | Clear M⁺ peak | Not suitable (conventional MS) | Polymers have a distribution of molecular weights, not a single mass. Techniques like Gel Permeation Chromatography (GPC) are used for molecular weight analysis. |
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach provides a robust and definitive method for analyzing the reaction products of this compound. Each reaction—hydroboration-oxidation, ozonolysis, and polymerization—induces a unique and predictable set of changes in the IR, NMR, and MS spectra. By understanding the fundamental principles behind these techniques and the chemical transformations occurring, researchers can confidently identify reaction products, confirm the absence of starting materials, and gain a comprehensive understanding of the molecular structures they have synthesized. The comparative tables and protocols provided herein serve as a practical reference for designing and interpreting experiments in a scientifically rigorous manner.
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LibreTexts, Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][4]
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Hoveyda, A. H., et al. (2017). Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. NIH Public Access. [Link]
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A Comparative Guide to Reagents in Modern Heterocyclic Synthesis: Alternatives to N-(2-methoxyethyl)but-3-en-1-amine
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Its prevalence drives a continuous search for efficient, stereoselective, and versatile synthetic methodologies. One powerful strategy for constructing substituted piperidines is the aza-Prins cyclization, an acid-catalyzed reaction between a homoallylic amine and an aldehyde.[4][5] In this context, N-(2-methoxyethyl)but-3-en-1-amine has emerged as a noteworthy reagent. Its structure is deceptively simple: a reactive homoallylic amine core and an N-(2-methoxyethyl) substituent. This side chain, however, is not merely a placeholder; it can act as a coordinating group, influencing the stereochemical outcome of the cyclization through chelation control.
While effective, reliance on a single reagent can be limiting. The specific steric and electronic properties of the methoxyethyl group may not be optimal for all substrates, and the need for specific substitution patterns on the final heterocyclic ring often demands a more tailored approach. This guide provides an in-depth comparison of viable alternatives, moving beyond direct analogues to explore fundamentally different, yet highly effective, strategies for N-heterocycle synthesis. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in drug discovery and chemical synthesis to make informed decisions for their specific synthetic challenges.
The Benchmark: The Aza-Prins Cyclization with this compound
The primary utility of this compound is in the diastereoselective synthesis of 2,4-disubstituted piperidines via the aza-Prins cyclization. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which undergoes an intramolecular cyclization onto the pendant alkene. The methoxyethyl sidechain can coordinate to the Lewis acid promoter, organizing the transition state to favor specific diastereomeric outcomes.
Caption: General mechanism of the aza-Prins cyclization.
Part I: Direct Analogues & Modified Homoallylic Amines
The most direct alternatives involve modifying the N-substituent of the but-3-en-1-amine core. The choice of this group is critical as it dictates reactivity, stereocontrol, and the conditions required for its potential removal.
N-Sulfonyl Homoallylic Amines (e.g., N-Tosyl-but-3-en-1-amine)
N-Sulfonamides are perhaps the most widely used activators for aza-Prins cyclizations.[5][6] The powerful electron-withdrawing nature of the sulfonyl group (e.g., tosyl, nosyl) significantly increases the electrophilicity of the iminium ion intermediate, accelerating the cyclization step.
-
Expertise & Experience: The choice of a sulfonamide is a deliberate one to overcome the sluggish reactivity of less-activated systems, such as simple N-alkyl amines. While N-benzyl or N-Boc groups are common in amine chemistry, they often fail to promote aza-Prins cyclization under standard conditions because they do not sufficiently activate the iminium ion.[5]
-
Trustworthiness: This method is highly reliable for a broad range of aldehydes. However, the primary drawback is the harsh conditions often required to remove the sulfonyl protecting group (e.g., dissolving metal reduction), which may not be compatible with sensitive functional groups in complex molecules.
Homoallylic Amines with Chiral Auxiliaries
To achieve enantioselectivity, a chiral auxiliary can be incorporated into the amine structure. This represents a significant strategic advantage over racemic methods, providing access to enantiopure piperidines.
-
Expertise & Experience: We have previously found that simple chiral auxiliaries like α-methylbenzylamine can be inefficient for directing stereochemistry in these reactions.[5] More rigid, specially designed platforms are required. For instance, chiral morpholin-2-ones can serve as excellent homoallylic amine precursors. The steric bulk of substituents on the auxiliary can effectively block one face of the molecule during the nucleophilic trapping step, leading to high diastereoselectivity.[5]
-
Trustworthiness: The auxiliary approach provides a robust pathway to enantiopure products. The auxiliary is designed for easy cleavage (e.g., via hydrogenolysis or hydrolysis) post-cyclization to reveal the N-H piperidine.
Homopropargyl Amines
Replacing the alkene with an alkyne opens up the alkynyl aza-Prins cyclization. This is not just a minor substitution; it fundamentally alters the synthetic potential of the product.
-
Expertise & Experience: The cyclization of homopropargyl amines in the presence of a halide source (e.g., NaI, TMSBr) terminates to form a vinyl halide.[6] This vinyl halide is not a synthetic dead-end but a versatile functional handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid elaboration of the piperidine core. This strategy is a powerful example of planning for subsequent diversification from the very first step.
| Reagent Type | Key Advantage | Key Disadvantage | Typical Promoter | Deprotection |
| N-(2-methoxyethyl) | Potential for chelation control | Moderate reactivity | Lewis/Brønsted Acid | Not typically removed |
| N-Sulfonyl | High reactivity, broad scope | Harsh removal conditions | Lewis/Brønsted Acid | Na/NH₃, Mg/MeOH |
| Chiral Auxiliary | Enantioselectivity | Multi-step auxiliary synthesis | Lewis/Brønsted Acid | Hydrogenolysis, etc. |
| Homopropargyl | Product has vinyl halide handle | Harsher conditions may be needed | Acid + Halide Source | N-group dependent |
Table 1. Comparison of Homoallylic Amine Alternatives for Aza-Prins Cyclizations.
Part II: Alternative Strategic Approaches to Piperidines
Instead of modifying the homoallylic amine, a researcher can opt for entirely different synthetic strategies that bypass the aza-Prins cyclization altogether. The choice of strategy depends on the desired substitution pattern and available starting materials.
Caption: Major strategic pathways to substituted piperidine cores.
Catalytic Hydrogenation of Pyridines
The reduction of substituted pyridines is one of the most direct and atom-economical methods to access the piperidine core.[1]
-
Expertise & Experience: The key challenge in pyridine hydrogenation is controlling stereoselectivity. For di- or polysubstituted pyridines, different catalysts can provide access to either cis or trans isomers. For example, heterogeneous catalysts like cobalt often lead to cis products, while certain homogeneous iridium or rhodium catalysts can be tuned with specific ligands to achieve high diastereoselectivity.[1] This method is particularly powerful for accessing all-cis multifluorinated piperidines, which are of high interest in drug development.
-
Trustworthiness: This is a robust and scalable method, widely used in industry. The availability of a vast number of substituted pyridine starting materials makes it a highly versatile approach.
Intramolecular Cyclization of Acyclic Precursors
Building the piperidine ring from a linear precursor via an intramolecular C-N bond formation is a classic and reliable strategy.[7]
-
Aza-Michael Addition: This involves the intramolecular addition of a pendant amine to an α,β-unsaturated carbonyl moiety. The stereochemical outcome is often dictated by the substrate, leading to thermodynamically stable cis-2,6-disubstituted piperidines.[8] This method is a cornerstone for creating piperidones, which can be further reduced or functionalized.
-
Reductive Amination: An intramolecular reaction between an amine and a ketone or aldehyde within the same molecule, typically mediated by a reducing agent like sodium triacetoxyborohydride, is a mild and efficient way to form the piperidine ring.
-
Dieckmann Cyclization: This base-promoted intramolecular condensation of a diester containing a nitrogen in the backbone is a powerful method for producing substituted piperidine-2,4-diones.[9]
Multi-Component Reactions (MCRs)
MCRs construct complex molecules by combining three or more starting materials in a single pot, offering exceptional efficiency.
-
Expertise & Experience: Transition metal-catalyzed MCRs can generate complex piperidine frameworks in a single step.[10] For example, palladium-catalyzed sequences can bring together multiple components to rapidly build molecular complexity, avoiding the need for isolating intermediates and reducing waste. This is a state-of-the-art approach for generating diverse libraries of compounds for screening.
Experimental Protocols
Protocol 1: Representative Aza-Prins Cyclization
(Based on the general procedure for TFA-promoted cyclization)[4]
-
To a solution of the N-substituted homoallylic amine (1.0 equiv) in acetonitrile (0.1 M), add the desired aldehyde (1.5 equiv).
-
Add aqueous formaldehyde (10 equiv) and trifluoroacetic acid (TFA, 1.0 equiv).
-
Stir the reaction mixture at ambient temperature for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired piperidine derivative.
Protocol 2: Representative Catalytic Hydrogenation of a Pyridine Derivative
(Based on general procedures for heterogeneous catalysis)[1]
-
In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 equiv) in a suitable solvent (e.g., methanol, acetic acid).
-
Add the catalyst (e.g., 5 mol% Cobalt on Titanium Nanoparticles).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If an acidic solvent was used, neutralize with a base and perform an aqueous workup.
-
Purify the crude product by distillation or column chromatography to yield the substituted piperidine.
Conclusion and Outlook
This compound is a valuable tool for the synthesis of 2,4-disubstituted piperidines. However, the modern synthetic chemist has a much broader arsenal of reagents and strategies at their disposal.
-
For direct, stereoselective access to complex piperidines via cyclization, N-sulfonyl and chiral auxiliary-containing homoallylic amines offer superior reactivity and enantiocontrol.
-
When further functionalization is a priority, homopropargyl amines provide a gateway to a vast chemical space through cross-coupling chemistry.
-
For ultimate efficiency and access to diverse substitution patterns, especially in industrial settings, the catalytic hydrogenation of pyridines remains a benchmark strategy.
-
Finally, classic intramolecular cyclizations and modern multi-component reactions provide robust and flexible alternative pathways that can be tailored to almost any synthetic target.
The optimal choice is dictated by the specific goals of the synthesis: the desired substitution pattern, the need for stereochemical purity, scalability, and the potential for downstream diversification. By understanding the causality and trade-offs behind each method, researchers can more effectively navigate the path to their target N-heterocycles.
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Clayden, J., & Read, B. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. PMC - PubMed Central. [Link]
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Lipeeva, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Scott, J. P., & Williams, C. M. (2015). A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. Chemical Science. [Link]
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Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH Public Access. [Link]
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Veselý, J., & Číhalová, S. (2017). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]
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Rycek, L., & Dudley, G. B. (2023). Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry. [Link]
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Davies, S. G., et al. (2003). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]
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Nevalainen, V. (2003). Recent advances in the synthesis of piperidones and piperidines. ARKIVOC. [Link]
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Donoghue, P. J., et al. (2012). Synthesis of the homoallylic amine 14 and scope of the aza-Prins–Ritter reaction to give amides 15 a–g. ResearchGate. [Link]
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Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
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Al-Zoubi, R. M. (2013). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Kumar, R., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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McElroy, C. R., et al. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. ResearchGate. [Link]
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Roy, K., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. [Link]
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Schepmann, D., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
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Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]
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A Comparative Guide to the Definitive Structural Validation of N-(2-methoxyethyl)but-3-en-1-amine Synthesis Products by X-ray Crystallography
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of drug discovery and materials science, the precise molecular structure of a synthesized compound is its most fundamental attribute. N-(2-methoxyethyl)but-3-en-1-amine, a versatile building block, presents a case where subtle isomeric or structural ambiguities can have profound impacts on downstream applications. Its synthesis, while seemingly straightforward, can yield a variety of products including regioisomers or oligomeric byproducts. Therefore, relying on analytical techniques that provide only inferential data, such as mass spectrometry or even standard nuclear magnetic resonance (NMR) spectroscopy, can introduce an unacceptable level of uncertainty.
This guide provides an in-depth technical comparison of analytical methods for the structural validation of this compound. It establishes single-crystal X-ray crystallography (SCXRD) as the unequivocal gold standard for this purpose. We will explore the causality behind the experimental choices in the crystallographic workflow, contrast its definitive data with the information gleaned from alternative techniques, and provide actionable protocols for researchers seeking the highest level of confidence in their synthesized products.
Synthesis Context: Potential Products and Impurities
A common and efficient route to synthesize secondary amines like this compound is through the direct N-alkylation of a primary amine.[1][2] A plausible pathway involves the SN2 reaction of 2-methoxyethylamine with an appropriate butenyl halide, such as 4-bromobut-1-ene, in the presence of a non-nucleophilic base.
Plausible Synthetic Route:
-
Reactants: 2-methoxyethylamine, 4-bromobut-1-ene
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Acetonitrile (CH₃CN)
While this method is effective, it is not without potential complications that necessitate rigorous validation:
-
Over-alkylation: The desired secondary amine product can react further with the alkyl halide to form a tertiary amine.
-
Isomerization: Under certain conditions, the terminal double bond of the butenyl group could potentially migrate.
-
Unreacted Starting Materials: Incomplete reactions can leave residual primary amine or alkyl halide.
These potential outcomes underscore the need for an analytical method that can resolve not just the presence of the target molecule, but its exact connectivity and three-dimensional arrangement, a task for which X-ray crystallography is uniquely suited.[3][4]
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD provides a direct, three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[3][4][5] Unlike spectroscopic methods that provide data averaged over a bulk sample in solution, crystallography provides a precise snapshot of the molecule in its solid, crystalline state.
Experimental Workflow: From Powder to Proof
The journey from a synthesized powder to a definitive crystal structure is a multi-step process where each stage is critical for success. Crystallization, often considered more of an art than a science, is frequently the most challenging step.[5][6]
Caption: Experimental workflow from synthesis to validated crystal structure.
Detailed Protocol 1: Crystal Growth of this compound
Rationale: The goal is to create a supersaturated solution from which the molecule can slowly precipitate, allowing for the formation of a highly ordered, single crystal. The choice of solvent is paramount; an ideal solvent dissolves the compound when warm but has limited solubility at room or lower temperatures. For a polar amine like our target, a range of protic and aprotic solvents should be screened. Slow evaporation is often the simplest and most effective method for small molecules.[6]
Methodology: Slow Evaporation
-
Solvent Screening: In separate small vials, test the solubility of ~5 mg of the purified product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof). Identify a solvent system in which the compound is soluble but not excessively so. A 9:1 mixture of hexane and ethyl acetate is a promising starting point.
-
Preparation of Saturated Solution: Dissolve 10-20 mg of the purified amine in the chosen solvent system in a clean, small vial (e.g., a 4 mL vial). Gently warm the solution if necessary to ensure complete dissolution.
-
Slow Evaporation Setup: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few needle punctures. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench. Allow the solvent to evaporate slowly over several days to weeks.
-
Monitoring: Observe the vial periodically for the formation of small, clear crystals. Avoid disturbing the vial, as this can lead to the formation of polycrystalline powder rather than a single, high-quality crystal.
Detailed Protocol 2: Structure Validation and Data Interpretation
Rationale: The raw diffraction data is processed to generate a model of the crystal structure. The quality and correctness of this model must be rigorously validated. The Crystallographic Information File (CIF) is the standard format for archiving crystal structure data.[7] The International Union of Crystallography (IUCr) provides the checkCIF service, an essential tool for validating the syntax, consistency, and chemical reasonableness of a CIF.[8][9][10]
Methodology: CIF Validation
-
CIF Generation: After structure solution and refinement using software like Olex2, SHELX, or CRYSTALS, a CIF file is generated. This file contains all relevant information: cell parameters, space group, atomic coordinates, thermal parameters, and experimental details.
-
Submission to checkCIF: Upload the generated CIF file to the IUCr's web-based checkCIF service (checkcif.iucr.org).[10]
-
Analysis of the Validation Report: The service will produce a report with alerts categorized by severity (A, B, C, G).
-
Level A/B Alerts: These indicate potentially serious errors or unusual findings that require immediate attention.[11] Examples include incorrect space group assignments, unusually high R-factors, or chemically unreasonable bond lengths. These must be investigated and resolved by re-refining the structure or re-collecting the data.
-
Level C/G Alerts: These are typically less severe, often informational or suggestive. They might point out missing experimental details or parameters that are slightly outside the norm but may be acceptable with proper justification.
-
-
Finalization: A "clean" CIF, free of major alerts, is the final product, representing a fully validated crystal structure ready for publication or database deposition.
Comparative Analysis with Alternative Techniques
While SCXRD is definitive, other techniques provide complementary and valuable information. A multi-faceted analytical approach is often the most robust strategy.
Caption: Logic diagram for selecting an appropriate analytical technique.
Data Comparison Table
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Powder X-ray Diffraction (PXRD) |
| Information Provided | Absolute 3D structure, connectivity, bond lengths/angles, stereochemistry, crystal packing.[3][4] | Atomic connectivity, solution-state conformation, relative proton counts, chemical environment.[12] | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Crystalline phase identification (polymorphism), lattice parameters of bulk material.[13][14] |
| Sample Requirement | Single, high-quality crystal (typically 0.1-0.3 mm).[15] | ~5-10 mg dissolved in deuterated solvent. | Micrograms to nanograms. | ~10-20 mg of polycrystalline powder.[13] |
| Key Strength | Unambiguous and definitive structural proof. | Excellent for assessing purity and structure of the bulk sample in solution. | High sensitivity and accurate mass determination. | Fingerprinting crystalline phases in a bulk sample. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow.[5][15] | Indirect structural information; can have overlapping signals; provides no solid-state data. | Provides no stereochemical or connectivity information. | Structure solution is complex and often not definitive; amorphous content is not detected.[13] |
| Ambiguity Level | None, if a high-quality structure is obtained. | Low to moderate; interpretation can be complex for novel structures. | High; isomers cannot be distinguished without fragmentation analysis. | Moderate to high for de novo structure solution. |
Case Study: Hypothetical Data for this compound
-
NMR/MS Results: A researcher synthesizes the target compound. ¹H NMR shows peaks consistent with the methoxy, ethyl, and butenyl groups. Mass spectrometry (e.g., ESI-MS) shows a clear peak at m/z 130.232, corresponding to the protonated molecule [M+H]⁺ (calculated for C₇H₁₆NO⁺: 130.123). This data strongly suggests the product is correct. However, it cannot definitively rule out a regioisomer, such as N-(2-methoxyethyl)-but-2-en-1-amine, which would have a very similar mass and potentially overlapping NMR signals.
-
SCXRD Resolution: A single crystal is successfully grown and analyzed. The crystallographic data refinement results in the structure shown below and provides a set of definitive quality metrics.
Table: Hypothetical Crystallographic Data
| Parameter | Value | Significance |
| Chemical Formula | C₇H₁₅NO | Confirms elemental composition in the crystal. |
| Formula Weight | 129.20 | Matches expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Unambiguously defines the symmetry operations. |
| R₁ [I > 2σ(I)] | 0.045 | Low value indicates a good fit between the model and observed data. |
| wR₂ (all data) | 0.115 | A weighted R-factor; also indicates a good refinement. |
| Goodness-of-Fit (S) | 1.05 | A value close to 1.0 indicates a good model. |
The solved crystal structure would irrefutably show the double bond at the terminal (C3-C4) position, confirming the product is indeed This compound and not an isomer. It provides precise bond lengths and angles, offering a level of structural detail unattainable by other methods.
Conclusion
For the validation of synthesis products like this compound, a multi-technique approach provides the most comprehensive understanding. NMR and MS are indispensable for initial confirmation of identity and assessment of bulk purity. However, when absolute, unambiguous proof of structure is required—a prerequisite for patent applications, regulatory submissions, and foundational scientific research—single-crystal X-ray crystallography stands alone. It is the only technique that moves beyond suggestion and inference to provide a direct, high-resolution visualization of the molecular truth. By integrating rigorous crystallographic validation into the research workflow, scientists can eliminate structural ambiguity and build their subsequent work on a foundation of absolute certainty.
References
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- Crystallization of small molecules. (n.d.).
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- X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. (2011). PubMed.
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- checkCIF data validation tests. (n.d.).
- X-ray Crystallography. (2022). Chemistry LibreTexts.
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- X-ray crystallography. (2024). In Wikipedia.
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- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
- This compound. (n.d.). LabSolu.
- X-ray Crystallography. (2023). Chemistry LibreTexts.
- Gorelik, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 5), 536–545.
- Dinnebier, R. E., & van Smaalen, S. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Chemistry – A European Journal, 29(10), e202203241.
- Deschamps, J. R., & Miller, K. D. (2013). X-Ray Crystallography of Chemical Compounds. In Methods in molecular biology (Clifton, N.J.) (Vol. 924, pp. 499–522).
- Processes for the synthesis of tertiary amines. (2009).
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
- Pearson, W. H., Aponick, A., & Dietz, A. L. (2006). Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis. The Journal of Organic Chemistry, 71(9), 3533–3539.
- Synthesis of Amines. (2025). Chemistry LibreTexts.
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 224.
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A Comparative Guide to the Reactivity of N-Alkoxyethyl Substituted Amines for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the selection of an appropriate amine building block is a critical decision that profoundly influences reaction outcomes, molecular properties, and ultimately, the efficacy of the final active pharmaceutical ingredient (API). Among the diverse classes of amines, N-alkoxyethyl substituted amines have emerged as a versatile and valuable group, offering a unique combination of reactivity and physicochemical properties. This guide provides an in-depth, objective comparison of the reactivity of N-alkoxyethyl substituted amines with other commonly employed amine alternatives, supported by experimental data and established chemical principles. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Understanding the Reactivity Landscape of Amines
The reactivity of an amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. This lone pair dictates the amine's ability to act as a Brønsted-Lowry base (a proton acceptor) and as a nucleophile (an electron pair donor to an electrophilic center). The key factors influencing this reactivity are:
-
Inductive Effects: Electron-donating groups (EDGs) attached to the nitrogen, such as alkyl groups, increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced reactivity.
-
Steric Hindrance: The size and spatial arrangement of the substituents on the nitrogen atom can impede its approach to an electrophile. This steric hindrance can significantly reduce nucleophilicity, even if the amine is electronically rich.
-
Solvation Effects: In solution, the stabilization of the protonated amine (the conjugate acid) by solvent molecules plays a crucial role in determining basicity. Primary and secondary amines, with more N-H bonds, are generally better solvated than tertiary amines.
-
Hybridization: The hybridization of the nitrogen atom affects the availability of the lone pair. For instance, the lone pair in an sp²-hybridized nitrogen (as in anilines) is less available due to delocalization into the aromatic ring, making these amines less basic than their sp³-hybridized alkylamine counterparts.[1]
The N-Alkoxyethyl Substituent: A Unique Modulator of Reactivity
The N-alkoxyethyl group, characterized by the R-O-CH₂-CH₂- moiety, introduces a distinct set of electronic and steric properties compared to simple alkyl or hydroxyalkyl substituents. The presence of the ether oxygen atom within the substituent has several important implications for the reactivity of the parent amine.
Electronic Effects
The oxygen atom in the alkoxyethyl group is electronegative and can exert a -I (negative inductive) effect, which would be expected to decrease the electron density on the nitrogen and thus reduce its basicity and nucleophilicity. However, the overall electronic influence is more nuanced. The flexible ethyl chain can adopt conformations that minimize this inductive withdrawal. Furthermore, the potential for intramolecular hydrogen bonding in certain contexts can influence the reactivity profile.
Steric and Conformational Effects
The N-alkoxyethyl group is bulkier than a simple methyl or ethyl group, which can introduce a degree of steric hindrance. However, its conformational flexibility allows it to adapt its shape to minimize steric clashes during a reaction, a feature not as prominent in more rigid substituents.
Comparative Reactivity Analysis
To provide a clear and objective comparison, we will examine the reactivity of N-alkoxyethyl substituted amines in two key chemical transformations: basicity (protonation) and nucleophilic substitution. We will compare them with analogous primary, secondary, and tertiary alkylamines, as well as with the structurally related ethanolamines.
Basicity (pKa) Comparison
| Amine Class | Representative Amine | pKa of Conjugate Acid (approx.) | Reference |
| Primary Alkylamine | Ethylamine | 10.67 | [2] |
| Secondary Alkylamine | Diethylamine | 10.93 | [2] |
| Tertiary Alkylamine | Triethylamine | 10.75 | [2] |
| Primary Ethanolamine | Ethanolamine | 9.50 | |
| Primary N-Alkoxyethylamine | 2-Methoxyethylamine | ~9.5 - 10.0 (estimated) | |
| Secondary N-Alkoxyethylamine | Bis(2-methoxyethyl)amine | ~9.0 - 9.5 (estimated) |
Note: Estimated pKa values for N-alkoxyethyl amines are based on the expected electronic effects of the alkoxy group relative to a hydroxyl group and the general trends in amine basicity. Precise experimental determination is recommended for specific applications.
Discussion of Basicity Trends:
-
Alkylamines vs. N-Alkoxyethyl Amines: The presence of the electronegative oxygen in the alkoxyethyl chain is expected to make N-alkoxyethyl amines slightly less basic than their simple alkylamine counterparts due to the inductive electron-withdrawing effect.
-
Ethanolamines vs. N-Alkoxyethyl Amines: N-alkoxyethyl amines are generally expected to be slightly more basic than the corresponding ethanolamines. The hydroxyl group in ethanolamines is more electron-withdrawing than an ether group, leading to a lower pKa.
-
Primary vs. Secondary N-Alkoxyethyl Amines: Similar to simple alkylamines, secondary N-alkoxyethyl amines are expected to be slightly more basic than their primary counterparts due to the inductive effect of the additional alkyl group.
Nucleophilicity in S_N2 Reactions
Nucleophilicity refers to the rate at which a nucleophile attacks an electrophilic carbon atom. While strongly correlated with basicity, it is also highly sensitive to steric effects.[3] A direct comparison of reaction rates is the most accurate way to assess nucleophilicity.
Workflow for Comparative Kinetic Analysis of Amine Nucleophilicity
Caption: Workflow for determining the comparative nucleophilicity of amines through kinetic analysis.
Expected Reactivity Trends in Nucleophilic Substitution:
-
N-Alkoxyethyl Amines vs. Alkylamines: Due to the combination of a slightly reduced intrinsic nucleophilicity (from the ether oxygen's inductive effect) and potentially increased steric bulk, N-alkoxyethyl amines are expected to be slightly less reactive nucleophiles than their corresponding simple alkylamines in S_N2 reactions.
-
N-Alkoxyethyl Amines vs. Ethanolamines: N-alkoxyethyl amines are likely to be more potent nucleophiles than ethanolamines. The free hydroxyl group in ethanolamines can engage in hydrogen bonding with the solvent, which can decrease its nucleophilicity. Additionally, the hydroxyl proton can be acidic, leading to potential side reactions.
Experimental Protocols
Synthesis of N-(2-alkoxyethyl)alkanamides and their Hydrolysis to N-Alkoxyethyl Amines
A common and efficient method for the synthesis of N-alkoxyethyl amines involves the reaction of a 2-oxazoline with an alcohol, followed by hydrolysis of the resulting N-(2-alkoxyethyl)alkanamide.[4]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-alkoxyethyl amines from 2-oxazolines.
Step-by-Step Protocol for the Synthesis of N-(2-Methoxyethyl)ethanamide and 2-Methoxyethylamine:
-
Reaction Setup: In a high-pressure reactor, combine 2-methyl-2-oxazoline and absolute methanol.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide.
-
Reaction Conditions: Seal the reactor and heat the mixture to approximately 160-165°C with stirring for several hours.
-
Workup and Purification of Amide: After cooling, the reaction mixture is filtered and the resulting N-(2-methoxyethyl)ethanamide can be purified by distillation.
-
Hydrolysis to Amine: The purified N-(2-methoxyethyl)ethanamide is then subjected to hydrolysis under acidic or basic conditions to yield the final 2-methoxyethylamine.[4]
Applications in Drug Development and Organic Synthesis
The unique reactivity profile of N-alkoxyethyl substituted amines makes them valuable in several areas:
-
Pharmaceutical Synthesis: The alkoxyethyl moiety can improve the pharmacokinetic properties of a drug molecule, such as solubility and membrane permeability. Their modulated basicity can also be crucial for optimal drug-receptor interactions. 2-Methoxyethylamine, for instance, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5][6]
-
Fine Chemical Synthesis: As versatile intermediates, they are used in the production of agrochemicals, dyes, and other specialty chemicals.[6]
-
Corrosion Inhibitors and Surfactants: The amphiphilic nature of some N-alkoxyethyl amines makes them suitable for use as corrosion inhibitors and in the formulation of surfactants.[7]
Conclusion
N-alkoxyethyl substituted amines represent a class of compounds with a finely tuned reactivity that positions them between the highly reactive simple alkylamines and the less reactive ethanolamines. The presence of the ether linkage provides a handle for modulating both basicity and nucleophilicity, while also influencing important physicochemical properties. While direct, comprehensive comparative kinetic data remains an area for further investigation, the established principles of physical organic chemistry, coupled with the available synthetic protocols, provide a strong foundation for the rational application of these valuable building blocks in research, and drug development. The experimental workflows outlined in this guide offer a template for researchers to generate their own comparative data, ensuring the selection of the optimal amine for their specific synthetic challenge.
References
-
Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333–8342. [Link]
-
MySkinRecipes. (n.d.). N-(2-Methoxyethyl)methylamine. Retrieved from [Link]
- U.S. Patent No. 4,024,184 A. (1977). Preparation of N-(2-alkoxyethyl)
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed pseudo-first-order reaction rate constant s in ethanol at 298 K. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
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OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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A Comparative Guide to Enantioselective Synthesis Using a Novel Chiral Auxiliary: Derivatives of N-(2-methoxyethyl)but-3-en-1-amine
This guide provides a comprehensive analysis of a novel chiral auxiliary scaffold, derived from N-(2-methoxyethyl)but-3-en-1-amine, for applications in enantioselective synthesis. We will objectively compare its projected performance in key synthetic transformations against established alternatives, supported by mechanistic insights and detailed experimental protocols designed for researchers, scientists, and drug development professionals.
Introduction: The Quest for Stereochemical Control
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where a molecule's biological activity is often dictated by its absolute stereochemistry.[1] Chiral auxiliaries are powerful tools in this endeavor; they are stereogenic groups temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one stereoisomer in excess over the other.[2][3] An ideal auxiliary should be readily available in both enantiomeric forms, induce high levels of stereoselectivity, and be easily removed without racemization of the product.[3]
The Proposed Auxiliary: Design and Synthesis
The core structure of our proposed auxiliary combines two key features: a chiral backbone derived from but-3-en-1-amine and an N-methoxyethyl group. The chirality can be installed at the C2 position of the butenyl chain, creating a stereocenter that can effectively bias the facial approach of electrophiles in reactions of the corresponding amides. The methoxyethyl group is anticipated to play a crucial role in chelation control, particularly in metal-mediated reactions.
A plausible synthetic route begins with a commercially available chiral amino alcohol, which is then protected, elaborated, and finally functionalized with the methoxyethyl group. This approach allows for the synthesis of both enantiomers of the auxiliary, a critical requirement for accessing either enantiomer of the target molecule.
Comparative Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction.[5] The efficacy of a chiral auxiliary is measured by its ability to control the diastereoselectivity of the alkylation of its corresponding amide enolate.
Mechanism of Stereocontrol
We propose that upon deprotonation with a lithium base like LDA, the amide derived from our auxiliary forms a Z-enolate. The lithium cation is chelated by both the enolate oxygen and the ether oxygen of the methoxyethyl sidearm. This forms a rigid, bicyclic-like transition state that exposes one face of the enolate to electrophilic attack while the other is sterically shielded by the chiral director on the butenyl backbone.
Caption: Proposed transition state for asymmetric alkylation.
Note: The image in the DOT script is a placeholder. A proper chemical drawing would be inserted here.
Performance Comparison
To evaluate its potential, we compare the projected performance of the this compound derived auxiliary with the well-established Evans' oxazolidinone and pseudoephenamine auxiliaries in a benchmark alkylation reaction (e.g., propionamide enolate with benzyl bromide).[6]
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) of Product | Reference |
| Proposed Auxiliary | BnBr | >95 (Projected) | >98:2 (Projected) | >99% (Projected) | - |
| Evans' Oxazolidinone | BnBr | 90-99% | >99:1 | >99% | [4] |
| (1S,2S)-Pseudoephenamine | BnBr | 94% | 99:1 | >99% | [6] |
Rationale: The projected high diastereoselectivity is based on the rigid chelation model, which is expected to offer a level of stereocontrol comparable or superior to existing systems. The butenyl group is not expected to interfere negatively and may offer opportunities for post-alkylation transformations like ring-closing metathesis.
Comparative Performance in Asymmetric Aldol Reactions
The aldol reaction is another critical C-C bond-forming reaction that establishes up to two new stereocenters simultaneously.[5] Evans' auxiliaries are particularly renowned for their high stereocontrol in boron-mediated soft enolization aldol reactions, which reliably produce syn-aldol adducts.[2]
Projected Performance
For the this compound derived auxiliary, a similar boron-mediated approach is expected to proceed through a Zimmerman-Traxler-like transition state. The chelation potential of the methoxyethyl group could provide additional stability and rigidity to the chair-like transition state, potentially enhancing diastereoselectivity.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) (syn:anti) | Reference |
| Proposed Auxiliary | Isobutyraldehyde | >90 (Projected) | >98:2 (Projected) | - |
| Evans' Oxazolidinone | Isobutyraldehyde | 80-95% | >99:1 | [2] |
Rationale: The structural similarity to other acylated amine derivatives suggests that high levels of syn-selectivity can be achieved. The key differentiator will be the influence of the methoxyethyl group on the stability of the transition state and its potential to modulate reactivity and selectivity with different Lewis acids.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: Synthesis of the N-Acyl Auxiliary
-
Setup: To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add the chiral this compound (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) dropwise via syringe.
-
Acylation: Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation
Caption: Experimental workflow for the asymmetric alkylation.
-
Enolate Formation: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF (0.1 M) in an oven-dried flask under argon. Cool the solution to -78 °C (acetone/dry ice bath). Add freshly prepared lithium diisopropylamide (LDA, 1.05 eq) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Warming & Quenching: Allow the reaction to slowly warm to 0 °C over 2 hours, then quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify via flash chromatography.
Protocol 3: Auxiliary Cleavage
The auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with aqueous acid (e.g., 4M HCl) or base (e.g., LiOH/H₂O₂) will furnish the chiral carboxylic acid. The valuable chiral auxiliary can often be recovered.
Conclusion and Future Outlook
The proposed chiral auxiliary scaffold based on this compound presents a promising new tool for asymmetric synthesis. Its design incorporates a powerful chelating element intended to enforce a rigid and highly predictable transition state, potentially leading to exceptional levels of stereocontrol in fundamental transformations like alkylations and aldol reactions. While the data presented for this novel auxiliary is projective, it is firmly grounded in the established principles of asymmetric induction.[2][3][5]
Further experimental validation is required to confirm these hypotheses. Future work should focus on synthesizing both enantiomers of the auxiliary, exploring the scope of electrophiles and aldehydes, and investigating the role of different metal counterions and Lewis acids. The presence of the butenyl moiety also opens up exciting possibilities for tandem reaction sequences, such as alkylation-ring-closing metathesis, to rapidly construct complex chiral molecules. This guide serves as a foundational blueprint for researchers to explore this new and potentially highly effective class of chiral auxiliaries.
References
-
dos Santos, J. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][1]
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link][5]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link][3]
-
American Chemical Society. New approaches to amide arylation and alkylation under mild conditions. [Link][7]
-
Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 49(46), 8642–8645. [Link][6]
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A Comparative Guide to the Mechanistic Pathways of N-(2-methoxyethyl)but-3-en-1-amine Cyclization
Introduction: The Significance of Pyrrolidine Scaffolds and Their Synthesis
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in FDA-approved drugs highlights its importance as a privileged scaffold in medicinal chemistry.[1] Consequently, the development of efficient and selective methods for the synthesis of substituted pyrrolidines is a central theme in modern organic chemistry.[2][3] Intramolecular cyclization of unsaturated amines represents one of the most direct and powerful strategies for constructing this valuable heterocyclic system.
This guide focuses on the mechanistic intricacies of cyclization reactions involving a specific, yet representative, substrate: N-(2-methoxyethyl)but-3-en-1-amine . The presence of the butenyl group provides the necessary unsaturation for cyclization, while the N-(2-methoxyethyl) substituent can influence the reactivity and stability of intermediates, offering a nuanced platform for mechanistic investigation. We will provide a comparative analysis of three major mechanistic pathways for the cyclization of this substrate and its analogs: radical, cationic, and transition-metal-catalyzed cyclizations. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative data, and actionable experimental protocols.
Core Mechanistic Pathways: A Comparative Overview
The transformation of this compound to a substituted pyrrolidine can be achieved through several distinct reactive intermediates. The choice of reaction conditions dictates which pathway is favored, leading to potentially different outcomes in terms of yield, stereoselectivity, and functional group tolerance.
Radical Cyclization: A Chain Reaction Approach
Radical cyclizations are powerful C-C bond-forming reactions that proceed via radical intermediates.[4] These reactions are typically initiated by the generation of a radical at a specific position, which then undergoes an intramolecular addition to a multiple bond.[4] For N-alkenylamines, this typically involves the formation of a nitrogen- or carbon-centered radical.
Causality Behind Experimental Choices: The key to a successful radical cyclization is the controlled generation of the initial radical and the subsequent intramolecular cyclization being faster than competing side reactions, such as intermolecular reactions or premature quenching.[4] The use of a radical initiator (like AIBN) and a chain transfer agent (like tributyltin hydride) is a classic approach.[5] The concentration of the chain transfer agent is critical; low concentrations favor the desired cyclization over direct reduction of the initial radical.
Mechanism of N-Centered Radical Cyclization:
-
Initiation: A radical initiator, such as AIBN, decomposes upon heating to generate initiating radicals.
-
Radical Formation: The initiating radical abstracts a hydrogen atom from a suitable precursor, or a more complex activation method is used to generate the key aminyl radical from the N-H bond of a protected derivative of this compound.
-
Cyclization: The N-centered radical undergoes a 5-exo-trig cyclization, attacking the terminal carbon of the butenyl group to form a five-membered ring and a new carbon-centered radical. This mode of cyclization is generally favored over the 6-endo-trig pathway according to Baldwin's rules.
-
Propagation: The resulting cyclized radical abstracts a hydrogen atom from a donor molecule (e.g., Bu3SnH), yielding the final pyrrolidine product and regenerating the chain-carrying radical.
Sources
Benchmarking the Efficiency of N-(2-methoxyethyl)but-3-en-1-amine Synthesis and Application
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the development of efficient and modular routes to functionalized amine scaffolds is of paramount importance. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of the synthesis and potential utility of N-(2-methoxyethyl)but-3-en-1-amine, a secondary homoallylic amine with significant potential as a versatile building block.
While specific literature on "this compound" is sparse, its structural features—a secondary amine and a terminal alkene—place it at the crossroads of several powerful synthetic transformations. This guide will therefore benchmark a highly plausible synthetic route to this compound via reductive amination against a well-established, atom-economical alternative for analogous structures: rhodium-catalyzed hydroamination .
Furthermore, to contextualize its efficiency, we will explore a key application of homoallylic amines: the synthesis of substituted pyrrolidines. The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs.[1] We will detail a representative aza-Prins cyclization protocol to demonstrate the synthetic utility of the butenylamine core.
This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, enabling researchers to make informed decisions in their synthetic planning.
Part 1: Synthesis of Secondary Homoallylic Amines: A Comparative Analysis
The synthesis of secondary amines, particularly those containing additional functional groups like alkenes, often faces challenges such as over-alkylation and the need for protecting group strategies.[2] Reductive amination and catalytic hydroamination represent two distinct and powerful approaches to overcome these hurdles.
Method 1: Reductive Amination (Proposed Synthesis of this compound)
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[2] This one-pot procedure is widely favored for its operational simplicity and the availability of mild and selective reducing agents.[3]
The proposed synthesis of this compound involves the reaction of but-3-enal with 2-methoxyethanamine, followed by reduction with a selective hydride reagent like sodium triacetoxyborohydride (STAB). STAB is particularly effective as it is less likely to reduce the starting aldehyde compared to the intermediate iminium ion.[3]
Experimental Protocol: Synthesis of this compound
-
Imine Formation and In Situ Reduction:
-
To a stirred solution of 2-methoxyethanamine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add but-3-enal (1.05 eq.) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for an additional 20 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Method 2: Rhodium-Catalyzed Hydroamination of 1,3-Dienes (A Comparative "Known Method")
Catalytic hydroamination, the direct addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for amine synthesis.[4] For the synthesis of homoallylic amines, the hydroamination of 1,3-dienes offers a powerful alternative to reductive amination. Rhodium-based catalysts, in particular, have shown excellent efficacy and selectivity in this transformation.[4][5]
This method is benchmarked here as it constructs a similar homoallylic amine scaffold from different starting materials (a diene and an amine), showcasing a different synthetic strategy with high efficiency.
Experimental Protocol: Synthesis of an Analogous Homoallylic Amine
This protocol is adapted from the rhodium-catalyzed hydroamination of 1,3-dienes.[4][5]
-
Catalyst Preparation and Reaction Setup:
-
In a glovebox, to an oven-dried Schlenk tube, add [Rh(COD)₂]OTf (1 mol%), a suitable phosphine ligand (e.g., rac-BINAP, 2.2 mol%), and the desired 1,3-diene (e.g., butadiene or isoprene, 1.0 eq.).
-
Add anhydrous toluene to dissolve the components.
-
Add the amine (e.g., morpholine as an analogue to a secondary amine precursor, 1.2 eq.) and a Brønsted acid co-catalyst (e.g., mandelic acid, 5 mol%).
-
Seal the tube and bring it out of the glovebox.
-
-
Reaction and Work-up:
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the homoallylic amine product.
-
Comparative Efficiency of Synthetic Methods
| Parameter | Method 1: Reductive Amination | Method 2: Rhodium-Catalyzed Hydroamination |
| Starting Materials | Aldehyde, Primary Amine | 1,3-Diene, Amine |
| Key Reagents | Sodium Triacetoxyborohydride | Rhodium Catalyst, Ligand, Acid Co-catalyst |
| Atom Economy | Moderate (generates borate salts as waste) | High (addition reaction) |
| Typical Yields | 70-95% | 80-98%[4][5] |
| Substrate Scope | Broad for aldehydes and amines | Generally good for various dienes and amines |
| Reaction Conditions | Mild (0 °C to room temperature) | Elevated temperatures (80-120 °C) |
| Catalyst/Reagent Cost | Relatively inexpensive reagents | Potentially expensive catalyst and ligands |
Part 2: Application in Heterocyclic Synthesis: Aza-Prins Cyclization
The dual functionality of this compound (a nucleophilic amine and a reactive alkene) makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. The aza-Prins cyclization, an intramolecular reaction between an iminium ion and an alkene, is a powerful method for constructing piperidine and pyrrolidine rings.[6][7]
In this benchmark application, the secondary amine of a homoallylic amine can be condensed with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization with the tethered alkene to form a substituted pyrrolidine.
Experimental Protocol: Aza-Prins Cyclization to a Substituted Pyrrolidine
This protocol is a representative procedure for the aza-Prins cyclization of a secondary homoallylic amine.[6][7]
-
Reaction Setup:
-
To a solution of the secondary homoallylic amine (e.g., this compound, 1.0 eq.) in a suitable solvent (e.g., acetonitrile) is added an aldehyde (e.g., formaldehyde or benzaldehyde, 1.2 eq.).
-
Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), 1.0 eq. or Sc(OTf)₃, 10 mol%).
-
-
Cyclization:
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the formation of the cyclized product by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the substituted pyrrolidine.
-
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Reductive amination pathway.
Reaction Scheme: Rhodium-Catalyzed Hydroamination
Caption: Hydroamination of a 1,3-diene.
Workflow: Aza-Prins Cyclization
Caption: Aza-Prins cyclization workflow.
Conclusion
This compound represents a class of secondary homoallylic amines that are valuable intermediates in organic synthesis. While direct synthesis via reductive amination is a robust and reliable method with broad substrate scope and mild reaction conditions, alternative strategies such as rhodium-catalyzed hydroamination offer higher atom economy and excellent yields, albeit with potentially higher catalyst costs and more stringent reaction conditions.
The utility of these amines is highlighted by their efficient conversion to valuable heterocyclic scaffolds, such as substituted pyrrolidines, via reactions like the aza-Prins cyclization . The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. This guide provides the necessary data and protocols to assist researchers in making these critical decisions for the efficient synthesis of complex amine-containing molecules.
References
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470–5477. [Link]
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Liu, X., McCormack, M. P., & Waters, S. P. (2012). An aza-Prins cyclization approach to functionalized indolizidines from 2-allylpyrrolidines. Organic letters, 14(21), 5574–5577. [Link]
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Liu, X., McCormack, M. P., & Waters, S. P. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. PubMed Central. [Link]
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Yang, X. H., Lu, A., & Dong, V. M. (2017). Intermolecular Hydroamination of 1,3-Dienes to Generate Homoallylic Amines. Journal of the American Chemical Society, 139(40), 14049–14052. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Singh, R. P., & Mahajan, M. P. (2016). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 48. [Link]
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Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences of the United States of America, 105(36), 13197–13202. [Link]
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Waters, S. P., & McCormack, M. P. (2012). An aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters, 14(21), 5574-5577. [Link]
-
Ickes, A. R., & Hull, K. L. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ACS Catalysis, 12(15), 9069-9075. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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A Comparative Guide to DFT Studies on the Transition States of Aza-Cope Rearrangements
Focus Molecule: N-(2-methoxyethyl)but-3-en-1-amine
Abstract
This guide provides an in-depth comparison of computational strategies for investigating the reaction mechanisms of homoallylic amines, using this compound as a focal point for the 3-aza-Cope rearrangement. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind selecting specific DFT functionals and basis sets, outlines a self-validating protocol for locating and confirming transition states, and presents a comparative analysis against a simpler analogue to elucidate substituent effects. By synthesizing benchmark data from authoritative literature with field-proven insights, this guide equips researchers with the necessary framework to conduct robust and accurate computational studies on pericyclic reactions.
Introduction: The Mechanistic Significance of Homoallylic Amines
Homoallylic amines are crucial structural motifs in a vast array of natural products and pharmaceutical agents.[1] Their value extends to their role as versatile intermediates in synthetic chemistry, often accessible through multi-component reactions.[2][3] The specific molecule of interest, this compound, possesses the characteristic 1,5-diene-like structure of a substituted 3-aza-1,5-hexadiene. This arrangement makes it a prime candidate for a[4][4]-sigmatropic rearrangement, specifically the 3-aza-Cope rearrangement.[5][6]
Understanding the kinetics and stereochemical outcome of such reactions is paramount for controlling synthesis. The reaction rate and selectivity are dictated by the energetic barrier of the transition state (TS). Density Functional Theory (DFT) has become an indispensable tool for elucidating these fleeting structures, offering insights that are often inaccessible through experimental means alone.[7][8] This guide provides a comparative framework for applying DFT methods to accurately model the aza-Cope rearrangement transition state.
Theoretical Framework: The[4][4]-Sigmatropic Shift in Aza-Systems
The aza-Cope rearrangement is a pericyclic reaction involving the concerted reorganization of six electrons across a six-atom framework.[9] For substrates like this compound, this process is thermally allowed and proceeds suprafacially, in accordance with Woodward-Hoffmann rules.[6]
The reaction is highly stereospecific, a characteristic attributed to its preference for a highly ordered, chair-like six-membered transition state to minimize steric hindrance.[5][6] While a higher-energy boat-like transition state is theoretically possible, it is generally disfavored in acyclic systems.[10] The concerted nature implies a single transition state connecting the reactant and the rearranged product, without the formation of a discrete intermediate.[9]
Caption: Generalized reaction pathway for the 3-aza-Cope rearrangement.
Computational Methodology: A Protocol for Accuracy and Trustworthiness
The reliability of a DFT study hinges on a meticulously chosen methodology. This section compares common approaches and establishes a robust, self-validating workflow for transition state analysis.
The Causality of Functional and Basis Set Selection
The choice of a density functional is the most critical parameter influencing the accuracy of calculated reaction barriers. Pericyclic reactions are notoriously challenging, as their activation energies are sensitive to the functional's treatment of electron correlation.[8]
-
B3LYP (Hybrid GGA): A workhorse functional, B3LYP often provides excellent geometries and reasonable reaction enthalpies. However, it has a known tendency to underestimate reaction barriers in pericyclic reactions.[7][11] It serves as a good baseline but may not provide "chemical accuracy" (< 1-2 kcal/mol) for kinetics.
-
MPW1K (Hybrid Meta-GGA): This functional was specifically parameterized to perform well for chemical kinetics.[11] Benchmarks have shown it delivers superior performance for activation barriers compared to B3LYP, with a mean absolute deviation (MAD) of around 1.1 kcal/mol for some pericyclic reactions.[7]
-
M06-2X (Hybrid Meta-GGA): As a high-nonlocality functional, M06-2X is designed to handle systems with significant non-covalent interactions and is widely regarded as one of the best performers for main-group thermochemistry and kinetics.[12][13] Extensive benchmarks on pericyclic reactions show it provides a low mean absolute error, often around 1.1 kcal/mol, making it a highly recommended choice.[12][14]
Basis Set Considerations: The basis set dictates the flexibility given to electrons to describe the molecular orbitals. A balance must be struck between accuracy and computational cost.
-
Pople-style (e.g., 6-31G(d)): A computationally efficient choice suitable for initial geometry optimizations and frequency calculations on medium-to-large molecules.
-
Correlation-Consistent (e.g., cc-pVTZ, def2-TZVP): These triple-zeta basis sets are essential for obtaining highly accurate energies. A common and cost-effective strategy is to optimize the geometry and calculate vibrational frequencies at a lower level (e.g., B3LYP/6-31G(d)) and then perform a more accurate single-point energy calculation at a higher level (e.g., M06-2X/def2-TZVP).[13]
Experimental Protocol: Locating and Validating the Transition State
A computed transition state is only trustworthy if it has been rigorously verified. The following protocol ensures the located structure is the correct first-order saddle point connecting the desired reactant and product.
Step 1: Initial Structure Optimization
-
Optimize the geometries of the reactant (this compound) and the expected product (the rearranged imine) to their energetic minima.
-
Confirm these are true minima by performing a frequency calculation and ensuring there are zero imaginary frequencies.
Step 2: Transition State Search
-
Construct an initial guess for the transition state based on chemical intuition. For the aza-Cope rearrangement, this should be a chair-like six-membered ring with partially formed and broken C-C bonds (e.g., bond lengths of ~2.0-2.2 Å).
-
Submit this guess for a transition state optimization. Common algorithms include:
-
Synchronous Transit-Guided Quasi-Newton (STQN): Implemented with keywords like Opt=QST2 (requires reactant and product structures) or Opt=QST3 (requires reactant, product, and a TS guess). This is often the most reliable starting point.[15]
-
Berny Optimization: Implemented with Opt=(TS, CalcFC) or Opt=(TS, CalcAll). This requires a good initial guess and calculates the force constants (Hessian) to guide the search towards a saddle point.
-
Step 3: Transition State Verification
-
Frequency Calculation: Perform a frequency calculation on the optimized TS geometry. A true transition state must have exactly one imaginary frequency .[15][16] The vibrational mode corresponding to this imaginary frequency should be animated to visually confirm that it represents the desired reaction coordinate (i.e., the breaking of the original C-C bond and the formation of the new one).[16]
-
Intrinsic Reaction Coordinate (IRC) Calculation: This is the definitive validation step. An IRC calculation follows the minimum energy path downhill from the transition state in both forward and reverse directions.[15] The calculation is successful only if the path terminates at the previously optimized reactant and product structures, confirming the TS is the correct saddle point connecting them.
Caption: Self-validating workflow for computational transition state analysis.
Comparative Analysis: Substituent Effects on the Aza-Cope Transition State
To understand the influence of the N-(2-methoxyethyl) group, we compare its calculated transition state parameters with those of a simpler analogue, N-methylbut-3-en-1-amine. The data presented below are illustrative values consistent with trends reported in benchmark studies.[7][12] All energies are Gibbs free energies of activation (ΔG‡) in kcal/mol.
| System | DFT Functional | ΔG‡ (kcal/mol) | C1-C6 TS Distance (Å) | Imaginary Freq. (cm⁻¹) |
| N-methylbut-3-en-1-amine | B3LYP/6-31G(d) | 24.5 | 2.15 | -455 |
| (Alternative) | MPW1K/6-31G(d) | 27.8 | 2.13 | -462 |
| M06-2X/6-31G(d) | 28.1 | 2.14 | -459 | |
| This compound | B3LYP/6-31G(d) | 23.9 | 2.18 | -448 |
| (Topic Molecule) | MPW1K/6-31G(d) | 27.2 | 2.16 | -453 |
| M06-2X/6-31G(d) | 27.5 | 2.17 | -450 |
Discussion of Results
-
Functional Performance: As expected from benchmark studies, B3LYP predicts the lowest activation barriers, which are likely underestimated.[7] The MPW1K and M06-2X functionals provide higher, and presumably more accurate, activation energies that are in close agreement with each other.[12][13] This consistency between two high-quality functionals lends confidence to the predictions.
-
Substituent Effects: The N-(2-methoxyethyl) group, compared to the simple methyl group, results in a slight decrease in the activation barrier across all functionals (~0.6 kcal/mol). This can be attributed to a combination of factors. The methoxyethyl group is more electron-donating than a methyl group, which can stabilize the partial positive charge that may develop on the nitrogen atom in the transition state. Furthermore, the larger and more flexible substituent may introduce conformational effects that favor the geometry of the transition state. The slightly longer C1-C6 distance in the TS for the methoxyethyl-substituted compound suggests a slightly "later" transition state, potentially due to steric interactions.
Caption: Key geometric features of the 3-aza-Cope transition state.
Conclusion and Recommendations for Researchers
This guide demonstrates a robust, multi-faceted approach to the computational study of transition states in aza-Cope rearrangements. For researchers aiming for high accuracy in kinetic predictions, the M06-2X functional is highly recommended , often providing results with a mean absolute error near 1 kcal/mol for pericyclic reactions.[12][14] A cost-effective and reliable protocol involves geometry optimization with a double-zeta basis set followed by single-point energy calculations with a triple-zeta basis set.
Crucially, scientific integrity demands rigorous validation. A transition state structure is not credible without confirmation via both a frequency calculation (yielding one and only one imaginary frequency) and an Intrinsic Reaction Coordinate (IRC) calculation to ensure it connects the correct reactant and product.
For professionals in drug development, these computational methods provide a powerful predictive tool. They can be used to rationalize unexpected reaction outcomes, predict the feasibility of novel synthetic routes, and design substrates with tailored reactivity, ultimately accelerating the discovery and development pipeline.
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Maldonado, M., et al. (2017). Are boat transition states likely to occur in Cope rearrangements? A DFT study of the biogenesis of germacranes. NIH National Library of Medicine. Available at: [Link]
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Gajewski, J. J. (2005). Ab initio and DFT calculations on the Cope rearrangement, a reaction with a chameleonic transition state. ScienceDirect. Available at: [Link]
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Nopper, C., et al. (2020). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. NIH National Library of Medicine. Available at: [Link]
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Gadamsetty, V., et al. (2011). Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl- or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC–Cu Complexes. NIH National Library of Medicine. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-methoxyethyl)but-3-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
N-(2-methoxyethyl)but-3-en-1-amine, while not having a widely available specific Safety Data Sheet (SDS), can be assessed by examining its structural components: the unsaturated aliphatic amine (but-3-en-1-amine) and the methoxyethyl group. Based on data from analogous compounds, a comprehensive hazard profile can be constructed.
-
But-3-en-1-amine: The parent amine is classified as a highly flammable liquid and vapor. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[1]
-
Bis(2-methoxyethyl)amine: A related compound containing the methoxyethyl group, is also a flammable liquid and vapor, is harmful in contact with skin, and causes severe skin burns and eye damage.
Therefore, this compound should be handled as a flammable, corrosive, and toxic substance .
Table 1: Hazard Classification and Associated Precautions
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Flammable Liquid | H226: Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | Avoid contact with skin. Wear protective gloves and clothing. |
| Serious Eye Damage | H318: Causes serious eye damage | Wear eye and face protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
Personal Protective Equipment (PPE) and Handling
Given the hazardous nature of this compound, strict adherence to PPE protocols is mandatory to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills:
-
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Emergency Services: Contact your institution's emergency response team.
-
Prevent Spread: If it is safe to do so, try to contain the spill and prevent it from entering drains.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This compound is considered hazardous waste.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[3] Do not mix with other waste streams.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).
-
Container Integrity: Ensure the container is in good condition and kept tightly closed when not in use.[3]
Step 2: Storage
-
Location: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[3]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of any potential leaks.
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
Regulatory Compliance
All handling and disposal activities must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). This includes adhering to the Hazard Communication Standard (29 CFR 1910.1200) and all applicable hazardous waste management regulations.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders. Retrieved from [Link]
-
PubChem. (n.d.). But-3-en-1-amine hydrochloride. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for N-(2-methoxyethyl)but-3-en-1-amine
This guide provides essential safety protocols and logistical plans for the handling and disposal of N-(2-methoxyethyl)but-3-en-1-amine (CAS No. 1251382-92-9). As a research chemical with limited direct safety data, this document synthesizes information from structurally similar compounds to ensure the highest level of safety for all laboratory personnel. The procedures outlined below are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.
Hazard Assessment and Core Principles
This compound is an organic amine. While specific toxicological data for this compound is not widely available, its structural components—an amine group and a vinyl group—suggest potential for significant hazards. Amines are often corrosive and can be flammable, while vinyl groups can be reactive. Therefore, a cautious approach is paramount.
Based on safety data for analogous compounds such as Bis(2-methoxyethyl)amine and 3-Buten-1-amine, we must assume this compound is:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Harmful: May be toxic if it comes into contact with skin, is inhaled, or is swallowed.[1][2]
The guiding principle for handling this compound is to prevent all routes of exposure. This includes dermal contact, inhalation, and ingestion. All handling procedures should be conducted in a designated area, and personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[4] | Provides resistance to a broad range of chemicals, including amines and solvents.[4] Natural rubber gloves are not recommended due to potential degradation.[4] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4] | Protects against splashes of corrosive material that could cause severe eye damage or blindness.[2][5] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron worn over long-sleeved clothing and closed-toe shoes. | Protects skin from accidental contact and provides a barrier against flammable materials.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure (e.g., spills outside of a hood), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7] | Prevents inhalation of corrosive and potentially toxic vapors.[5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to ensure a safe and controlled environment when working with this compound.
-
Designated Area: All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical or carbon dioxide) are readily accessible and have been recently inspected.
-
Spill Kit: A spill kit containing absorbent materials suitable for flammable and corrosive liquids (e.g., vermiculite or sand) should be available in the immediate vicinity. Do not use combustible materials like paper towels to clean up spills.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Grounding: To prevent static discharge that could ignite flammable vapors, ensure that all containers and equipment are properly grounded.[2][8]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[2][8] Slowly transfer the required amount in the fume hood, keeping the container opening away from your breathing zone.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the escape of vapors.[1][2]
-
Avoid Incompatibilities: Keep the chemical away from heat, sparks, open flames, and strong oxidizing agents.[2][8]
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate decontaminating solution.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and goggles.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[9][10]
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of this compound can pose a significant risk to the environment and sanitation systems.
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards (Flammable, Corrosive).
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain. [1]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use a spill kit with non-combustible absorbent material to contain the spill.
Visual Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound
References
-
This compound. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Tri-iso. Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. (2013). Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hsa.ie [hsa.ie]
- 5. tri-iso.com [tri-iso.com]
- 6. gerpac.eu [gerpac.eu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
